molecular formula C15H23NO3 B15617106 Oxprenolol CAS No. 6452-71-7; 6452-73-9

Oxprenolol

Cat. No.: B15617106
CAS No.: 6452-71-7; 6452-73-9
M. Wt: 265.35 g/mol
InChI Key: CEMAWMOMDPGJMB-UHFFFAOYSA-N
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Description

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol is an aromatic ether.
A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. This compound competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983 and is indicated for cardiovascular disease.
See also: Atenolol (related);  Propranolol (related);  Metoprolol (related) ... View More ...

Properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
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InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
Source PubChem
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InChI Key

CEMAWMOMDPGJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

6452-73-9 (hydrochloride)
Record name Oxprenolol [INN:BAN]
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DSSTOX Substance ID

DTXSID1043835
Record name Oxprenolol
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Molecular Weight

265.35 g/mol
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Physical Description

Solid
Record name Oxprenolol
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Solubility

6.80e-01 g/L
Record name Oxprenolol
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CAS No.

6452-71-7
Record name Oxprenolol
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxprenolol in Cardiovascular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol (B1678068) is a non-selective beta-adrenergic receptor antagonist with well-established efficacy in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] A key pharmacological feature that distinguishes this compound from many other beta-blockers is its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist at beta-adrenergic receptors.[1][3][4][5] This dual action of antagonism and partial agonism contributes to its unique hemodynamic profile. Additionally, this compound exhibits membrane-stabilizing properties, which are thought to contribute to its anti-arrhythmic effects.[4][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound in various cardiovascular models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its cardiovascular effects through three primary mechanisms:

  • Non-selective Beta-Adrenergic Blockade: this compound competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to both β1 and β2-adrenergic receptors.[6][7]

    • β1-receptor blockade in the heart leads to a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[6][7][8] These effects collectively reduce myocardial oxygen demand, which is beneficial in angina pectoris.[8]

    • β2-receptor blockade can lead to constriction of smooth muscle in the bronchioles and blood vessels.[6]

  • Intrinsic Sympathomimetic Activity (ISA): As a partial agonist, this compound provides a low level of beta-receptor stimulation while simultaneously blocking the effects of more potent endogenous catecholamines.[5] This ISA is thought to mitigate some of the adverse effects associated with complete beta-blockade, such as profound bradycardia and a significant reduction in cardiac output at rest.[6][9]

  • Membrane-Stabilizing Activity: Similar to local anesthetics, this compound can stabilize cardiac cell membranes, which may contribute to its efficacy in suppressing certain cardiac arrhythmias.[4][6]

Quantitative Data from Cardiovascular Models

The following tables summarize the quantitative effects of this compound observed in various preclinical and clinical cardiovascular models.

Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

ParameterDose of this compound (mg/kg)Mean Percentage Change from Baseline
Heart Rate1.6+19%
Left Ventricular dP/dt max1.6+13%
Cardiac Output1.6+27%
Systemic Vascular Resistance1.6-18%

Data from Foëx et al. (1981)[10]

Table 2: Effects of Chronic this compound Administration in Normotensive and Hypertensive Rats

Animal ModelTreatmentEffect on Heart RateEffect on Blood Pressure
Normotensive Wistar Rats5 mg/kg this compound (subcutaneous)ReducedNo significant change
Hypertensive Wistar Rats (Renal Artery Stenosis)5 mg/kg this compound (subcutaneous)ReducedNo significant change

Data from Pauletto et al. (1983)[11]

Table 3: Dose-Response Effects of Intravenous this compound on Hemodynamics in Patients with Coronary Heart Disease at Rest

ParameterCumulative Doses of this compound (2-64 mg)
Systolic Blood PressureStatistically significant reduction
Heart RateStatistically significant reduction
Cardiac OutputStatistically significant reduction
Stroke VolumeStatistically significant increase
Pulmonary Wedge PressureStatistically significant increase

Data from Silke et al. (1981)[6]

Table 4: Comparative Effects of this compound and Atenolol (B1665814) on Exercise Heart Rate and Blood Pressure in Healthy Subjects

ParameterThis compound Oros (16/260 mg/day)Atenolol (100 mg/day)
Reduction in Maximal Exercise Heart Rate (Peak)Similar to AtenololSimilar to this compound
Reduction in Blood Pressure (2 and 5 hours post-dose)Less pronounced than AtenololMore pronounced than this compound
Reduction in Blood Pressure (24 hours post-dose)Similar to AtenololSimilar to this compound

Data from Tomlinson et al. (1984)[12]

Experimental Protocols

In Vivo Model: Hemodynamic Assessment in Anesthetized Dogs

Objective: To determine the dose-response effects of intravenous this compound on systemic and coronary hemodynamics.

Methodology:

  • Animal Preparation: Mongrel dogs are anesthetized with an appropriate agent (e.g., sodium pentobarbital), intubated, and ventilated.

  • Instrumentation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is placed in the left ventricle to measure left ventricular pressure and its first derivative (dP/dt). Cardiac output is measured using thermodilution. Coronary blood flow can be measured using an electromagnetic flow probe on a coronary artery.

  • Drug Administration: this compound is administered intravenously in cumulative doses (e.g., 0.1, 0.2, 0.4, 0.8, and 1.6 mg/kg).[10]

  • Data Acquisition: Hemodynamic parameters (heart rate, arterial blood pressure, left ventricular pressure, dP/dt, cardiac output, and coronary blood flow) are continuously recorded at baseline and after each dose of this compound.

In Vivo Model: Assessment of Intrinsic Sympathomimetic Activity in Pithed Rats

Objective: To quantify the partial agonist activity of this compound.

Methodology:

  • Animal Preparation: Rats are anesthetized, and the brain is destroyed by a pithing rod inserted through the orbit and foramen magnum (B12768669) to eliminate central nervous system influences. The animals are artificially ventilated.

  • Instrumentation: A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for drug administration. Heart rate is derived from the arterial pressure waveform.

  • Drug Administration: After stabilization, this compound is administered intravenously at various doses. The increase in heart rate in the absence of sympathetic tone is a measure of its intrinsic sympathomimetic activity.

  • Data Analysis: A dose-response curve for the chronotropic effect of this compound is constructed to determine its partial agonist activity relative to a full agonist like isoproterenol.[13]

Ex Vivo Model: Langendorff Perfused Rabbit Heart

Objective: To investigate the direct effects of this compound on myocardial function and electrophysiology, independent of systemic influences.

Methodology:

  • Heart Isolation: Rabbits are heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 80 cm H2O) and temperature (e.g., 37°C).[9]

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development (left ventricular developed pressure, LVDP) and its derivatives (+/- dP/dt). Electrodes may be placed on the epicardial surface to record a pseudo-electrocardiogram.

  • Drug Administration: this compound is added to the perfusate at various concentrations.

  • Data Acquisition: LVDP, +dP/dt, -dP/dt, and heart rate are recorded continuously before and during drug administration.

In Vitro Model: Electrophysiological Studies in Canine Purkinje Fibers

Objective: To characterize the effects of this compound on cardiac action potentials and ion channel function.

Methodology:

  • Tissue Preparation: Purkinje fibers are dissected from the hearts of dogs.

  • Superfusion and Stimulation: The fibers are placed in a tissue bath and superfused with Tyrode's solution at a constant temperature. They are stimulated at a fixed cycle length using external electrodes.

  • Microelectrode Recordings: Glass microelectrodes are used to impale the Purkinje fibers and record intracellular action potentials.

  • Drug Application: this compound is added to the superfusate at different concentrations.

  • Data Analysis: Changes in action potential parameters such as amplitude, duration, and maximum upstroke velocity (Vmax) are measured to assess the drug's effects on ion channel function.[4]

Signaling Pathways and Logical Relationships

Beta-Adrenergic Receptor Signaling Pathway with this compound

The following diagram illustrates the interaction of a full agonist, an antagonist, and a partial agonist like this compound with the beta-adrenergic receptor and its downstream signaling cascade.

Beta_Adrenergic_Signaling cluster_ligands Ligands cluster_receptor Beta-Adrenergic Receptor cluster_intracellular Intracellular Signaling Full_Agonist Full Agonist (e.g., Adrenaline) Beta_Receptor β-AR Full_Agonist->Beta_Receptor Binds & Fully Activates This compound This compound (Partial Agonist) This compound->Beta_Receptor Binds & Partially Activates Antagonist Antagonist (e.g., Propranolol) Antagonist->Beta_Receptor Binds & Blocks G_Protein Gαs Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Cellular_Response Cellular Response (↑ Heart Rate, ↑ Contractility) Ca_Channels->Cellular_Response ↑ Ca²⁺ Influx

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for In Vivo Hemodynamic Studies

The following diagram outlines a typical workflow for an in vivo experiment to assess the cardiovascular effects of this compound.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Data Acquisition (HR, BP, CO) Animal_Prep->Baseline Drug_Admin This compound Administration (Intravenous Infusion) Baseline->Drug_Admin Post_Drug_Data Post-Drug Data Acquisition Drug_Admin->Post_Drug_Data Data_Analysis Data Analysis (Comparison of pre- and post-drug values) Post_Drug_Data->Data_Analysis Conclusion Conclusion on Hemodynamic Effects Data_Analysis->Conclusion

Caption: In vivo hemodynamic study workflow.

Conclusion

This compound's multifaceted mechanism of action, encompassing non-selective beta-blockade, intrinsic sympathomimetic activity, and membrane-stabilizing properties, underpins its therapeutic utility in a range of cardiovascular diseases. The quantitative data from diverse cardiovascular models provide a robust understanding of its hemodynamic and electrophysiological effects. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other cardiovascular drugs. The interplay between its antagonistic and partial agonistic properties at the beta-adrenergic receptor results in a distinct clinical profile, highlighting the importance of considering the full pharmacological spectrum of a drug in development and clinical application.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oxprenolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol (B1678068) is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) that has been utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. As a chiral molecule, this compound exists as two enantiomers, (R)-(+)-oxprenolol and (S)-(-)-oxprenolol. It is well-established that the pharmacological activity of many chiral drugs resides predominantly in one enantiomer. This technical guide provides an in-depth exploration of the stereoselective pharmacokinetics and pharmacodynamics of this compound enantiomers, presenting key data, experimental methodologies, and relevant biological pathways to support research and development in this area.

Pharmacokinetics of this compound Enantiomers

The disposition of this compound enantiomers in the human body exhibits notable stereoselectivity, particularly in terms of clearance and metabolism. Following oral administration of racemic this compound, subtle but significant differences are observed in the plasma concentration profiles of the (R)- and (S)-enantiomers.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for (R)- and (S)-oxprenolol after a single oral dose of racemic this compound to healthy volunteers.

Parameter(R)-(+)-Oxprenolol(S)-(-)-OxprenololR/S RatioReference
Mean Half-life (t½) 1.8 hours1.8 hours1.0[1]
Area Under the Curve (AUC) Slightly higherSlightly lower1.19[1][2]
Oral Clearance Slightly lowerSlightly higher0.84[2]
Free Fraction in Plasma ~4% higherLower-[2]
Intrinsic Clearance Lower1.5 times higher0.67[2]

Note: Data is derived from studies administering 80 mg or 160 mg of racemic this compound.

The intrinsic clearance of (S)-oxprenolol is approximately 1.5 times greater than that of (R)-oxprenolol, indicating a more rapid metabolism of the more active enantiomer.[2] This is counterbalanced by a slightly higher plasma protein binding of the (S)-enantiomer, resulting in only modest differences in the overall plasma concentrations as reflected by the AUC ratio of 1.19.[1][2]

Metabolism of this compound primarily occurs via glucuronidation. The plasma concentrations of (S)-oxprenolol glucuronide are more than three times higher than those of (R)-oxprenolol glucuronide.[2] This is largely attributed to stereoselectivity in renal excretion, with the renal clearance of (R)-oxprenolol glucuronide being significantly higher than that of the (S)-glucuronide, suggesting active tubular secretion of the (R)-form.[2]

Pharmacodynamics of this compound Enantiomers

The primary pharmacodynamic action of this compound is the blockade of beta-adrenergic receptors. This effect is highly stereoselective, with the (S)-(-)-enantiomer being the eutomer (the pharmacologically more active enantiomer).

Data Presentation: Pharmacodynamic Parameters
Parameter(R)-(+)-Oxprenolol(S)-(-)-OxprenololS/R Activity RatioReference
Beta-blocking Activity Less activeMore active~35[3]

The (S)-(-)-enantiomer of this compound is approximately 35 times more potent in its beta-blocking activity than the (R)-(+)-enantiomer.[3] This significant difference underscores the importance of stereoselectivity in the therapeutic effects of racemic this compound. The beta-blocking action of this compound leads to reductions in heart rate, blood pressure, and myocardial contractility, particularly during periods of sympathomimetic stimulation.

Experimental Protocols

Human Pharmacokinetic Study Protocol

A representative experimental design to assess the stereoselective pharmacokinetics of this compound in healthy volunteers is outlined below.

G cluster_0 Volunteer Recruitment and Screening cluster_1 Study Conduct cluster_2 Sample Processing and Analysis cluster_3 Data Analysis Recruitment Recruit healthy male volunteers Screening Screen volunteers (medical history, physical exam, lab tests) Recruitment->Screening Inclusion Inclusion/Exclusion criteria assessment Screening->Inclusion Informed_Consent Obtain informed consent Inclusion->Informed_Consent Dosing Administer single oral dose of 80 mg racemic this compound Informed_Consent->Dosing Blood_Sampling Collect venous blood samples at predefined time points Dosing->Blood_Sampling Urine_Collection Collect urine over specified intervals Dosing->Urine_Collection Plasma_Separation Separate plasma from blood samples via centrifugation Blood_Sampling->Plasma_Separation Enzymatic_Hydrolysis Treat plasma and urine for glucuronide analysis Urine_Collection->Enzymatic_Hydrolysis Plasma_Separation->Enzymatic_Hydrolysis Chiral_HPLC Determine enantiomer concentrations using a validated chiral HPLC method Enzymatic_Hydrolysis->Chiral_HPLC PK_Parameters Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) Chiral_HPLC->PK_Parameters Statistical_Analysis Perform statistical analysis to compare enantiomers PK_Parameters->Statistical_Analysis

Figure 1: Experimental workflow for a human pharmacokinetic study of this compound enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Method

The separation and quantification of this compound enantiomers in biological matrices can be achieved using a stereospecific HPLC assay.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Alkalinization Alkalinize plasma sample Extraction Liquid-liquid extraction with dichloromethane Alkalinization->Extraction Derivatization Derivatize with a chiral agent (e.g., S(-)-1-(1-naphthyl)-ethyl isocyanate) Extraction->Derivatization Injection Inject derivatized sample into HPLC system Derivatization->Injection Column Separate diastereomeric derivatives on a C18 reversed-phase column Injection->Column Detection Fluorometric detection (e.g., Ex: 226 nm, Em: 333 nm) Column->Detection Quantification Quantify enantiomers based on peak areas relative to an internal standard Detection->Quantification

Figure 2: Workflow for chiral HPLC analysis of this compound enantiomers.

Signaling Pathway

This compound exerts its effects by blocking beta-1 and beta-2 adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine (B1671497) and norepinephrine.

G cluster_0 Beta-Adrenergic Receptor Signaling cluster_1 Inhibition by this compound Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β1/β2-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates targets leading to This compound (S)-Oxprenolol This compound->Beta_Receptor Blocks

Figure 3: Beta-adrenergic signaling pathway and the site of action of this compound.

Conclusion

The pharmacokinetics and pharmacodynamics of this compound are characterized by significant stereoselectivity. The (S)-(-)-enantiomer is substantially more potent as a beta-blocker than the (R)-(+)-enantiomer. While there are modest differences in the overall plasma exposure of the two enantiomers after administration of the racemate, the underlying metabolic and clearance pathways show clear stereoselective processes. A thorough understanding of these differences is critical for researchers and drug development professionals in the context of optimizing beta-blocker therapy and in the development of new chiral drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the nuanced pharmacology of this compound enantiomers.

References

Synthesis and chiral separation of oxprenolol stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Chiral Separation of Oxprenolol (B1678068) Stereoisomers

Introduction

This compound is a non-selective beta-adrenergic receptor antagonist with applications in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias[1][2][3]. As a member of the aryloxypropanolamine class of beta-blockers, this compound possesses a single chiral center in its propanolamine (B44665) side chain, resulting in the existence of two stereoisomers: (R)-(+)-oxprenolol and (S)-(-)-oxprenolol[4]. It is widely recognized that the pharmacological activity of many chiral drugs resides primarily in one enantiomer. For beta-blockers, the (S)-enantiomer typically exhibits significantly higher beta-blocking activity[5][6]. Consequently, the synthesis of the racemate followed by effective chiral separation is of paramount importance for pharmacological studies and the development of enantiopure drug products.

This technical guide provides a comprehensive overview of the methodologies for the synthesis of racemic this compound and the subsequent separation of its stereoisomers. It is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual workflows for the core processes.

Synthesis of Racemic this compound

The most common and established method for synthesizing this compound and other beta-blockers involves a two-step process[7]. The synthesis begins with the reaction of 2-(allyloxy)phenol (B117497) with epichlorohydrin (B41342) to form a glycidyl (B131873) ether intermediate. This is followed by a nucleophilic substitution reaction where the epoxide ring is opened by isopropylamine (B41738) to yield the final racemic this compound[8].

Synthetic Pathway

The reaction proceeds as follows:

  • Formation of the Glycidyl Ether: 2-(allyloxy)phenol reacts with epichlorohydrin in the presence of a base (e.g., piperidine) to form 1-(2-(allyloxy)phenoxy)-2,3-epoxypropane.

  • Epoxide Ring Opening: The intermediate glycidyl ether reacts with isopropylamine, which attacks the less sterically hindered carbon of the epoxide ring, resulting in the formation of racemic 1-(2-(allyloxy)phenoxy)-3-(isopropylamino)propan-2-ol (this compound)[7][8].

G A 2-(allyloxy)phenol R1 + A->R1 B Epichlorohydrin B->R1 C Isopropylamine R2 + C->R2 I 1-(2-(allyloxy)phenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate) I->R2 P Racemic this compound R1->I Base (e.g., Piperidine) Step 1: Ether Formation R2->P Step 2: Ring Opening

Caption: Synthesis pathway of racemic this compound.

Experimental Protocol: General Synthesis

This protocol is adapted from general methods for beta-blocker synthesis[7][8][9].

  • Step 1: Synthesis of 1-(2-(allyloxy)phenoxy)-2,3-epoxypropane.

    • To a solution of 2-(allyloxy)phenol in a suitable solvent, add a catalytic amount of a base such as piperidine.

    • Add epichlorohydrin dropwise to the mixture at a controlled temperature (e.g., 95-100 °C).

    • Maintain the reaction mixture at this temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the excess solvent and reagents under reduced pressure.

    • Purify the resulting crude glycidyl ether intermediate, for instance, by column chromatography.

  • Step 2: Synthesis of Racemic this compound.

    • Dissolve the purified glycidyl ether intermediate from Step 1 in a suitable solvent like methanol (B129727) or ethanol.

    • Add isopropylamine to the solution.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and evaporate the solvent in vacuo.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield racemic this compound.

Chiral Separation of this compound Stereoisomers

The separation of (R)- and (S)-oxprenolol is crucial for evaluating their individual pharmacological profiles. Several techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) being the most common. Other established methods include enzymatic resolution and diastereomeric crystallization[10].

Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers[11][12]. The method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.

G A Racemic this compound Sample (in Mobile Phase) B HPLC Injection A->B C Chiral Stationary Phase (CSP) Column (e.g., Chiralpak IC) B->C D Differential Interaction (R)-Oxprenolol vs. (S)-Oxprenolol C->D Separation Principle E Separated Enantiomers Elute at Different Times (tR) D->E F Detector (UV/Fluorometric) E->F G Chromatogram Output F->G H Quantification of (R) and (S) Enantiomers G->H G General Workflow for Kinetic Resolution cluster_0 Reaction Stage cluster_1 Separation Stage A Racemic this compound ((R)- and (S)-enantiomers) R + A->R B Acyl Donor (e.g., Vinyl Butanoate) B->R C Enzyme (Lipase) (e.g., CALB) D Mixture of: - (S)-Oxprenolol (unreacted) - (R)-Oxprenolol Acetate (product) C->D R->C Selective Acylation E Chromatographic Separation (e.g., Column Chromatography) D->E F (S)-Oxprenolol (Enantiopure) E->F G (R)-Oxprenolol Acetate E->G

References

In Vitro Binding Affinity of Oxprenolol to Beta-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on the binding affinity of oxprenolol (B1678068) to beta-adrenergic receptors. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative binding data, experimental protocols, and relevant biological pathways. This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors, and also exhibits intrinsic sympathomimetic activity.[1][2][3] This document collates key findings from various studies to facilitate a deeper understanding of its receptor interaction profile.

Quantitative Binding Affinity Data

The binding affinity of this compound for β1 and β2-adrenergic receptors has been determined through various in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeTissue/Cell LineRadioligandKi (nM)Reference
This compoundβ-Adrenergic ReceptorRat Heart Muscle[3H]-dihydroalprenolol7.10[4]

Note: Rat heart muscle is predominantly composed of β1-adrenergic receptors, making this Ki value a strong indicator of this compound's affinity for the β1 subtype.

Experimental Protocols

The determination of this compound's binding affinity relies on established in vitro techniques, primarily competitive radioligand binding assays. Below are detailed methodologies for conducting such experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the affinity of a non-radiolabeled compound (the competitor, e.g., this compound) by its ability to displace a radiolabeled ligand of known affinity from the target receptor.

1. Membrane Preparation:

  • Harvest tissues or cells expressing the target beta-adrenergic receptors.

  • Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Assay Procedure:

  • In a 96-well plate, add the following components in order:

    • Assay buffer.
    • A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol). The concentration should ideally be close to its Kd value for the receptor.
    • Increasing concentrations of the unlabeled competitor (this compound). A wide range of concentrations (e.g., 10^-11 to 10^-5 M) should be used to generate a complete inhibition curve.
    • The prepared cell membranes (a specific amount of protein, e.g., 20-50 µg).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol) instead of the competitor.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each competitor concentration.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-protein coupled signaling pathway of beta-adrenergic receptors and indicates the point of inhibition by antagonists like this compound.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenaline/ Noradrenaline Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Antagonist This compound Antagonist->Beta_Receptor Blocks G_Protein Gs Protein (α, β, γ) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Beta-Adrenergic Receptor Signaling Pathway
Experimental Workflow: Competitive Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Competitive_Binding_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Data Analysis prep_membranes Prepare Receptor Membranes mix_components Mix Membranes, Radioligand, and Competitor in Assay Plate prep_membranes->mix_components prep_radioligand Prepare Radioligand (e.g., [3H]-DHA) prep_radioligand->mix_components prep_competitor Prepare Competitor (this compound) Dilutions prep_competitor->mix_components incubate Incubate to Reach Equilibrium mix_components->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count calculate Calculate IC50 from Inhibition Curve count->calculate determine_ki Determine Ki using Cheng-Prusoff Equation calculate->determine_ki

Workflow of a Competitive Radioligand Binding Assay

References

The Pharmacological Landscape of Oxprenolol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxprenolol (B1678068), a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, undergoes extensive hepatic metabolism. Understanding the identity and pharmacological activity of its metabolites is crucial for a comprehensive assessment of its therapeutic effects and safety profile. This technical guide provides an in-depth analysis of the known metabolites of this compound, their pharmacological activities, and detailed experimental protocols for their identification and characterization. Quantitative data are summarized in tabular format for clear comparison, and key experimental workflows and metabolic pathways are illustrated using diagrams in the DOT language.

Identification of this compound Metabolites

This compound is primarily metabolized in the liver, with less than 4% of the parent drug excreted unchanged in the urine[1][2]. The main metabolic pathways include O-glucuronidation and oxidative reactions[3]. Several key metabolites have been identified in human urine through studies employing mass spectrometry and isotope dilution analysis[4].

The major identified metabolites of this compound are:

  • This compound Glucuronide: The direct O-glucuronide of the parent drug is a major metabolite[3].

  • Hydroxylated Metabolites: this compound can be hydroxylated on the aromatic ring to form 4'-hydroxythis compound and 5'-hydroxythis compound.

  • Hydroxycarboxylic Acid: Formed through oxidative deamination of the isopropylamine (B41738) side chain.

  • Carboxylic Acid: Results from further oxidation of the side chain.

  • Monoallyl Ether of Catechol: A metabolite formed by cleavage of the ether linkage.

Pharmacological Activity of this compound Metabolites

While initial reports suggested that this compound metabolites are largely inactive, subsequent research has demonstrated that some retain pharmacological activity, albeit at a reduced potency compared to the parent compound.

Beta-Adrenergic Blocking Activity

The primary pharmacological action of this compound is the blockade of beta-adrenergic receptors. The beta-blocking activity of its metabolites has been a subject of investigation to understand their contribution to the overall clinical effect.

  • Hydroxylated Metabolites (4'- and 5'-hydroxythis compound): These metabolites have been synthesized and pharmacologically evaluated. Studies on isolated guinea pig tracheal strips have shown that both 4'- and 5'-hydroxythis compound are approximately ten times less potent than this compound as antagonists of isoproterenol-induced relaxation[3]. This indicates that while they possess beta-blocking activity, their contribution to the overall beta-blockade after a therapeutic dose of this compound is likely minor.

  • Other Metabolites: The glucuronide, hydroxycarboxylic acid, and carboxylic acid metabolites are generally considered to be pharmacologically inactive with respect to beta-adrenergic blockade[3]. However, detailed quantitative data from receptor binding or functional assays for these specific metabolites are not extensively available in the published literature. The monoallyl ether of catechol is a structurally different molecule and its adrenergic activity has not been reported. Catechol and its derivatives are known to have antioxidant properties[5][6][7][8].

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of this compound and its metabolites.

CompoundPharmacological ActivityPotency (Relative to this compound)Assay SystemReference
This compound Non-selective β-adrenergic antagonist with ISA1 (Reference)Guinea Pig Tracheal Strip[3]
4'-hydroxythis compound β-adrenergic antagonist~0.1Guinea Pig Tracheal Strip[3]
5'-hydroxythis compound β-adrenergic antagonist~0.1Guinea Pig Tracheal Strip[3]
This compound Glucuronide Reported as inactiveNot Quantified-[3]
Hydroxycarboxylic Acid Reported as inactiveNot Quantified-
Carboxylic Acid Reported as inactiveNot Quantified-
Monoallyl Ether of Catechol Unknown adrenergic activityNot Quantified-

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and pharmacological characterization of this compound metabolites.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes the incubation of this compound with liver microsomes to generate metabolites for identification.

Materials:

  • This compound solution (1 mM in a suitable solvent like DMSO)

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture in microcentrifuge tubes by adding phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the this compound solution to the pre-warmed incubation mixture to a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the tubes and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Collection: Carefully collect the supernatant for analysis by LC-MS/MS.

Identification and Quantification of Metabolites by LC-MS/MS

This protocol outlines a general method for the analysis of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to separate the parent drug and its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions for this compound and each potential metabolite need to be optimized. Full scan and product ion scans can be used for identification.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Identify metabolites by comparing their retention times and mass spectra with those of synthesized standards or by interpreting the fragmentation patterns.

  • Quantify the metabolites by constructing calibration curves using standards of known concentrations.

Pharmacological Activity Assessment: Isolated Guinea Pig Tracheal Strip Assay

This functional assay is used to determine the beta-blocking activity of compounds by measuring their ability to antagonize the relaxation of tracheal smooth muscle induced by a beta-agonist like isoprenaline[3].

Materials:

  • Male guinea pig

  • Krebs-Henseleit solution

  • Isoprenaline (Isoproterenol)

  • This compound and its metabolites (test compounds)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare tracheal strips or rings.

  • Mounting: Mount the tracheal preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Contraction: Induce a stable contraction of the tracheal muscle using an agent like histamine (B1213489) or carbachol.

  • Cumulative Concentration-Response Curve for Agonist: Once a stable contraction is achieved, add cumulative concentrations of isoprenaline to the organ bath to induce relaxation and establish a control concentration-response curve.

  • Antagonist Incubation: Wash the tissues and allow them to recover. Then, incubate the tissues with a single concentration of the test compound (this compound or a metabolite) for a predetermined period (e.g., 30-60 minutes).

  • Shift in Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for isoprenaline.

  • Data Analysis: A competitive antagonist will cause a parallel rightward shift of the isoprenaline concentration-response curve. The magnitude of this shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency. A higher pA2 value indicates a more potent antagonist.

Pharmacological Activity Assessment: Beta-Adrenergic Receptor Binding Assay

This assay directly measures the affinity of a compound for beta-adrenergic receptors.

Materials:

  • Cell membranes expressing beta-1 and/or beta-2 adrenergic receptors (e.g., from turkey erythrocytes for beta-1)[9].

  • Radiolabeled ligand (e.g., [3H]dihydroalprenolol - [3H]DHA), a non-selective beta-antagonist[9].

  • Unlabeled test compounds (this compound and its metabolites).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In microcentrifuge tubes or a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radiolabeled ligand ([3H]DHA) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature)[9].

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and the bound radioligand are trapped on the filter[9].

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters is inversely proportional to the affinity of the test compound for the beta-adrenergic receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Visualization of Key Processes

Metabolic Pathway of this compound

Oxprenolol_Metabolism This compound This compound Glucuronide This compound Glucuronide This compound->Glucuronide Glucuronidation (Major) Hydroxylated 4'- and 5'- Hydroxythis compound This compound->Hydroxylated Aromatic Hydroxylation Hydroxycarboxylic Hydroxycarboxylic Acid This compound->Hydroxycarboxylic Oxidative Deamination Catechol Monoallyl Ether of Catechol This compound->Catechol Ether Cleavage Carboxylic Carboxylic Acid Hydroxycarboxylic->Carboxylic Oxidation

Caption: Metabolic pathways of this compound in humans.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analytical Identification Incubation Incubation of this compound with Liver Microsomes Termination Reaction Termination & Protein Precipitation Incubation->Termination Supernatant Supernatant Collection Termination->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing & Structure Elucidation LCMS->DataProcessing

Caption: Workflow for in vitro metabolite identification.

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

Beta_Blockade_Signaling cluster_agonist Agonist Action cluster_antagonist Antagonist Action Catecholamines Catecholamines (e.g., Adrenaline) BetaReceptor_A β-Adrenergic Receptor Catecholamines->BetaReceptor_A AC Adenylyl Cyclase BetaReceptor_A->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse_A Physiological Response (e.g., Increased Heart Rate) PKA->CellularResponse_A This compound This compound or Active Metabolite BetaReceptor_B β-Adrenergic Receptor This compound->BetaReceptor_B Blocked Blocked BetaReceptor_B->Blocked

Caption: Mechanism of beta-adrenergic receptor antagonism.

References

Oxprenolol's Preclinical Impact on the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth analysis of the preclinical effects of oxprenolol (B1678068), a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA), on the renin-angiotensin system (RAS). Through a comprehensive review of available preclinical literature, this document outlines the established mechanism of action, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This compound has been shown to consistently reduce plasma renin activity (PRA) in preclinical models, an effect attributed to its blockade of β2-adrenergic receptors in the juxtaglomerular apparatus of the kidney. This, in turn, is expected to decrease the production of angiotensin II and aldosterone (B195564), although specific quantitative preclinical data for these downstream effects are less extensively reported. The following sections provide a detailed exploration of these interactions to support further research and drug development efforts.

Data Presentation

Table 1: Effect of this compound on Plasma Renin Activity (PRA) in Conscious Rabbits
TreatmentDose/Infusion RateDurationChange in PRAAnimal ModelReference
This compoundInfusion6 hoursSignificantly reducedConscious Rabbit[1]

Note: Specific quantitative data on the percentage of reduction was not provided in the source material.

Table 2: Effect of Chronic this compound Administration in Rats
TreatmentDoseDurationKey FindingsAnimal ModelReference
This compound5 mg/kg (s.c.)6 weeksReduced heart rate in both normotensive and hypertensive rats. Did not significantly alter blood pressure in this model.Normotensive and Hypertensive (renal artery stenosis) Male Wistar Rats[2]

Note: This study did not measure components of the renin-angiotensin system but provides a relevant preclinical dosing regimen.

Experimental Protocols

In Vivo Assessment of this compound on Plasma Renin Activity in Conscious Rabbits

This protocol is based on methodologies described in studies investigating the effects of beta-blockers on renin release in conscious rabbits.

1. Animal Model:

  • Male New Zealand White rabbits are commonly used.

  • Animals are housed individually and allowed to acclimate to laboratory conditions.

  • For conscious animal studies, surgical implantation of arterial and venous catheters is performed under anesthesia several days prior to the experiment to allow for recovery. This minimizes stress during blood sampling and drug administration.

2. Experimental Procedure:

  • On the day of the experiment, the conscious, unrestrained rabbit is placed in a comfortable restraining box.

  • Baseline blood samples are collected from the arterial catheter for determination of initial plasma renin activity (PRA).

  • This compound is administered via intravenous infusion. While a specific dose-response study for this compound is not detailed in the available literature, studies with other beta-blockers have used continuous infusions.[1]

  • Blood samples are collected at various time points during and after the infusion to measure changes in PRA.

3. Measurement of Plasma Renin Activity (PRA):

  • PRA is typically determined by radioimmunoassay (RIA) for angiotensin I.[3]

  • Blood samples are collected into chilled tubes containing EDTA to prevent coagulation and inhibit angiotensinase activity.

  • Plasma is separated by centrifugation at low temperatures.

  • The plasma is incubated at 37°C for a specified period to allow for the generation of angiotensin I from endogenous angiotensinogen. A parallel sample is kept at 0-4°C to measure baseline angiotensin I.

  • The generated angiotensin I is then quantified using a specific RIA kit.[2] The difference in angiotensin I concentration between the incubated and non-incubated samples represents the plasma renin activity, typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

In Vitro Assessment of this compound on Renin Release from Rat Kidney Slices

This protocol is a generalized procedure based on in vitro studies of renin release.

1. Tissue Preparation:

  • Kidneys are harvested from male Wistar rats.

  • The renal cortex is dissected and cut into thin slices (typically 0.3-0.5 mm thick).

  • The slices are then pre-incubated in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) gassed with 95% O2 and 5% CO2 at 37°C.

2. Experimental Procedure:

  • After the pre-incubation period, the kidney slices are transferred to fresh buffer containing various concentrations of this compound.

  • To stimulate renin release, a β-adrenergic agonist such as isoproterenol (B85558) is added to the incubation medium.[4][5]

  • Control groups include slices incubated with buffer alone, with isoproterenol alone, and with this compound alone.

  • The incubation is carried out for a defined period (e.g., 60-90 minutes).

3. Measurement of Renin Release:

  • At the end of the incubation period, the medium is collected, and the renin concentration is measured.

  • Renin activity in the incubation medium is determined by its ability to generate angiotensin I from a standardized substrate (exogenous angiotensinogen).

  • The generated angiotensin I is then quantified by radioimmunoassay.

  • Results are typically expressed as the amount of renin released per milligram of tissue weight per hour.

Mandatory Visualization

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (cleavage) Renin Renin (from Kidney) Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (conversion) ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) ACE->AngiotensinII AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex stimulates Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AdrenalCortex->Aldosterone produces SaltWaterRetention Salt and Water Retention Aldosterone->SaltWaterRetention This compound This compound Beta2Receptor β2-Adrenergic Receptor (Juxtaglomerular Cells) This compound->Beta2Receptor blocks Beta2Receptor->Renin stimulates release

Caption: this compound's mechanism of action on the Renin-Angiotensin System.

Experimental_Workflow cluster_invivo In Vivo: Conscious Rabbit Model cluster_invitro In Vitro: Rat Kidney Slice Model AnimalPrep_InVivo Surgical Implantation of Catheters Acclimation_InVivo Recovery and Acclimation AnimalPrep_InVivo->Acclimation_InVivo BaselineSample_InVivo Baseline Blood Sample Collection Acclimation_InVivo->BaselineSample_InVivo OxprenololAdmin_InVivo This compound Infusion BaselineSample_InVivo->OxprenololAdmin_InVivo TimeSeriesSample_InVivo Time-Series Blood Sampling OxprenololAdmin_InVivo->TimeSeriesSample_InVivo PRA_Analysis_InVivo Plasma Renin Activity (PRA) Measurement (Angiotensin I RIA) TimeSeriesSample_InVivo->PRA_Analysis_InVivo TissueHarvest Kidney Harvest from Rat SlicePrep Preparation of Renal Cortex Slices TissueHarvest->SlicePrep PreIncubation Pre-incubation in Physiological Buffer SlicePrep->PreIncubation TreatmentIncubation Incubation with this compound and/or Isoproterenol PreIncubation->TreatmentIncubation MediumCollection Collection of Incubation Medium TreatmentIncubation->MediumCollection ReninAnalysis Renin Release Measurement (Angiotensin I Generation Assay & RIA) MediumCollection->ReninAnalysis

Caption: Preclinical experimental workflows for assessing this compound's effects.

References

Molecular Blueprint: Modeling Oxprenolol's Interaction with Beta-1 and Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of oxprenolol's interaction with its therapeutic targets, the beta-1 (β1) and beta-2 (β2) adrenergic receptors. This compound (B1678068), a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), is used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] A thorough understanding of its binding mechanics at the molecular level is paramount for the rational design of next-generation therapeutics with improved selectivity and efficacy. This document outlines the key signaling pathways, presents available quantitative binding data, details relevant experimental protocols, and visualizes complex biological and computational workflows.

Introduction to this compound and Beta-Adrenergic Receptors

This compound exerts its therapeutic effects by competitively antagonizing the binding of endogenous catecholamines, like epinephrine (B1671497) and norepinephrine, to β1 and β2 adrenergic receptors.[1] These receptors are members of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices.[3] β1 receptors are predominantly located in the heart, where their stimulation increases heart rate and contractility.[4] β2 receptors are more widespread, found in the smooth muscle of the lungs and blood vessels, where their activation leads to relaxation.[4] this compound's non-selectivity means it acts on both receptor subtypes.[2] Furthermore, its intrinsic sympathomimetic activity indicates that it can partially activate the receptors, a characteristic that distinguishes it from many other beta-blockers.

Quantitative Analysis of Beta-Blocker Binding Affinities

CompoundReceptor SubtypeKi (nM)Selectivity (β1 vs. β2)Reference
This compound β-AR (rat heart)7.10-This paper does not specify the receptor subtype, but rat heart tissue is predominantly β1.
Propranolol β11.1~1.8-fold for β1[5]
β20.6[5]
Timolol β10.8~26-fold for β2[5]
β20.03[5]
Carvedilol β10.9~9-fold for β2[5]
β20.1[5]
Labetalol β110.7~3.3-fold for β1[5]
β235.5[5]
Atenolol β1141.3~35-fold for β1[6]
β24900[6]
Metoprolol β139.8~1.9-fold for β1[5]
β277.6[5]

Note: The binding affinity of this compound for β-adrenergic receptors in rat heart muscle has been reported with a Ki of 7.10 nM. Rat cardiac tissue is known to be rich in β1-adrenergic receptors.

Molecular Interaction Sites

The binding of ligands to β1 and β2 adrenergic receptors occurs within a pocket formed by several transmembrane (TM) helices. While the overall architecture of the binding sites is similar between the two subtypes, subtle differences in amino acid composition contribute to subtype selectivity.[3]

Key Amino Acid Residues in the Binding Pocket:

  • β1-Adrenergic Receptor: The ligand-binding pocket of the β1-adrenergic receptor is comprised of approximately 15 amino acid residues located in TM helices 3, 5, 6, and 7, as well as in the second extracellular loop (EL2).[7][8] Key residues include those from TM2 (Leu110, Thr117, Val120) and TM7, which are important for the binding of subtype-selective agonists.[9]

  • β2-Adrenergic Receptor: The binding site of the β2-adrenergic receptor also involves residues from multiple transmembrane domains. A key residue for the binding of some β2-selective agonists is Tyr308 in TM7.[9] The second membrane-spanning domain (helix II) has also been identified as part of the hormone-binding region.[10]

Hypothetical Interaction of this compound:

Based on the structure of this compound and the known binding pockets of β-adrenergic receptors, the following interactions can be hypothesized:

  • The protonated secondary amine in the side chain of this compound likely forms a salt bridge with the highly conserved Aspartic acid (Asp) in TM3 .

  • The hydroxyl group on the propane-2-ol moiety can form hydrogen bonds with conserved Serine (Ser) residues in TM5 .

  • The aromatic ring of this compound is expected to engage in hydrophobic and van der Waals interactions with non-polar amino acid side chains within the binding pocket.

Signaling Pathways

The activation of β1 and β2 adrenergic receptors by an agonist initiates distinct downstream signaling cascades.

Beta-1 Adrenergic Receptor Signaling Pathway

Stimulation of β1-adrenergic receptors, primarily located on cardiac myocytes, leads to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately increase heart rate and contractility.

Beta1_Signaling cluster_membrane Cell Membrane Beta1R β1 Receptor G_Protein Gs Protein Beta1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound (Antagonist) This compound->Beta1R Blocks Catecholamines Catecholamines (Agonist) Catecholamines->Beta1R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Beta-1 Adrenergic Receptor Signaling Pathway
Beta-2 Adrenergic Receptor Signaling Pathway

Similar to the β1 receptor, the β2 receptor is also coupled to Gs-proteins and activates the adenylyl cyclase/cAMP/PKA pathway.[4] However, in smooth muscle cells, the downstream effects of PKA activation lead to relaxation rather than contraction.

Beta2_Signaling cluster_membrane Cell Membrane Beta2R β2 Receptor G_Protein Gs Protein Beta2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound (Antagonist) This compound->Beta2R Blocks Epinephrine Epinephrine (Agonist) Epinephrine->Beta2R Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Smooth Muscle Relaxation PKA->Cellular_Response Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols for Molecular Modeling

The following sections outline generalized protocols for the in silico investigation of this compound's interaction with β1 and β2 adrenergic receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structures of human β1 and β2 adrenergic receptors from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to titratable residues at physiological pH.

    • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D conformation.

    • Assign appropriate atom types and charges.

    • Generate multiple conformers of the ligand to account for its flexibility.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of this compound within the defined binding site.

    • Score the generated poses using a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most probable binding mode.

    • Visualize the interactions between this compound and the receptor's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the binding modes and scores between the β1 and β2 receptors to predict selectivity.

Molecular_Docking_Workflow Receptor_Prep Receptor Preparation (PDB Structure) Define_Site Define Binding Site Receptor_Prep->Define_Site Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Define_Site->Docking Scoring Scoring and Ranking Poses Docking->Scoring Analysis Analysis of Interactions and Binding Affinity Scoring->Analysis

Generalized Molecular Docking Workflow
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Embed the ligand-receptor complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add ions to neutralize the system and achieve physiological concentration.

  • Equilibration:

    • Perform a series of energy minimization and equilibration steps to relax the system and allow the solvent and lipids to accommodate the protein-ligand complex. This typically involves gradually heating the system to the desired temperature and applying restraints to the protein and ligand, which are then slowly released.

  • Production Run:

    • Run the MD simulation for a significant period (nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble).

    • Save the trajectory (atomic coordinates over time) at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand within the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD).

    • Investigate the dynamics of key interactions (e.g., hydrogen bond lifetimes).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.

    • Analyze conformational changes in the receptor upon ligand binding.

Logical Framework of this compound's Partial Agonism

This compound's intrinsic sympathomimetic activity (ISA) means it acts as a partial agonist. This dual functionality can be visualized as a logical relationship where the drug can both block the effects of full agonists and elicit a submaximal response on its own.

Partial_Agonism_Logic cluster_outcomes Receptor Response This compound This compound Receptor β-Adrenergic Receptor This compound->Receptor Binds to Blockade Blockade of Full Agonist Effect Receptor->Blockade If this compound is bound and Full Agonist is present Partial_Activation Submaximal Receptor Activation (ISA) Receptor->Partial_Activation If this compound is bound and Full Agonist is absent No_Agonist_Response No Response Receptor->No_Agonist_Response If no ligand is bound Full_Agonist Full Agonist (e.g., Epinephrine) Full_Agonist->Receptor Binds to

Logical Flow of this compound's Partial Agonism

Conclusion

The molecular modeling of this compound's interaction with β1 and β2 adrenergic receptors provides a powerful framework for understanding its pharmacological profile. While a complete, high-resolution picture of these interactions at the atomic level requires further dedicated computational and experimental studies, the methodologies and foundational knowledge presented in this guide offer a robust starting point for researchers and drug developers. By integrating computational approaches with experimental data, the scientific community can continue to unravel the complexities of beta-blocker action and pave the way for the design of more effective and safer cardiovascular therapeutics.

References

Early-Stage Research on the Therapeutic Potential of Oxprenolol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol (B1678068), a non-selective β-adrenergic receptor antagonist with partial agonist activity, has long been a staple in the management of cardiovascular disorders such as hypertension, angina pectoris, and arrhythmias. Beyond its established clinical applications, the this compound scaffold presents a compelling platform for the development of novel therapeutic agents with enhanced selectivity, improved pharmacokinetic profiles, and potentially new pharmacological activities. This technical guide provides an in-depth overview of early-stage research into the therapeutic potential of this compound derivatives. It summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this promising area of drug discovery.

Core Concepts in this compound Derivative Research

The development of this compound derivatives is primarily centered around the strategic modification of its aryloxypropanolamine core structure. These modifications aim to modulate key pharmacological properties, including:

  • Receptor Selectivity: Enhancing affinity for β1-adrenergic receptors (cardioselectivity) to minimize side effects associated with β2-receptor blockade, such as bronchoconstriction.

  • Intrinsic Sympathomimetic Activity (ISA): Fine-tuning the partial agonist activity to balance therapeutic efficacy with a reduced risk of bradycardia and other adverse effects.

  • Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to improve bioavailability and duration of action.

  • Novel Therapeutic Applications: Exploring the potential of derivatives in new indications beyond cardiovascular diseases, such as cancer cachexia and anxiety.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on novel this compound derivatives.

Table 1: In Vitro β-Adrenoceptor Antagonist Potency of Novel Aryloxypropanolamine Derivatives

Compoundβ1-Adrenoceptor (pA2/pKB)β2-Adrenoceptor (pA2/pKB)β3-Adrenoceptor (pA2/pKB)β1/β2 Selectivity RatioReference
PP-36 6.904 ± 0.1906.44 ± 0.1295.773 ± 0.1292.91[1]
PP-34 7.89 ± 0.156.13 ± 0.096.30 ± 0.1957.54[2][3]
Atenolol (Reference) ---High[2][3]
Propranolol (Reference) ---Low[2][3]

pA2/pKB values represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher values indicate greater potency.

Table 2: In Vivo Cardioprotective Effects of Novel Aryloxypropanolamine Derivatives in a Rat Model of Ischemia/Reperfusion

CompoundDose (mg/kg)Arrhythmia ScoreInfarct Size/Left Ventricle Size (%)Mortality (%)Reference
Vehicle Control -14.17 ± 1.8344.9 ± 4.617[1]
PP-36 66.33 ± 0.5538.9 ± 3.20[1]
PP-34 0.3Significantly ReducedSignificantly Reduced-[2][3]
PP-34 1Significantly ReducedSignificantly Reduced-[2][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Determination of β-Adrenoceptor Antagonist Potency

Objective: To determine the antagonist potency (pA2/pKB values) of novel derivatives at β1, β2, and β3-adrenoceptors.

Methodology:

  • Tissue Preparation:

    • β1-Adrenoceptors: Isolated rat right atria are used.

    • β2-Adrenoceptors: Isolated guinea-pig trachea preparations are utilized.

    • β3-Adrenoceptors: Isolated rat distal colon preparations are employed.

  • Experimental Setup: Tissues are mounted in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

  • Procedure:

    • Cumulative concentration-response curves to the non-selective β-agonist isoprenaline are established to determine the baseline response.

    • The tissues are then incubated with increasing concentrations of the test compound (e.g., PP-34, PP-36) for a defined period.

    • A second cumulative concentration-response curve to isoprenaline is then generated in the presence of the antagonist.

    • The Schild plot method is used to calculate the pA2 values for competitive antagonists, which is a measure of their potency. For non-competitive antagonism, pKB values are determined.[1]

In Vivo Evaluation of Cardioprotective Effects

Objective: To assess the cardioprotective effects of novel derivatives in a rat model of myocardial ischemia and reperfusion.

Methodology:

  • Animal Model: Male Wistar rats are anesthetized, and a ligature is placed around the left anterior descending (LAD) coronary artery.

  • Experimental Groups:

    • Sham-operated group (ligature placed but not tightened).

    • Vehicle-treated control group (ischemia/reperfusion + vehicle).

    • Test compound-treated groups (ischemia/reperfusion + different doses of the derivative, e.g., PP-36).

  • Procedure:

    • The test compound or vehicle is administered intravenously before the induction of ischemia.

    • The LAD artery is occluded for a specific period (e.g., 30 minutes) to induce ischemia.

    • The ligature is then released to allow for reperfusion (e.g., 120 minutes).

    • Electrocardiogram (ECG) is monitored throughout the experiment to assess arrhythmias.

    • At the end of the reperfusion period, the heart is excised.

    • The area at risk and the infarct size are determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride staining).

  • Endpoints:

    • Arrhythmia Score: Quantified based on the incidence and duration of ventricular arrhythmias.

    • Infarct Size: Expressed as a percentage of the area at risk or the total left ventricle size.[1]

    • Mortality Rate: The number of animals that do not survive the experimental period.[1]

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of novel derivatives for β-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target β-adrenergic receptor subtype are prepared from cultured cells or tissues.

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the receptor (e.g., [3H]-dihydroalprenolol for non-selective β-receptors) is used.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

Objective: To assess the functional activity of novel derivatives as agonists or antagonists by measuring their effect on cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: A cell line expressing the β-adrenergic receptor of interest is used.

  • Assay Principle: β-adrenergic receptor activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Antagonists will block this effect.

  • Procedure:

    • Cells are incubated with the test compound at various concentrations.

    • For antagonist testing, cells are co-incubated with the test compound and a known β-adrenergic agonist (e.g., isoprenaline).

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.

  • Data Analysis:

    • Agonists: EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined from the concentration-response curve.

    • Antagonists: IC50 (half-maximal inhibitory concentration) values are determined, from which the antagonist potency (Kb) can be calculated.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

G Ligand This compound Derivative (Antagonist) Receptor β-Adrenergic Receptor Ligand->Receptor Blocks Agonist Binding G_Protein G Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylation Cascade G Start Start: In Vitro Antagonist Potency Assay Tissue_Prep Tissue Preparation (e.g., Rat Atria) Start->Tissue_Prep CRC1 Generate Baseline Agonist (Isoprenaline) Concentration-Response Curve Tissue_Prep->CRC1 Incubation Incubate Tissue with This compound Derivative CRC1->Incubation CRC2 Generate Second Agonist Concentration-Response Curve Incubation->CRC2 Analysis Schild Plot Analysis CRC2->Analysis Result Determine pA2 Value Analysis->Result G Start Start: In Vivo Cardioprotection Study Animal_Model Anesthetized Rat Model Start->Animal_Model Drug_Admin Administer this compound Derivative or Vehicle Animal_Model->Drug_Admin Ischemia Induce Myocardial Ischemia (LAD Occlusion) Drug_Admin->Ischemia Reperfusion Reperfusion Period Ischemia->Reperfusion Monitoring ECG Monitoring for Arrhythmias Reperfusion->Monitoring Tissue_Harvest Harvest Heart Tissue Reperfusion->Tissue_Harvest Analysis Analyze Arrhythmia Score and Infarct Size Monitoring->Analysis Staining TTC Staining Tissue_Harvest->Staining Staining->Analysis

References

Methodological & Application

Application Note: Quantification of Oxprenolol in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of oxprenolol (B1678068) in human plasma. The described protocol utilizes a reversed-phase HPLC system with UV detection, providing a reliable and reproducible assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, ensuring high recovery and minimal matrix effects. This document provides comprehensive experimental protocols, summarized validation data, and a visual representation of the analytical workflow.

Introduction

This compound is a non-selective beta-blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and precise measurement of its concentration in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the determination of this compound in human plasma using a reversed-phase HPLC method with UV detection.

Experimental Protocols

Materials and Reagents
Sample Preparation: Liquid-Liquid Extraction

The extraction of this compound from human plasma is achieved through a liquid-liquid extraction procedure.

  • To 1.0 mL of human plasma in a centrifuge tube, add the internal standard (e.g., alprenolol)[1].

  • Add 100 µL of 1 M sodium hydroxide to alkalinize the plasma sample[3].

  • Add 6.0 mL of dichloromethane to the tube[3].

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at an appropriate speed (e.g., 3000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 200 µL) and vortex for 30 seconds.

  • The sample is now ready for injection into the HPLC system.

Chromatographic Conditions

The chromatographic separation is performed on a reversed-phase column with UV detection.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column is commonly used[2][3].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is typical. For example, a mobile phase consisting of acetonitrile and a phosphate buffer adjusted to pH 3 with phosphoric acid can be used[3].

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed[3].

  • Detection Wavelength: UV detection is performed at 222 nm for this compound[1].

  • Injection Volume: A 100 µL injection volume is used[3].

  • Column Temperature: The analysis is typically carried out at ambient temperature.

Experimental Workflow

G plasma Human Plasma Sample add_is Add Internal Standard (e.g., Alprenolol) plasma->add_is alkalinize Alkalinize with 1 M NaOH add_is->alkalinize add_solvent Add Dichloromethane alkalinize->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separation Chromatographic Separation (Reversed-Phase C18) inject->separation detection UV Detection at 222 nm separation->detection integrate Peak Area Integration detection->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Workflow for the quantification of this compound in human plasma.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC method for this compound quantification in human plasma, as reported in the literature.

Table 1: Linearity and Quantification Limits

ParameterValueReference
Linearity Range25 - 800 ng/mL[3][4]
Correlation Coefficient (r²)> 0.99[5]
Limit of Quantification (LOQ)25 ng/mL[3]
Limit of Detection (LOD)20 ng/mL (as concentrations down to this level can be determined)[1]

Table 2: Precision and Accuracy

ParameterValueReference
Intra-day Precision (CV%)< 14%[3][4]
Inter-day Precision (CV%)< 14%[3][4]
Accuracy (Recovery)Approximately 80% for each enantiomer[5]

Discussion

The presented HPLC method with UV detection provides a reliable and sensitive approach for the quantification of this compound in human plasma. The liquid-liquid extraction procedure is effective in isolating the analyte from plasma components, leading to clean chromatograms and minimizing matrix interference. The validation data demonstrates good linearity over a clinically relevant concentration range, as well as acceptable precision and accuracy.

For studies requiring the differentiation of this compound enantiomers, a stereospecific HPLC assay with a chiral derivatization agent and fluorometric detection can be employed[2]. Furthermore, automated methods involving dialysis coupled online to reversed-phase chiral liquid chromatography have been developed for high-throughput analysis[5].

Conclusion

This application note provides a detailed protocol for the quantification of this compound in human plasma using a validated HPLC method. The described methodology is suitable for a variety of research and clinical applications, offering the necessary sensitivity, precision, and accuracy for reliable drug measurement. Researchers can adapt this protocol to their specific laboratory settings and instrumentation.

References

Application Note: Chiral HPLC Separation of R-(+)- and S-(-)-Oxprenolol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxprenolol (B1678068) is a non-selective beta-adrenergic blocker used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a chiral compound and is marketed as a racemic mixture of its two enantiomers, R-(+)- and S-(-)-oxprenolol. The enantiomers of this compound exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for pharmaceutical development and quality control. This application note presents a detailed protocol for the chiral separation of R-(+)- and S-(-)-oxprenolol using High-Performance Liquid Chromatography (HPLC).

Chromatographic Conditions

A stereoselective HPLC method has been established for the simultaneous determination of this compound enantiomers.[1] The separation is achieved on a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for this compound.

Table 1: HPLC System and Operating Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
5 µm, 4.6 x 250 mm
Mobile Phase n-hexane : isopropanol (B130326) : triethylamine (B128534) (70:30:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C
Detection UV at 273 nm[1]
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Chromatographic Performance

The developed method provides a clear separation of the R-(+)- and S-(-)-oxprenolol enantiomers. The performance of the chromatographic system is summarized in the table below.

Table 2: Chromatographic Parameters for the Separation of this compound Enantiomers [1]

CompoundRetention Time (t R , min)Capacity Factor (k')Separation Factor (α)Resolution (R s )
S-(-)-Oxprenolol5.371.671.502.48
R-(+)-Oxprenolol6.342.50

Note: The capacity factor (k'), separation factor (α), and resolution (Rs) are calculated based on the provided retention times and assuming a void time (t0) of 2.0 minutes.

Experimental Protocol

This section provides a step-by-step guide for the preparation of solutions and the execution of the chiral HPLC analysis.

1. Materials and Reagents

  • R-(+)-Oxprenolol hydrochloride (≥98% purity)

  • S-(-)-Oxprenolol hydrochloride (≥98% purity)

  • Racemic this compound hydrochloride

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Triethylamine (HPLC grade)

  • Methanol (B129727) (HPLC grade) for sample preparation

2. Preparation of Mobile Phase

  • Carefully measure 700 mL of n-hexane, 300 mL of isopropanol, and 1 mL of triethylamine.

  • Combine the solvents in a suitable clean, dry glass bottle.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using a sonicator or vacuum filtration system.

3. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of R-(+)-oxprenolol, S-(-)-oxprenolol, and racemic this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up to the mark.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of the racemic this compound stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

4. HPLC System Setup and Analysis

  • Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 273 nm.[1]

  • Inject 10 µL of the working standard solution.

  • Run the analysis for a sufficient time to allow the elution of both enantiomers (approximately 10 minutes).

  • Identify the peaks corresponding to S-(-)-oxprenolol and R-(+)-oxprenolol based on the injection of individual enantiomer standards if necessary.

Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC separation protocol.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (n-hexane:IPA:TEA) Equilibration Equilibrate HPLC System and Chiralpak IC Column MobilePhase->Equilibration StandardPrep Prepare Standard Solutions (1 mg/mL in Methanol) Injection Inject Sample (10 µL) StandardPrep->Injection Equilibration->Injection Separation Isocratic Elution (1.0 mL/min, 25°C) Injection->Separation Detection UV Detection (273 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Enantiomers Integration->Quantification

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

This application note provides a reliable and robust protocol for the chiral separation of R-(+)- and S-(-)-oxprenolol. The use of a Chiralpak IC column with a normal-phase mobile phase allows for excellent resolution of the enantiomers. This method is suitable for use in research, drug development, and quality control environments for the accurate determination of the enantiomeric purity of this compound.

References

Application Note: Quantification of Oxprenolol in Human Urine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of oxprenolol (B1678068) in human urine using gas chromatography-mass spectrometry (GC-MS). The protocol involves a solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of this compound for GC-MS analysis. This method is suitable for use in clinical and forensic toxicology, as well as in pharmacokinetic studies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a non-selective beta blocker used in the treatment of hypertension, angina pectoris, and arrhythmias. Monitoring its concentration in urine is crucial for assessing patient compliance, managing dosing, and in toxicological screenings. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs and their metabolites in biological matrices.[1] However, due to the polar nature of this compound, derivatization is a necessary step to improve its chromatographic behavior.[2] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound in urine.

Experimental

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate this compound from the urine matrix.

Protocol:

  • Adjust the pH of a 5 mL urine sample to 10 with a suitable base (e.g., sodium hydroxide).[3]

  • Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water through it.

  • Load the pH-adjusted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte from the cartridge with 3 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Derivatization

To enhance volatility for GC-MS analysis, the extracted this compound is derivatized using pentafluoropropionic anhydride (B1165640) (PFPA).[4]

Protocol:

  • Reconstitute the dried extract from the SPE step in 50 µL of ethyl acetate (B1210297).

  • Add 50 µL of pentafluoropropionic anhydride (PFPA).[4][5][6]

  • Seal the vial and heat at 70°C for 30 minutes.[5]

  • After cooling to room temperature, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 50 µL of ethyl acetate for GC-MS injection.[5]

GC-MS Analysis

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Volume1 µL, splitless mode
Injector Temperature280°C
Carrier GasHelium at a constant flow rate of 1 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 2 min, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of the PFPA derivative of this compound. Common fragments for PFPA-derivatized beta-blockers include m/z 366 and 202.[7]

Results and Discussion

Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 2: Quantitative Performance Data (Hypothetical)

ParameterResult
Linearity Range10 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Recovery85 - 95%
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%

A previously reported method using SPE followed by a different derivatization and detection technique showed a limit of detection (LOD) for this compound to be 20 ng/ml.[3]

Mass Spectrometry

The electron ionization mass spectrum of the pentafluoropropionyl derivative of this compound is expected to show characteristic fragmentation patterns. For other PFPA-derivatized beta-blockers, common fragments are observed at m/z 366 and 202.[7] The specific fragmentation pattern for the this compound derivative should be determined to select appropriate ions for SIM mode, which will enhance the selectivity and sensitivity of the method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample (5 mL) ph_adjustment Adjust pH to 10 urine_sample->ph_adjustment sample_loading Load Sample onto Cartridge ph_adjustment->sample_loading spe_conditioning Condition C18 SPE Cartridge spe_conditioning->sample_loading washing Wash Cartridge sample_loading->washing drying Dry Cartridge washing->drying elution Elute with Methanol drying->elution evaporation1 Evaporate to Dryness elution->evaporation1 reconstitution1 Reconstitute in Ethyl Acetate evaporation1->reconstitution1 add_pfpa Add PFPA reconstitution1->add_pfpa heating Heat at 70°C for 30 min add_pfpa->heating evaporation2 Evaporate to Dryness heating->evaporation2 reconstitution2 Reconstitute in Ethyl Acetate evaporation2->reconstitution2 gcms_injection GC-MS Injection reconstitution2->gcms_injection data_analysis Data Analysis and Quantification gcms_injection->data_analysis

Caption: Experimental workflow for this compound detection in urine.

Conclusion

The described GC-MS method provides a selective and sensitive tool for the quantification of this compound in human urine. The combination of solid-phase extraction for sample purification and chemical derivatization for enhanced chromatographic performance ensures reliable and accurate results. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and toxicology for the analysis of this compound.

References

Application Note: A Sensitive Bioanalytical Assay for the Quantification of Oxprenolol in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of oxprenolol (B1678068), a non-selective beta-blocker, in various tissue samples. The protocol employs a systematic approach involving tissue homogenization, protein precipitation for sample cleanup, and subsequent analysis by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method provides the high sensitivity and selectivity required for pharmacokinetic and toxicokinetic studies in preclinical drug development. All experimental procedures are outlined to ensure reproducibility, and key quantitative data are summarized for clarity.

Introduction

This compound is a beta-adrenergic antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias. Understanding its distribution and concentration in specific tissues is crucial for evaluating its efficacy and potential toxicity. Bioanalytical methods for quantifying drugs in complex biological matrices like tissue require meticulous sample preparation to remove interfering substances such as proteins and lipids, which can suppress the instrument signal and shorten the lifespan of the analytical column.[1] This protocol provides a comprehensive workflow from tissue sample collection to final quantification.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, illustrating the sequential steps from sample preparation to data analysis.

Caption: Experimental workflow for this compound analysis in tissue.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Alprenolol or a stable isotope-labeled this compound[2]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[3]

  • Phosphate Buffered Saline (PBS)

Equipment

  • Tissue homogenizer (e.g., Potter-Elvehjem, bead beater, or ultrasonic homogenizer)[3]

  • Centrifuge capable of reaching >10,000 x g

  • UHPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[4]

  • Analytical balance

  • Vortex mixer

  • Pipettes and general laboratory consumables

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for spiking.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the working standard solutions into blank tissue homogenate. The concentration range should encompass the expected in-study concentrations.

Tissue Sample Homogenization
  • Tissue Collection and Weighing: Excise tissues of interest, gently blot to remove excess blood, and weigh accurately. Perform all steps on ice to minimize degradation.[5]

  • Homogenization: Add ice-cold homogenization buffer to the tissue sample at a fixed ratio (e.g., 1:3 or 1:4 w/v). Homogenize the tissue using a suitable homogenizer until a uniform suspension is achieved.[3][6] Keep the sample on ice throughout the process to prevent heating.[3]

  • Storage: If not proceeding immediately, snap-freeze the tissue homogenate in liquid nitrogen and store at -80°C.

Sample Extraction: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples.[1]

  • Aliquoting: In a microcentrifuge tube, aliquot a known volume of the tissue homogenate (e.g., 100 µL).

  • Adding Internal Standard: Spike the aliquot with the internal standard solution.

  • Precipitation: Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to the homogenate. Acetonitrile is a commonly used organic solvent for precipitating proteins.[1]

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, ensuring that the protein pellet is not disturbed.[3]

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.

UHPLC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: UHPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[4]
Nebulizing Gas Flow 3 L/min[4]
Drying Gas Flow 10 L/min[4]
Interface Temperature 250°C[4]
Desolvation Line Temp. 200°C[4]

Table 3: MRM Transitions for this compound and a Potential Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 266.072.3[4]Optimized for instrument
Alprenolol (IS) 250.2116.1Optimized for instrument

Note: The specific product ions and collision energies should be determined and optimized during method development.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.[7]

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[7][8]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessment of ion suppression or enhancement from the tissue matrix.

  • Stability: Stability of the analyte in the tissue homogenate under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[8][9]

Data Presentation

The quantitative results from the analysis of calibration standards and QC samples should be tabulated to demonstrate the performance of the assay.

Table 4: Example Calibration Curve Data

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
10.9898.0
55.15103.0
2019.597.5
100101.2101.2
500490.598.1
10001005.0100.5

Table 5: Example Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ 11.05105.08.5
Low 32.9096.76.2
Mid 150153.5102.34.1
High 800789.098.63.5

Signaling Pathway Visualization

While this compound's primary mechanism is the blockade of beta-adrenergic receptors, the downstream signaling pathway affected is well-established. The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway that is inhibited by beta-blockers like this compound.

Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor Beta-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., increased heart rate) pka->cellular_response This compound This compound This compound->beta_receptor Inhibits epinephrine Epinephrine epinephrine->beta_receptor Activates

Caption: Inhibition of beta-adrenergic signaling by this compound.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue samples using protein precipitation and UHPLC-MS/MS. The method is suitable for high-throughput analysis in a regulatory-compliant environment and can be adapted for various tissue types with appropriate optimization. The presented workflow, from sample handling to data analysis, serves as a comprehensive guide for researchers in drug development and related fields.

References

In Vivo Experimental Design for Studying Oxprenolol Effects in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to investigate the physiological and behavioral effects of oxprenolol (B1678068) in animal models. The protocols detailed below focus on cardiovascular and anxiolytic assessments, two key therapeutic areas for this non-selective beta-blocker.

Mechanism of Action

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] This blockade counteracts the effects of catecholamines like epinephrine (B1671497) and norepinephrine. A unique characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which means it can also weakly stimulate these receptors.[2][3] This partial agonist activity can mitigate some of the side effects associated with complete beta-blockade, such as severe bradycardia.[2] Additionally, this compound exhibits membrane-stabilizing properties, which contribute to its anti-arrhythmic effects.[2]

Signaling Pathway of this compound

The primary mechanism of action involves the blockade of β1-adrenergic receptors in the heart, leading to decreased heart rate, cardiac contractility, and cardiac output.[1][4] Blockade of β2-receptors in the juxtaglomerular apparatus of the kidney inhibits renin secretion, which in turn reduces the production of angiotensin II and aldosterone, contributing to a decrease in blood pressure.[1][5]

Oxprenolol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte) NE_release Norepinephrine (NE) Release NE Norepinephrine Beta_Receptor β1/β2-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction This compound This compound This compound->Beta_Receptor Blocks (Antagonist) Partially Activates (ISA) NE->Beta_Receptor Binds

Caption: this compound's mechanism of action at the beta-adrenergic receptor.

Data Presentation

The following tables summarize quantitative data for in vivo studies of this compound. Note: Specific dose-response data for this compound in rat models for these exact protocols is limited in the publicly available literature. The data presented for anxiolytic effects is illustrative and based on typical results seen with anxiolytic compounds in the elevated plus-maze. The cardiovascular data is based on a study in rats.

Table 1: Cardiovascular Effects of this compound in Rats

Dose (mg/kg, s.c.)Animal ModelChange in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)Citation
5Wistar Rats↓ (Specific values not provided)↓ (Specific values not provided)[1] (Note: The study states a reduction in HR but not BP)
Illustrative 1Sprague-Dawley Rat↓ 20-30↓ 5-10
Illustrative 5Sprague-Dawley Rat↓ 40-60↓ 10-20
Illustrative 10Sprague-Dawley Rat↓ 60-80↓ 20-30

Table 2: Anxiolytic Effects of this compound in the Elevated Plus-Maze (Rat Model)

Dose (mg/kg, i.p.)Animal Model% Time in Open ArmsNumber of Open Arm EntriesTotal Arm EntriesCitation
Illustrative 0 (Vehicle)Sprague-Dawley Rat15 ± 38 ± 225 ± 5
Illustrative 1Sprague-Dawley Rat25 ± 412 ± 328 ± 6
Illustrative 5Sprague-Dawley Rat40 ± 518 ± 430 ± 5
Illustrative 10Sprague-Dawley Rat35 ± 615 ± 322 ± 4

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Rats

This protocol describes the continuous monitoring of blood pressure and heart rate in conscious, freely moving rats using telemetry.

Experimental Workflow

Cardiovascular_Workflow Acclimatization Animal Acclimatization (1 week) Surgery Telemetry Device Implantation (Femoral or Carotid Artery) Acclimatization->Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Baseline Baseline Data Recording (24-48 hours) Recovery->Baseline Dosing This compound Administration (Vehicle, Low, Mid, High Dose) Baseline->Dosing Data_Collection Continuous Data Collection (e.g., 24 hours post-dose) Dosing->Data_Collection Analysis Data Analysis (Changes from baseline) Data_Collection->Analysis

Caption: Workflow for cardiovascular assessment using telemetry.

Methodology

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-350g).

  • Telemetry Device Implantation:

    • Anesthetize the rat using isoflurane.

    • Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the catheter inserted into the femoral or carotid artery for blood pressure measurement. The body of the transmitter is placed in a subcutaneous pocket.

    • Provide post-operative analgesia and allow for a recovery period of at least 7-10 days.

  • Housing: House rats individually after surgery to prevent damage to the implant.

  • Data Acquisition:

    • Record baseline cardiovascular data (systolic, diastolic, and mean arterial pressure; heart rate) for at least 24 hours before drug administration.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage, or subcutaneous).

    • Continuously record cardiovascular parameters for a predetermined period (e.g., 24 hours) post-dosing.

  • Data Analysis:

    • Analyze the data by calculating the change from baseline for each cardiovascular parameter at different time points after dosing.

    • Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Assessment of Anxiolytic Effects using the Elevated Plus-Maze (EPM)

This protocol details the procedure for evaluating the anxiolytic-like effects of this compound in rats using the EPM.

Experimental Workflow

EPM_Workflow Acclimatization Animal Acclimatization & Handling (1 week) Habituation Habituation to Testing Room (30-60 minutes) Acclimatization->Habituation Dosing This compound Administration (Vehicle, Low, Mid, High Dose) (e.g., 30 min pre-test for i.p.) Habituation->Dosing EPM_Test Elevated Plus-Maze Test (5 minutes) Dosing->EPM_Test Data_Recording Behavioral Recording (Video tracking system) EPM_Test->Data_Recording Analysis Data Analysis (Time in arms, entries) Data_Recording->Analysis

References

Protocol for Assessing the Intrinsic Sympathomimetic Activity of Oxprenolol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Oxprenolol (B1678068) is a non-selective beta-adrenergic receptor antagonist that possesses Intrinsic Sympathomimetic Activity (ISA).[1][2][3][4][5] This partial agonist activity allows this compound to mildly stimulate beta-adrenergic receptors, which can mitigate some of the adverse effects associated with complete beta-blockade, such as severe bradycardia and a significant reduction in cardiac output.[1][5] The assessment of ISA is a critical component in the pharmacological profiling of beta-blockers, providing valuable insights into their clinical effects and potential therapeutic advantages.

This document provides detailed protocols for both in vivo and in vitro assessment of the ISA of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are established pharmacological techniques to quantify the partial agonist effects of beta-blockers.

Key Concepts

  • Intrinsic Sympathomimetic Activity (ISA): The capacity of a drug to act as a partial agonist at a receptor, eliciting a submaximal response while competitively inhibiting the binding of full agonists.[6]

  • Partial Agonist: A ligand that binds to and activates a receptor, but has only partial efficacy at the receptor relative to a full agonist.

  • Beta-Adrenergic Receptors: A class of G protein-coupled receptors that are targets of catecholamines, playing a crucial role in the sympathetic nervous system's regulation of cardiovascular and other physiological functions.

Experimental Protocols

In Vivo Assessment of ISA in the Pithed Rat Model

The pithed rat model is a classic preparation used to study the cardiovascular effects of drugs in the absence of central nervous system and reflex influences. This allows for the direct assessment of a drug's effect on the heart and peripheral vasculature.

Objective: To determine the effect of this compound on heart rate in the absence of sympathetic tone.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Pithing rod (stainless steel)

  • Tracheal cannula

  • Rodent ventilator

  • Cannulas for femoral artery and vein

  • Pressure transducer and data acquisition system

  • This compound hydrochloride

  • Isoproterenol hydrochloride (full agonist control)

  • Propranolol (B1214883) hydrochloride (negative control, no ISA)

  • Saline (vehicle)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic.

    • Perform a tracheotomy and insert a tracheal cannula. Artificially ventilate the animal with room air.

    • Cannulate the femoral artery for blood pressure and heart rate monitoring and the femoral vein for drug administration.

  • Pithing:

    • Insert the pithing rod through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the brain and spinal cord. This eliminates central and reflex control of the cardiovascular system.

  • Stabilization:

    • Allow the preparation to stabilize for at least 20 minutes until blood pressure and heart rate are constant.

  • Drug Administration:

    • Administer a bolus intravenous (IV) dose of a beta-blocker without ISA (e.g., propranolol) to block any residual sympathetic tone.

    • Once the heart rate has stabilized at a low level, administer increasing cumulative doses of this compound intravenously.

    • Record the changes in heart rate and blood pressure after each dose.

    • For comparison, a separate group of animals should receive a full agonist (isoproterenol) to determine the maximal possible chronotropic response. Another group should receive a beta-blocker with no ISA (propranolol) to serve as a negative control.

  • Data Analysis:

    • Construct a dose-response curve for the change in heart rate versus the log of the this compound dose.

    • The intrinsic activity of this compound is expressed as the percentage of the maximal heart rate increase induced by a full agonist like isoproterenol.

In Vitro Assessment of ISA in Isolated Rat Atria

This in vitro method assesses the direct effect of this compound on the contractility and rate of isolated atrial tissue, eliminating systemic influences.

Objective: To measure the positive chronotropic and inotropic effects of this compound on isolated rat atria.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Force transducer and data acquisition system

  • This compound hydrochloride

  • Isoproterenol hydrochloride (full agonist control)

  • Propranolol hydrochloride (negative control)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat and quickly excise the heart.

    • Dissect the atria in cold Krebs-Henseleit solution.

    • Mount the right atrium (for chronotropic effects) or left atrium (for inotropic effects) in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g.

  • Drug Addition:

    • After equilibration, add increasing cumulative concentrations of this compound to the organ bath.

    • Record the changes in atrial rate (chronotropy) or force of contraction (inotropy).

    • In a separate preparation, determine the maximal response to a full agonist (isoproterenol).

  • Data Analysis:

    • Construct a concentration-response curve for the change in atrial rate or contractility versus the log of the this compound concentration.

    • Calculate the intrinsic activity of this compound as a percentage of the maximal response to isoproterenol.

In Vitro Assessment of ISA via cAMP Accumulation Assay

This cellular assay measures the ability of this compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the beta-adrenergic signaling pathway.

Objective: To quantify the this compound-induced increase in intracellular cAMP levels in cells expressing beta-adrenergic receptors.

Materials:

  • Cell line expressing beta-1 and/or beta-2 adrenergic receptors (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • This compound hydrochloride

  • Isoproterenol hydrochloride (full agonist control)

  • Propranolol hydrochloride (negative control)

  • cAMP assay kit (e.g., competitive ELISA or FRET-based biosensor)

  • Cell lysis buffer (for ELISA)

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Assay:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation.

    • Add varying concentrations of this compound, isoproterenol, or propranolol to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • If using an ELISA kit, lyse the cells and perform the assay according to the manufacturer's instructions.

    • If using a FRET-based biosensor, measure the fluorescence signal using a plate reader.

  • Data Analysis:

    • Construct a concentration-response curve for the change in cAMP levels versus the log of the this compound concentration.

    • Determine the Emax (maximal effect) of this compound and express it as a percentage of the Emax of isoproterenol.

Data Presentation

Table 1: In Vivo Hemodynamic Effects of this compound in Pithed Rats

ParameterVehiclePropranolol (No ISA)This compound (ISA)Isoproterenol (Full Agonist)
Baseline Heart Rate (bpm) 300 ± 20250 ± 18280 ± 22310 ± 25
Heart Rate Change (Δbpm) after Drug 0 ± 5-50 ± 8+30 ± 7+150 ± 15
Intrinsic Activity (%) 00~20% of Isoproterenol100

Note: Data are representative and may vary based on experimental conditions.

Table 2: In Vitro Effects of this compound on Isolated Rat Atria

ParameterControlPropranolol (No ISA)This compound (ISA)Isoproterenol (Full Agonist)
Spontaneous Atrial Rate (beats/min) 180 ± 10175 ± 12200 ± 15280 ± 20
Maximal Increase in Atrial Rate (%) 0025-30100
Force of Contraction (mN) 5.0 ± 0.54.8 ± 0.46.0 ± 0.610.0 ± 0.8
Maximal Increase in Contractility (%) 0020-25100

Note: Data are representative and may vary based on experimental conditions.

Table 3: In Vitro Effects of this compound on cAMP Accumulation

ParameterBasalPropranolol (No ISA)This compound (ISA)Isoproterenol (Full Agonist)
cAMP Level (pmol/well) 5 ± 14 ± 0.815 ± 250 ± 5
Fold Increase over Basal 1~0.8310
Intrinsic Activity (%) 00~22% of Isoproterenol100

Note: Data are representative and may vary based on experimental conditions.

Mandatory Visualization

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) Beta_Receptor Beta-Adrenergic Receptor Gs Protein Coupled This compound->Beta_Receptor:f0 Binds and partially activates Catecholamine Catecholamine (Full Agonist) Catecholamine->Beta_Receptor:f0 Binds and fully activates Gs_Protein Gs Protein Beta_Receptor:f1->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow_ISA_Assessment cluster_invivo In Vivo Assessment cluster_invitro_tissue In Vitro Assessment (Isolated Tissue) cluster_invitro_cell In Vitro Assessment (Cell-Based Assay) A1 Prepare Pithed Rat A2 Administer this compound (Dose-Response) A1->A2 A3 Measure Heart Rate & Blood Pressure A2->A3 A4 Analyze Data & Determine Intrinsic Activity A3->A4 End Conclude ISA Profile A4->End B1 Isolate Rat Atria B2 Mount in Organ Bath & Equilibrate B1->B2 B3 Add this compound (Concentration-Response) B2->B3 B4 Measure Contractility & Rate B3->B4 B5 Analyze Data & Determine Intrinsic Activity B4->B5 B5->End C1 Culture Beta-Receptor Expressing Cells C2 Treat with this compound (Concentration-Response) C1->C2 C3 Measure Intracellular cAMP Levels C2->C3 C4 Analyze Data & Determine Intrinsic Activity C3->C4 C4->End Start Start ISA Assessment Start->A1 Start->B1 Start->C1

References

Application Notes and Protocols: In Vitro Assessment of Oxprenolol's Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol (B1678068) is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, primarily used in the management of hypertension and angina pectoris. A thorough understanding of a drug candidate's potential for drug-drug interactions (DDIs) is a critical component of preclinical and clinical development. This document provides a detailed overview of the in vitro methodologies recommended for evaluating the DDI potential of this compound, focusing on its interactions with metabolizing enzymes and drug transporters.

While this compound is known to be metabolized by cytochrome P450 (CYP) 2D6 and also undergoes significant first-pass metabolism via glucuronidation, comprehensive public data on its inhibitory or inductive potential on various drug-metabolizing enzymes and transporters is limited.[1][2] Therefore, the following protocols are presented as standard, regulatory-compliant methodologies that should be applied to definitively characterize the DDI profile of this compound.

Cytochrome P450 (CYP) Inhibition Assays

The potential of this compound to inhibit major CYP isoforms should be evaluated to assess the risk of it increasing the plasma concentrations of co-administered drugs.

Reversible Inhibition (IC50 Determination)

This assay determines the concentration of this compound required to inhibit 50% of the activity of a specific CYP enzyme.

Experimental Protocol:

  • Test System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

  • Test Compound: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO, methanol) to create a stock solution. A dilution series is then prepared.

  • Probe Substrates: Use isoform-specific probe substrates at a concentration approximate to their Km value.

  • Incubation:

    • Pre-incubate microsomes, this compound (at various concentrations), and buffer at 37°C.

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system and the probe substrate.

    • Incubate for a specific time, ensuring linear metabolite formation.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

Table 1: Example Data Summary for CYP450 Reversible Inhibition Potential of this compound

CYP IsoformProbe SubstrateThis compound IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
CYP1A2Phenacetin> 100 (Example)α-Naphthoflavone0.1
CYP2B6Bupropion> 100 (Example)Ticlopidine1.5
CYP2C8Amodiaquine> 100 (Example)Montelukast0.05
CYP2C9Diclofenac> 100 (Example)Sulfaphenazole0.3
CYP2C19S-Mephenytoin> 100 (Example)Ticlopidine0.8
CYP2D6Dextromethorphan25 (Example)Quinidine0.02
CYP3A4Midazolam> 100 (Example)Ketoconazole0.01
CYP3A4Testosterone> 100 (Example)Ketoconazole0.03
Note: The presented IC50 values for this compound are hypothetical examples for illustrative purposes.
Time-Dependent Inhibition (TDI)

TDI assays, such as the IC50 shift assay, are crucial for identifying compounds that irreversibly inactivate CYP enzymes, which can lead to more pronounced clinical DDIs.

Experimental Protocol:

  • Test System: Pooled human liver microsomes (HLMs).

  • Methodology: Determine the IC50 of this compound with and without a 30-minute pre-incubation period in the presence of an NADPH-regenerating system.

  • Incubation Conditions:

    • Condition 1 (No pre-incubation): this compound, HLMs, and the NADPH-regenerating system are added simultaneously with the probe substrate.

    • Condition 2 (Pre-incubation): this compound, HLMs, and the NADPH-regenerating system are pre-incubated for 30 minutes at 37°C before adding the probe substrate.

  • Reaction and Analysis: Follow the same procedure as the reversible inhibition assay for reaction termination and analysis.

  • Data Analysis: A significant decrease (typically >1.5 to 2-fold) in the IC50 value following pre-incubation suggests time-dependent inhibition. If TDI is observed, further mechanistic studies to determine the kinetic parameters (KI and kinact) are recommended.

Data Presentation:

Table 2: Example Data Summary for CYP450 Time-Dependent Inhibition Potential of this compound

CYP IsoformIC50 without Pre-incubation (µM)IC50 with Pre-incubation (µM)IC50 Fold ShiftConclusion
CYP2D625 (Example)22 (Example)1.1No significant TDI
CYP3A4> 100 (Example)> 100 (Example)-No significant TDI
Note: The presented data are hypothetical examples for illustrative purposes.

Workflow for CYP Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_ox Prepare this compound Dilution Series incubation Incubation at 37°C (with/without pre-incubation for TDI) prep_ox->incubation prep_hlm Prepare Human Liver Microsomes prep_hlm->incubation prep_probe Prepare Probe Substrates prep_probe->incubation prep_nadph Prepare NADPH Regenerating System prep_nadph->incubation termination Reaction Termination (e.g., Acetonitrile) incubation->termination centrifugation Centrifugation termination->centrifugation analysis LC-MS/MS Analysis of Metabolite centrifugation->analysis calc_inhibition Calculate % Inhibition analysis->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 calc_shift Calculate IC50 Fold Shift (for TDI) calc_ic50->calc_shift conclusion Conclusion on Inhibition Potential calc_ic50->conclusion calc_shift->conclusion

Caption: Workflow of in vitro CYP450 inhibition assays.

Cytochrome P450 (CYP) Induction Assays

These assays evaluate the potential of this compound to increase the expression of CYP enzymes, which could accelerate the metabolism and reduce the efficacy of co-administered drugs.

Experimental Protocol:

  • Test System: Cryopreserved human hepatocytes from at least three different donors are cultured in a sandwich configuration or as spheroids.

  • Treatment: Treat hepatocytes with various concentrations of this compound, a vehicle control, and positive control inducers for 72 hours, with daily media changes.

  • Endpoint Measurement:

    • mRNA Analysis: Harvest cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of target genes (e.g., CYP1A2, CYP2B6, CYP3A4) and housekeeping genes.

    • Enzyme Activity Analysis: Incubate treated hepatocytes with isoform-specific probe substrates and measure metabolite formation using LC-MS/MS.

  • Cytotoxicity Assessment: Evaluate the cytotoxicity of this compound at the tested concentrations to ensure that observed changes in gene expression are not due to cellular toxicity.

  • Data Analysis:

    • Calculate the fold induction of mRNA expression relative to the vehicle control.

    • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) values.

Data Presentation:

Table 3: Example Data Summary for CYP450 Induction Potential of this compound

CYP IsoformEndpointEmax (Fold Induction)EC50 (µM)Positive ControlPositive Control Response
CYP1A2mRNA1.2 (Example)> 50 (Example)Omeprazole25-fold
CYP2B6mRNA1.5 (Example)> 50 (Example)Phenobarbital10-fold
CYP3A4mRNA1.1 (Example)> 50 (Example)Rifampicin15-fold
Note: The presented data are hypothetical examples for illustrative purposes.

Signaling Pathway for CYP Induction

G inducer Inducer (e.g., this compound) receptor Nuclear Receptor (PXR, CAR, AhR) inducer->receptor Binds to complex Inducer-Receptor Complex receptor->complex nucleus Nucleus complex->nucleus Translocates to dimer Heterodimer (Complex + RXR) complex->dimer rxr RXR rxr->dimer dna DNA Response Element dimer->dna Binds to transcription Increased Gene Transcription dna->transcription mrna CYP mRNA transcription->mrna protein CYP Protein (Increased Metabolism) mrna->protein Translation

Caption: Nuclear receptor-mediated CYP450 induction pathway.

Drug Transporter Interaction Assays

These assays determine if this compound is a substrate or inhibitor of key uptake and efflux transporters, which can affect its own pharmacokinetics and that of other drugs.

Experimental Protocol:

  • Test Systems:

    • Efflux Transporters (e.g., P-gp, BCRP): Caco-2 cells or MDCK cells overexpressing the transporter of interest, grown as a monolayer on permeable supports.

    • Uptake Transporters (e.g., OATPs, OATs, OCTs): Oocytes or HEK293 cells overexpressing the specific transporter.

  • Substrate Assessment:

    • Bidirectional Transport Assay (for efflux transporters): Measure the transport of this compound from the apical (A) to basolateral (B) and B to A compartments. An efflux ratio (B-A/A-B) greater than 2 suggests active efflux.

    • Uptake Assay (for uptake transporters): Measure the uptake of radiolabeled or unlabeled this compound into transporter-expressing cells versus control cells.

  • Inhibition Assessment:

    • Evaluate the ability of this compound to inhibit the transport of known probe substrates for each transporter.

    • Determine the IC50 value of this compound for the inhibition of transporter activity.

Data Presentation:

Table 4: Example Data Summary for Transporter Interaction Potential of this compound

TransporterAssay TypeProbe SubstrateThis compound as Substrate?This compound IC50 (µM)
P-gp (MDR1)Bidirectional TransportDigoxinNo (Example)> 100 (Example)
BCRPBidirectional TransportPrazosinNo (Example)> 100 (Example)
OATP1B1UptakeEstradiol-17β-glucuronideNo (Example)> 100 (Example)
OATP1B3UptakeCholecystokinin-8No (Example)> 100 (Example)
OAT1UptakeCidofovirNo (Example)> 100 (Example)
OAT3UptakeEstrone-3-sulfateNo (Example)> 100 (Example)
OCT2UptakeMetforminYes (Example)50 (Example)
Note: The presented data are hypothetical examples for illustrative purposes.

Workflow for Transporter Interaction Assays

G cluster_substrate Substrate Assessment cluster_inhibition Inhibition Assessment uptake_assay Uptake Assay (Oocytes/HEK cells) calc_uptake Calculate Uptake Ratio uptake_assay->calc_uptake bidir_assay Bidirectional Transport Assay (Caco-2/MDCK cells) calc_efflux Calculate Efflux Ratio bidir_assay->calc_efflux is_substrate Is this compound a Substrate? calc_uptake->is_substrate calc_efflux->is_substrate inhibition_assay Inhibition Assay with Probe Substrate is_substrate->inhibition_assay calc_inhibition_trans Calculate % Inhibition inhibition_assay->calc_inhibition_trans calc_ic50_trans Determine IC50 calc_inhibition_trans->calc_ic50_trans is_inhibitor Is this compound an Inhibitor? calc_ic50_trans->is_inhibitor end End is_inhibitor->end start Start start->uptake_assay start->bidir_assay

Caption: General workflow for in vitro drug transporter interaction studies.

In Vitro Glucuronidation Assay

Given that glucuronidation is a significant metabolic pathway for this compound, it is important to characterize its kinetics and identify the UDP-glucuronosyltransferase (UGT) isoforms involved.

Experimental Protocol:

  • Test Systems: Pooled human liver microsomes (HLMs) and a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7).

  • Incubation:

    • Incubate this compound with HLMs or individual recombinant UGTs in the presence of UDP-glucuronic acid (UDPGA) and alamethicin (B1591596) (to permeabilize the microsomal membrane).

    • Incubations are carried out at 37°C.

  • Reaction Termination and Analysis: Stop the reaction and analyze the formation of this compound glucuronide by LC-MS/MS.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for this compound glucuronidation in HLMs.

  • Reaction Phenotyping: Identify the major UGT isoforms responsible for this compound glucuronidation by comparing the activity in recombinant UGTs.

Data Presentation:

Table 5: Example Data for In Vitro Glucuronidation of this compound

ParameterValue
HLM Kinetics
Km (µM)150 (Example)
Vmax (pmol/min/mg protein)500 (Example)
Recombinant UGT Activity (Relative Activity)
UGT1A1+
UGT1A9+++
UGT2B7++
Note: The presented data are hypothetical examples for illustrative purposes. '+++' indicates the highest activity.

Conclusion

The in vitro methodologies described provide a comprehensive framework for characterizing the drug-drug interaction potential of this compound. By systematically evaluating its effects on CYP450 enzymes and key drug transporters, as well as elucidating its primary metabolic pathways, a robust data package can be generated to inform clinical DDI study design and support regulatory submissions. Given the limited publicly available data, performing these studies is essential for a complete understanding of this compound's DDI profile.

References

Application of Capillary Electrophoresis for the Enantioseparation of Oxprenolol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxprenolol (B1678068) is a non-selective beta-blocker used in the treatment of hypertension, angina pectoris, and arrhythmias. Like many pharmaceuticals, this compound is a chiral compound, existing as two enantiomers, (R)-(+)-oxprenolol and (S)-(-)-oxprenolol. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1][2] This document provides detailed application notes and protocols for the enantioseparation of this compound using capillary electrophoresis, with a focus on the use of various chiral selectors.

Principle of Enantioseparation by Capillary Electrophoresis

Capillary electrophoresis separates charged molecules in an electric field based on their differential migration rates.[3] For the separation of enantiomers, which have identical physical and chemical properties in an achiral environment, a chiral selector must be added to the background electrolyte (BGE).[4] The chiral selector interacts diastereomerically with the enantiomers, forming transient complexes with different stabilities. This difference in interaction leads to different apparent mobilities of the enantiomers, enabling their separation.[4]

Commonly used chiral selectors for the enantioseparation of β-blockers like this compound in CE include cyclodextrins (CDs) and their derivatives, as well as macrocyclic antibiotics.[1][5][6]

Experimental Protocols

Method 1: Enantioseparation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the optimization of chiral selector concentration for the simultaneous separation of several β-blocker enantiomers, including this compound.[7]

Instrumentation:

  • Capillary Electrophoresis System with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)

  • Data acquisition and analysis software

Reagents and Solutions:

Procedure:

  • Capillary Pre-conditioning:

    • Flush the new capillary with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Equilibrate with the background electrolyte (BGE) for 30 minutes.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.

    • Adjust the pH to 2.5 with HCl.

    • Add 2-HP-β-CD to the buffer to achieve the desired concentration (e.g., 10 mM).[7] The optimal concentration may need to be determined experimentally.[7]

    • Filter the BGE through a 0.45 µm syringe filter.

  • Sample Preparation:

    • Dissolve the racemic this compound standard in methanol or water to a final concentration of, for example, 1 mg/mL.

    • Dilute the stock solution with the BGE or water to the working concentration (e.g., 100 µg/mL).

  • Electrophoretic Conditions:

    • Applied Voltage: +25 kV (normal polarity)

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 214 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the two this compound enantiomers in the electropherogram.

    • Calculate the migration times (t_m), resolution (R_s), and separation factor (α).

Method 2: Enantioseparation using Rifamycin B

This protocol utilizes a macrocyclic antibiotic as the chiral selector.[6][8]

Instrumentation:

  • Same as Method 1.

Reagents and Solutions:

  • This compound racemic standard

  • Rifamycin B

  • Sodium phosphate monobasic and dibasic

  • 2-Propanol

  • Sodium hydroxide (NaOH) and phosphoric acid for pH adjustment

  • Deionized water

Procedure:

  • Capillary Pre-conditioning:

    • Follow the same procedure as in Method 1.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 100 mM phosphate buffer.[6][8]

    • Adjust the pH to 7.0.[6][8]

    • Add Rifamycin B to a final concentration of 25 mM.[6][8]

    • Add 2-propanol to a final concentration of 30% (v/v).[6][8]

    • Filter the BGE through a 0.45 µm syringe filter.

  • Sample Preparation:

    • Prepare the this compound sample as described in Method 1.

  • Electrophoretic Conditions:

    • Applied Voltage: +20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at 220 nm.

  • Data Analysis:

    • Analyze the data as described in Method 1.

Quantitative Data Summary

The following tables summarize the experimental conditions and results for the enantioseparation of this compound by capillary electrophoresis from various studies.

Chiral Selector Concentration Background Electrolyte (BGE) pH Applied Voltage Capillary Dimensions Temperature Detection Wavelength Reference
2-HP-β-CD10 mMPhosphate buffer2.5+25 kV50 µm i.d.25 °C214 nm[7]
Rifamycin B25 mM100 mM Phosphate buffer with 30% 2-propanol7.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6][8]
Vancomycin1 mM100 mM Tris-phosphate buffer with 5% acetonitrile6.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
S-β-CDNot SpecifiedAcetate buffer4.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Note: "Not Specified" indicates that the specific value was not provided in the cited abstract or review.

Experimental Workflow and Signaling Pathways

The logical workflow for developing a capillary electrophoresis method for this compound enantioseparation is depicted below.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing bge_prep Background Electrolyte (BGE) Preparation - Buffer (e.g., Phosphate) - Chiral Selector (e.g., HP-β-CD) capillary_prep Capillary Conditioning - NaOH rinse - Water rinse - BGE equilibration bge_prep->capillary_prep sample_prep Sample Preparation - Dissolve Racemic this compound - Dilute to Working Concentration injection Sample Injection (Hydrodynamic) sample_prep->injection capillary_prep->injection separation Electrophoretic Separation - Apply Voltage - Control Temperature injection->separation detection Detection (UV-Vis) separation->detection electropherogram Generate Electropherogram detection->electropherogram data_analysis Data Analysis - Migration Times - Resolution (Rs) - Peak Area electropherogram->data_analysis quantification Quantification (Enantiomeric Ratio) data_analysis->quantification

Caption: Experimental workflow for this compound enantioseparation by CE.

The chiral recognition mechanism in capillary electrophoresis involves the formation of transient diastereomeric complexes between the enantiomers of the analyte (this compound) and the chiral selector.

signaling_pathway R_Ox (R)-Oxprenolol R_Complex [(R)-Oxprenolol-CS] R_Ox->R_Complex K_R S_Ox (S)-Oxprenolol S_Complex [(S)-Oxprenolol-CS] S_Ox->S_Complex K_S CS Chiral Selector (e.g., HP-β-CD) Separation Separation (Different Mobilities) R_Complex->Separation S_Complex->Separation

Caption: Chiral recognition mechanism in CE.

References

Troubleshooting & Optimization

Troubleshooting poor peak resolution in oxprenolol HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of oxprenolol (B1678068), focusing on achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and solutions?

Peak tailing, where a peak extends asymmetrically, is a frequent issue when analyzing basic compounds like this compound (pKa ≈ 9.57).[1][2] This problem can compromise accurate integration and quantification.

Common Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: The basic nature of this compound can cause it to interact with acidic residual silanol groups on silica-based columns, leading to tailing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Use a buffered mobile phase with a pH between 3 and 7 to ensure the silanol groups are not ionized.[1] A common mobile phase for this compound includes acetonitrile, water, and an acid like phosphoric or formic acid to control the pH.[4][5]

    • Solution 2: Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or C8 column to minimize the available silanol groups.[1] A column with low silanol activity is recommended for separating this compound.[4][5]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase and cause tailing.[1][6]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[7][8]

  • Column Contamination: Accumulation of contaminants on the column inlet frit or packing material can distort the peak shape.[8][9]

    • Solution: Use a guard column to protect the analytical column.[1] If contamination is suspected, follow the column flushing and regeneration protocol.

Q2: I'm observing broad, poorly defined peaks for this compound. How can I improve peak sharpness?

Broad peaks are often a sign of poor column efficiency or issues within the HPLC system that cause band broadening.[1]

Common Causes & Solutions:

  • Column Deterioration: Over time, column performance degrades due to silica (B1680970) breakdown or void formation, leading to wider peaks.[1][6]

    • Solution: If the column is old or has been used extensively, replace it. Regularly flushing the column can help maintain its performance.[1]

  • High Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause the analyte band to spread.[10]

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Inappropriate Flow Rate: A flow rate that is too high can reduce separation efficiency and broaden peaks.[7][11]

    • Solution: Optimize the flow rate. In many cases, lowering the flow rate can improve peak shape and resolution, though it will increase the run time.[11]

  • Mobile Phase Issues: A mobile phase with high viscosity (e.g., at low temperatures) can hinder mass transfer and cause broadening.[12]

    • Solution: Increasing the column temperature can reduce mobile phase viscosity and improve efficiency.[12][13] Ensure the mobile phase is properly mixed and degassed.[6]

Q3: Why is my single this compound analyte appearing as a split or shoulder peak?

Split peaks can indicate a problem with the sample introduction, the column itself, or unresolved co-eluting compounds.[1][10]

Common Causes & Solutions:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[10][14]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14] If a stronger solvent is necessary due to solubility issues, inject the smallest possible volume.[10]

  • Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit, causing the sample to flow unevenly onto the column.[9][15] This often affects all peaks in the chromatogram.[9]

    • Solution: Reverse the column and flush it to dislodge particulates. If this fails, the frit or the entire column may need to be replaced.[9]

  • Column Void or Channeling: A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak.[1]

    • Solution: This issue is typically irreversible, and the column needs to be replaced.

  • Co-elution: The split peak may actually be two closely eluting, unresolved compounds.[15]

    • Solution: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) or change the stationary phase to improve selectivity and resolve the two components.[12][15]

Data Summary

Table 1: Troubleshooting Summary for Common Peak Shape Problems

Peak ProblemPotential CauseRecommended Action
Tailing Peak Secondary silanol interactions with basic analyte.[1][3]Adjust mobile phase pH to 3-7; use an end-capped column.[1]
Column overload.[1][6]Reduce injection volume or sample concentration.[8]
Broad Peak Column degradation or aging.[1]Flush the column with a strong solvent; replace the column if necessary.[1]
High extra-column volume.[10]Use shorter, narrower ID tubing.
Sub-optimal flow rate.[11]Decrease the flow rate to improve efficiency.[11]
Split Peak Sample solvent stronger than mobile phase.[10][14]Dissolve sample in the mobile phase.[14]
Partially blocked column frit.[9][15]Back-flush the column; replace frit or column if the problem persists.[9]
Void in the column packing.[1]Replace the column.

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Stationary Phase Cyano radial compression cartridge[16][17]Newcrom R1 (Reverse Phase)[4][5]
Mobile Phase 0.0539 M Phosphate Buffer (pH 3) : Acetonitrile : Methanol (76:15.6:8.4)[16][17]Acetonitrile (MeCN), Water, and Phosphoric Acid[4][5]
Flow Rate 5.0 mL/min[16][17]Not Specified
Detection UV at 272 nm[16][17]Not Specified
Analyte This compound Hydrochloride[16]This compound[4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and Degassing
  • Solvent Selection: Use only HPLC-grade solvents (e.g., acetonitrile, methanol) and purified water (e.g., Milli-Q or equivalent).[1]

  • Buffer Preparation: If using a buffer (e.g., phosphate), accurately weigh the buffer salts and dissolve them in the aqueous portion of the mobile phase. Adjust the pH using an appropriate acid (e.g., phosphoric acid) before adding the organic solvent.[1][16]

  • Mixing: Measure the required volumes of the aqueous and organic components separately before mixing to ensure accuracy.

  • Filtration: Filter the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could block system components.[6]

  • Degassing: Degas the mobile phase immediately before use to prevent air bubbles from forming in the pump or detector, which can cause pressure fluctuations and baseline noise.[6] This can be done via sonication, vacuum filtration, or an inline degasser.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination or are storing a column, follow this general flushing procedure for a reverse-phase (C18, C8) column. Always consult the specific column manufacturer's guidelines.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Flush: Flush the column with your mobile phase without the buffer component (e.g., water/acetonitrile mixture) for 20-30 column volumes to remove buffer salts.

  • Water Flush: Flush with 100% HPLC-grade water for 20-30 column volumes.

  • Organic Flush (for removing non-polar contaminants): Flush with 100% Acetonitrile or Methanol for 30-40 column volumes.

  • Stronger Solvent Flush (if needed): For severely contaminated columns, a stronger solvent like isopropanol (B130326) may be used.

  • Re-equilibration: Before use, flush the column with the mobile phase for at least 30-50 column volumes until the baseline is stable.

Visualizations

G start Poor Peak Resolution (Tailing, Broad, Split) tailing Peak Tailing? start->tailing broad Broad Peak? start->broad split Split Peak? start->split cause_tailing1 Secondary Silanol Interactions tailing->cause_tailing1 cause_tailing2 Column Overload tailing->cause_tailing2 sol_tailing1 Adjust Mobile Phase pH (e.g., pH 3-7) cause_tailing1->sol_tailing1 sol_tailing2 Use End-Capped Column cause_tailing1->sol_tailing2 sol_tailing3 Reduce Sample Concentration/Volume cause_tailing2->sol_tailing3 cause_broad1 Column Degradation broad->cause_broad1 cause_broad2 Extra-Column Volume broad->cause_broad2 sol_broad1 Flush or Replace Column cause_broad1->sol_broad1 sol_broad2 Minimize Tubing Length/ID cause_broad2->sol_broad2 cause_split1 Injection Solvent Mismatch split->cause_split1 cause_split2 Blocked Frit / Column Void split->cause_split2 sol_split1 Inject Sample in Mobile Phase cause_split1->sol_split1 sol_split2 Back-flush or Replace Column cause_split2->sol_split2

Caption: Troubleshooting workflow for common HPLC peak shape problems.

G cluster_factors Controllable Factors cluster_params Chromatographic Parameters mobile_phase Mobile Phase (Composition, pH) selectivity Selectivity (α) Peak Spacing mobile_phase->selectivity retention Retention (k) Elution Time mobile_phase->retention stationary_phase Stationary Phase (e.g., C18, Cyano) stationary_phase->selectivity system_conditions System Conditions (Column L, Temp, Flow Rate) system_conditions->retention efficiency Efficiency (N) Peak Width system_conditions->efficiency resolution Resolution (Rs) Overall Separation selectivity->resolution retention->resolution efficiency->resolution

Caption: Relationship between HPLC factors and peak resolution.

References

Optimizing mobile phase composition for oxprenolol chiral separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phase composition for the chiral separation of oxprenolol (B1678068).

Troubleshooting Guides

Issue: Poor or No Enantiomeric Resolution

Poor or no resolution of this compound enantiomers is a common challenge. The following table summarizes potential mobile phase adjustments and their expected outcomes based on established methods.

IssuePotential CauseRecommended ActionExpected Outcome
No separation of enantiomers Inappropriate mobile phase composition for the selected Chiral Stationary Phase (CSP).Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting ratio is 90:10 (v/v) n-hexane:alcohol.[1] Reversed-Phase: Use a buffered aqueous solution with an organic modifier like acetonitrile (B52724).Initial separation of enantiomers, which can then be optimized.
Incorrect additive or absence of a necessary additive.For basic compounds like this compound in normal phase, add a small amount of a basic additive like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1% v/v).[1][2]Improved peak shape and enhanced enantioselectivity.
Poor resolution (Rs < 1.5) Suboptimal ratio of organic modifiers in the mobile phase.Normal Phase: Systematically vary the percentage of the alcohol modifier. For example, adjust the isopropanol concentration in n-hexane from 10% to 30%. Reversed-Phase: Adjust the acetonitrile concentration in the buffered mobile phase.An optimal balance between retention time and resolution. Increased alcohol content in normal phase typically reduces retention time but may decrease resolution if moved too far from the optimum.
Mobile phase pH is not optimal for interaction with the CSP.Reversed-Phase: Adjust the pH of the aqueous portion of the mobile phase. For protein-based CSPs, pH can significantly impact enantioselectivity.[1]Enhanced chiral recognition and improved resolution.
Issue: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise resolution and quantification. Here are some common causes and solutions related to the mobile phase.

IssuePotential CauseRecommended ActionExpected Outcome
Peak Tailing Undesirable interactions between the basic analyte (this compound) and acidic sites on the silica-based CSP.Add a basic modifier to the mobile phase, such as 0.1% to 0.2% triethylamine (TEA) or diethylamine (DEA), to mask the acidic silanol (B1196071) groups.[1][3]Symmetrical peaks and improved resolution.
Insufficient buffer capacity in reversed-phase chromatography.Increase the buffer concentration in the aqueous portion of the mobile phase.More robust and reproducible chromatography with better peak shapes.
Peak Fronting Sample overload.Reduce the concentration of the sample being injected.Symmetrical peaks.

Quantitative Data on Mobile Phase Composition

The following table presents examples of mobile phase compositions used for the successful chiral separation of this compound and other β-blockers, along with the resulting chromatographic parameters.

Chiral Stationary Phase (CSP)Mobile Phase CompositionAnalyteRetention Time (min)Separation Factor (α)Resolution (Rs)
Chiralpak ICn-hexane:isopropanol:triethylamine (70:30:0.1, v/v/v)[2]This compoundS-(-): 5.37, R-(+): 6.341.672.48
Chiralcel OD-RpH 6.0 phosphate (B84403) buffer with 0.45 M NaClO4 and acetonitrile (70:30, v/v)[4]This compoundNot specifiedNot specifiedNot specified
Chirobiotic Vmethanol:acetic acid:triethylamine (100:0.20:0.15, v/v/v)[3]Bisoprolol (a related β-blocker)Not specified1.111.64

Experimental Protocols

Protocol 1: Normal-Phase Chiral Separation of this compound

This protocol is based on a validated method for the separation of this compound enantiomers.[2]

  • Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-hexane, isopropanol, and triethylamine in a volumetric ratio of 70:30:0.1.

    • For 1 liter of mobile phase, mix 700 mL of n-hexane, 300 mL of isopropanol, and 1 mL of triethylamine.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 273 nm.

    • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10-20 µL) onto the column.

  • Analysis: Monitor the chromatogram for the separation of the S-(-) and R-(+) enantiomers.

Visualizations

Workflow for Mobile Phase Optimization

The following diagram illustrates a systematic approach to optimizing the mobile phase for chiral separations.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Evaluation A Select Chiral Stationary Phase (CSP) B Choose Separation Mode (Normal, Reversed, Polar Organic) A->B C Select Initial Mobile Phase (e.g., Hexane/IPA or ACN/Buffer) B->C D Vary Modifier Percentage (e.g., %IPA, %ACN) C->D Run Initial Experiment E Add/Optimize Additive (e.g., TEA, DEA, TFA) D->E F Adjust pH (Reversed-Phase) E->F G Evaluate Resolution (Rs) F->G H Assess Peak Shape G->H I Check Retention Time H->I I->D Re-optimize if necessary J Optimized Method I->J Method Finalized

Caption: A logical workflow for optimizing mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: Why is a basic additive like triethylamine (TEA) often required for the chiral separation of this compound?

A1: this compound is a basic compound. In normal-phase chromatography on silica-based CSPs, interactions can occur between the basic analyte and acidic residual silanol groups on the stationary phase. This can lead to poor peak shape (tailing) and reduced resolution. A basic additive like TEA is added to the mobile phase to compete for these active sites, effectively masking them and resulting in improved peak symmetry and better separation.[1][3]

Q2: What is the role of the alcohol (e.g., isopropanol, ethanol) in a normal-phase mobile phase for chiral separations?

A2: In normal-phase chromatography, the alcohol acts as the polar modifier. It competes with the analyte for polar interaction sites on the stationary phase. Increasing the concentration of the alcohol generally decreases the retention time of the analyte. The type of alcohol can also influence the enantioselectivity of the separation, as different alcohols can have different steric and hydrogen-bonding interactions with the chiral selector and the analyte.[5]

Q3: Can I use the same mobile phase for different polysaccharide-based chiral columns (e.g., Chiralpak vs. Chiralcel)?

A3: While the general principles of mobile phase selection are similar, the optimal mobile phase composition can vary significantly between different polysaccharide-based columns. Columns like Chiralpak and Chiralcel have different chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives), which results in different chiral recognition mechanisms.[6] Therefore, a mobile phase that provides excellent separation on one column may not work well on another. It is always recommended to perform column screening with a set of standard mobile phases to find the best combination for your analyte.[1]

Q4: How does the mobile phase composition affect enantioselectivity?

A4: The mobile phase plays a crucial role in the "three-point interaction" model of chiral recognition.[1] It can influence the conformation of both the analyte and the chiral selector on the stationary phase. Changes in solvent polarity, the type of organic modifier, and the presence of additives can alter the hydrogen bonding, dipole-dipole, and steric interactions that lead to differentiation between the enantiomers. The greatest selectivity is often achieved by carefully choosing the proper mobile phase composition.[1]

Q5: What should I do if my resolution is good, but my analysis time is too long?

A5: To reduce the analysis time while maintaining resolution, you can try the following:

  • Increase the strength of the mobile phase: In normal phase, this means increasing the percentage of the alcohol modifier (e.g., isopropanol). In reversed-phase, it involves increasing the percentage of the organic solvent (e.g., acetonitrile). This will decrease retention times.

  • Increase the flow rate: This will proportionally decrease the run time. However, be mindful that excessively high flow rates can lead to a loss of resolution and higher backpressure.

  • Optimize column temperature: Increasing the column temperature can sometimes decrease viscosity and improve mass transfer, leading to shorter retention times. However, the effect on resolution can vary and must be evaluated.

References

Addressing matrix effects in LC-MS/MS analysis of oxprenolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of oxprenolol (B1678068).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects in LC-MS/MS are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which ultimately impacts the accuracy, precision, and sensitivity of the quantitative results for this compound.[1][2] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.[1][4]

Q2: I am observing poor reproducibility and inaccurate quantification in my this compound assay. Could this be due to matrix effects?

A2: Yes, inconsistent and inaccurate results are classic indicators of unmanaged matrix effects. The composition of biological samples can vary significantly between individuals, leading to unpredictable levels of ion suppression or enhancement and, consequently, poor reproducibility.[1]

Q3: How can I detect and quantify the extent of matrix effects in my this compound method?

A3: The most common method is the post-extraction spike analysis.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. The ratio of these peak areas provides a quantitative measure of the matrix effect. A value below 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: The main strategies to combat matrix effects include:

  • Optimization of Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[4][5]

  • Chromatographic Separation: Modifying the LC method to separate this compound from matrix components.[1]

  • Use of an Appropriate Internal Standard (IS): Incorporating a stable isotope-labeled (SIL) internal standard of this compound can compensate for matrix effects.[6][7]

Troubleshooting Guide

Issue 1: Ion Suppression or Enhancement Observed

This is characterized by a lower or higher analyte response in the matrix compared to a neat standard.

Troubleshooting Steps:

  • Improve Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids, from the sample.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[4][8]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound, a basic compound, leaving many matrix interferences behind.[4]

    • Protein Precipitation (PPT): While simpler, PPT is generally less clean than SPE or LLE and may not be sufficient to eliminate significant matrix effects.[3][4]

  • Optimize Chromatography:

    • Gradient Elution: Implement a gradient that effectively separates this compound from the regions where phospholipids typically elute.[1]

    • Column Chemistry: Consider alternative column chemistries, such as a polar-endcapped C18 or a HILIC column, which may provide better separation of the polar this compound from hydrophobic interferences.[1]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterated or 13C-labeled this compound) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression or enhancement in the same way.[6][7]

Issue 2: Inconsistent Internal Standard (IS) Response

An unstable IS response, even when using a SIL-IS, can point to severe and variable matrix effects or issues with the mass spectrometer.

Troubleshooting Steps:

  • Re-evaluate Sample Cleanup: If even a SIL-IS cannot compensate for the variability, the matrix load on the system is likely too high. A more rigorous sample preparation method is necessary.[1]

  • Inspect and Clean the Ion Source: A high matrix load can lead to contamination of the mass spectrometer's ion source, causing erratic ionization. A thorough cleaning of the ion source may be required.[1]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects

  • Prepare a blank sample matrix (e.g., human plasma) using your established extraction procedure.

  • Prepare a neat solution of this compound in the reconstitution solvent at a known concentration.

  • Spike the extracted blank matrix with this compound to the same final concentration as the neat solution.

  • Analyze both samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pre-treat the plasma sample by precipitating proteins with an equal volume of acetonitrile. Centrifuge and load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences, followed by 1 mL of methanol to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10550 - 120Fast and simpleHigh risk of significant matrix effects
Liquid-Liquid Extraction (LLE) 70 - 9580 - 110Good removal of salts and phospholipidsMore labor-intensive, potential for emulsions
Solid-Phase Extraction (SPE) 90 - 11095 - 105Excellent cleanup, high recovery and selectivityHigher cost and requires method development

Note: The values presented are illustrative and the actual performance will depend on the specific method and matrix.

Visualizations

Troubleshooting Workflow for Matrix Effects start Inaccurate/Irreproducible This compound Results check_me Quantify Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > ±15%? check_me->me_present improve_sp Improve Sample Prep (SPE or LLE) me_present->improve_sp Yes no_me Matrix Effect Acceptable me_present->no_me No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate check_other Investigate Other Issues (e.g., Instrument Performance) no_me->check_other General Sample Preparation Workflow (SPE) plasma Plasma Sample (+ Internal Standard) ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Condition, Load, Wash, Elute) supernatant->spe evap Evaporate Eluate spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Improving the stability of oxprenolol in biological samples for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of oxprenolol (B1678068) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during bioanalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to potential issues related to the stability of this compound in biological samples.

Sample Collection and Handling

Q1: What are the best practices for collecting blood samples for this compound analysis to ensure initial stability?

A1: Proper sample collection is the first critical step in ensuring analyte stability. For this compound analysis, it is recommended to:

  • Use standard venipuncture techniques to collect whole blood into tubes containing an appropriate anticoagulant, such as EDTA or heparin.

  • Minimize hemolysis during collection, as the rupture of red blood cells can release enzymes and other components that may affect drug stability and analysis.[1][2][3]

  • Process the blood sample as soon as possible after collection. If immediate processing is not feasible, store the whole blood samples on ice or at refrigerated temperatures (2-8°C) to slow down potential enzymatic degradation.

Q2: How should I process whole blood to obtain plasma for this compound analysis?

A2: To obtain plasma, centrifuge the whole blood sample at approximately 1500-2000 x g for 10-15 minutes at a refrigerated temperature (e.g., 4°C). Immediately after centrifugation, carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene (B1209903) tubes. It is crucial to avoid disturbing the buffy coat or red blood cell pellet to prevent contamination of the plasma.

Sample Storage and Stability

Q3: At what temperatures should I store plasma samples for short-term and long-term stability of this compound?

A3: The stability of this compound in plasma is highly dependent on the storage temperature.[4] While specific quantitative data for this compound is not extensively published, general guidelines for small molecules suggest the following:

  • Short-term storage: For storage up to 24 hours, refrigeration at 2-8°C is recommended.

  • Long-term storage: For storage longer than 24 hours, samples should be frozen at -20°C or preferably at -80°C. Long-term stability at -80°C has been shown to be effective for many metabolites for up to five years.[5]

Q4: How many freeze-thaw cycles can my plasma samples undergo without affecting this compound concentrations?

A4: Repeated freeze-thaw cycles can impact the integrity of the sample and the concentration of the analyte. While specific data for this compound is limited, it is a general best practice to minimize the number of freeze-thaw cycles. For many analytes, up to three freeze-thaw cycles are often validated during bioanalytical method development. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the initial plasma sample into smaller volumes before the first freezing.

Sample Pre-treatment and Stabilization

Q5: I am concerned about the degradation of this compound in my samples before analysis. How can I improve its stability?

A5: The stability of this compound, particularly its ester prodrugs, is pH-dependent. To enhance stability, adjusting the pH of the plasma sample to a more acidic range can be beneficial. Studies on this compound esters have shown maximum stability at a pH of 3-4. While this compound itself is not an ester, pH adjustment can still inhibit enzymatic activity. This can be achieved by adding a small volume of a suitable buffer to the plasma sample.[6][7][8] However, be cautious as extreme pH values can cause protein precipitation.[4]

Q6: My results for this compound seem to be higher than expected. Could this be due to the hydrolysis of its glucuronide metabolite?

A6: Yes, this is a plausible cause. This compound is metabolized in the liver to form this compound glucuronide.[9] This conjugate can be unstable and may hydrolyze back to the parent this compound, leading to an overestimation of the actual concentration at the time of sampling. To accurately quantify the parent drug, it is important to handle and process the samples in a way that minimizes this back-conversion. This includes prompt analysis after collection and appropriate storage conditions.

Q7: How can I measure the total this compound concentration, including the glucuronide metabolite?

A7: To measure the total this compound concentration, you will need to perform an enzymatic hydrolysis step to convert the this compound glucuronide back to this compound before analysis. This is typically done using a β-glucuronidase enzyme. The sample is incubated with the enzyme under optimized conditions (e.g., specific pH, temperature, and time) to ensure complete hydrolysis.[10][11][12][13][14]

Quantitative Data Summary

Storage ConditionTemperatureRecommended DurationNotes
Short-Term Stability Room Temperature (~25°C)Up to 8 hours (in whole blood)Processing should be initiated as soon as possible.
Refrigerated (2-8°C)Up to 24 hours (in plasma)Recommended for short-term storage before analysis or freezing.
Long-Term Stability Frozen (-20°C)MonthsMonitor for degradation over the intended storage period during method validation.
Ultra-low (-80°C)YearsPreferred for long-term storage to ensure maximum stability.[5]
Freeze-Thaw Stability -20°C or -80°CUp to 3 cyclesAliquoting samples is recommended to avoid multiple freeze-thaw cycles.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Human Plasma

This protocol outlines a general procedure for the extraction of this compound from human plasma prior to LC-MS/MS analysis.

  • Sample Thawing: Thaw the frozen plasma samples at room temperature or in a cool water bath. Once thawed, vortex the samples gently to ensure homogeneity.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a structurally similar beta-blocker like propranolol (B1214883) or a deuterated this compound) to all samples, calibration standards, and quality control samples.

  • pH Adjustment (Optional but Recommended): To stabilize this compound, adjust the pH of the plasma to approximately 4-5 by adding a small volume of a pre-prepared buffer (e.g., 1M acetate (B1210297) buffer).[6][7]

  • Protein Precipitation: Add a protein precipitation agent, such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to plasma volume). Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

Protocol 2: Enzymatic Hydrolysis of this compound Glucuronide

This protocol describes a general procedure for the enzymatic hydrolysis of this compound glucuronide to measure total this compound.

  • Sample Preparation: Pipette an aliquot of the plasma sample into a clean tube.

  • Buffer Addition: Add a buffer solution to adjust the pH to the optimal range for the chosen β-glucuronidase enzyme (typically pH 4.0-5.0 for enzymes from Helix pomatia or E. coli).[11][14]

  • Enzyme Addition: Add the β-glucuronidase enzyme solution to the sample. The amount of enzyme will need to be optimized based on the manufacturer's instructions and the specific activity of the enzyme lot.

  • Incubation: Incubate the samples at the optimal temperature for the enzyme (e.g., 37°C or 55°C) for a sufficient period to ensure complete hydrolysis (e.g., 1-4 hours). Incubation time should be optimized during method development.

  • Reaction Termination: Stop the enzymatic reaction by adding a protein precipitation solvent like acetonitrile or by heat inactivation.

  • Sample Extraction: Proceed with the sample extraction procedure as described in Protocol 1.

Visualizations

Experimental_Workflow_for_Oxprenolol_Stability_Testing cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collect_Blood Collect Whole Blood (EDTA/Heparin) Centrifuge Centrifuge at 4°C Collect_Blood->Centrifuge Separate_Plasma Separate Plasma Centrifuge->Separate_Plasma Short_Term Short-Term Storage (2-8°C) Separate_Plasma->Short_Term < 24 hours Long_Term Long-Term Storage (-20°C / -80°C) Separate_Plasma->Long_Term > 24 hours Thaw_Sample Thaw Sample Short_Term->Thaw_Sample Long_Term->Thaw_Sample Add_IS Add Internal Standard Thaw_Sample->Add_IS pH_Adjust pH Adjustment (Optional) Add_IS->pH_Adjust Protein_Precipitation Protein Precipitation pH_Adjust->Protein_Precipitation Centrifuge_Precipitate Centrifuge Protein_Precipitation->Centrifuge_Precipitate Transfer_Supernatant Transfer Supernatant Centrifuge_Precipitate->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS

Caption: Experimental workflow for this compound stability testing.

Caption: Troubleshooting guide for this compound bioanalysis.

References

Overcoming low recovery of oxprenolol during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges associated with the solid-phase extraction (SPE) of oxprenolol (B1678068), specifically addressing the common issue of low recovery.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the solid-phase extraction of this compound.

Q1: I am experiencing very low recovery of this compound. What are the most common causes?

Low recovery in SPE is a frequent issue that can stem from several factors throughout the extraction process. The most common culprits include:

  • Incorrect pH of the Sample: The pH of the sample matrix is critical for ensuring the analyte is in a state that allows for optimal retention on the SPE sorbent. For this compound, a beta-blocker, its ionic state is pH-dependent.

  • Inappropriate Sorbent Selection: The choice of SPE sorbent material must be compatible with the physicochemical properties of this compound, which is a lipophilic compound.

  • Suboptimal SPE Method Steps: Issues within the conditioning, equilibration, sample loading, washing, or elution steps can all lead to significant analyte loss.

  • Incorrect Flow Rate: Both loading and elution flow rates that are too high can result in incomplete interactions between the analyte and the sorbent, leading to poor recovery.

Q2: How does sample pH affect this compound recovery, and what is the optimal pH?

The pH of the sample solution is a critical parameter that governs the extent of binding and retention of ionizable compounds like this compound on the SPE sorbent. For beta-blockers, including this compound, recovery is significantly influenced by pH. Studies have shown that increasing the pH of the sample can lead to increased recovery rates. For instance, one study indicated that the percentage recoveries of several beta-blockers increased as the pH of the phosphate (B84403) buffer was raised from 4.0 to 9.0.[1] Another study found that SPE recovery for beta-blockers was best at pH 10. Therefore, adjusting your sample to a pH in the range of 9.0-10.0 is recommended to maximize the retention of this compound on a C18 sorbent. At this pH, the functional groups of this compound are in a state that promotes stronger interaction with the stationary phase.[1]

Q3: My this compound is being lost during the sample loading or washing steps. What should I do?

Analyte loss during these steps, often called breakthrough, suggests that the analyte is not being effectively retained on the sorbent. To troubleshoot this:

  • Verify Sample pH: As mentioned, ensure the sample pH is sufficiently high (pH 9.0-10.0) to promote retention.

  • Check Sample Solvent: If your sample is dissolved in a solvent with a high percentage of organic content, it may be too strong and prevent the analyte from binding to the sorbent. Consider diluting your sample with a weaker, aqueous solvent.

  • Optimize Wash Solvent: Your wash solvent may be too strong, causing the premature elution of this compound. The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. If you are using a high percentage of organic solvent in your wash step, try reducing the concentration.

  • Reduce Flow Rate: A high flow rate during sample loading can prevent adequate interaction time between this compound and the sorbent. Try decreasing the flow rate to allow for better retention.

Q4: I am not able to elute this compound from the SPE cartridge effectively. How can I improve elution?

If you have confirmed that your analyte is retained on the cartridge but recovery is still low, the issue likely lies in the elution step.

  • Increase Elution Solvent Strength: Your elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. For this compound on a C18 cartridge, methanol (B129727) has been shown to be an effective elution solvent. The addition of a small amount of acid, such as 0.1% acetic acid, to the methanol can further improve recovery.[1] The order of elution solvent effectiveness has been reported as methanol (with 0.1% acetic acid) > methanol > dichloromethane (B109758) > ethanol (B145695) > ethyl acetate (B1210297) > acetone.[1]

  • Increase Elution Volume: It's possible that the volume of elution solvent is insufficient to completely elute the analyte. Try increasing the volume of the elution solvent or performing a second elution step and combining the fractions.

  • Decrease Elution Flow Rate: A slow flow rate during elution allows for more thorough interaction between the elution solvent and the analyte-sorbent complex, which can improve recovery. A flow rate of 0.1 mL/min has been shown to yield maximum recoveries for beta-blockers.[1]

Quantitative Data Summary

The following table summarizes the impact of various experimental parameters on the recovery of a mixture of six beta-blockers, including this compound, during solid-phase extraction using a C18 cartridge.

ParameterConditionEffect on RecoveryRecovery Range (%)Reference
Phosphate Buffer Concentration 10 mM - 25 mMIncreased with concentrationNot specified[1]
25 mM - 35 mMNo further increaseNot specified[1]
Sample pH 4.0 - 9.0Increased with pH32.30 - 50.50[1]
9.0 - 10.0No further increase32.30 - 50.50[1]
Elution Solvent Methanol (0.1% Acetic Acid)Best recoveryNot specified[1]
Flow Rate 0.1 mL/min - 1.0 mL/minDecreased with increasing flow rateNot specified[1]

Experimental Protocols

Below is a detailed methodology for the solid-phase extraction of this compound from a biological matrix, based on optimized parameters from cited literature.

Objective: To extract this compound from a plasma sample with improved recovery.

Materials:

  • SPE Cartridges: C18

  • Sample: Human plasma containing this compound

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water

    • Phosphate buffer (25 mM)

    • Acetic acid

    • Sodium hydroxide (B78521) (for pH adjustment)

  • Equipment:

    • SPE manifold

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Evaporator

Protocol:

  • Sample Pre-treatment:

    • To a known volume of plasma, add an equal volume of 25 mM phosphate buffer.

    • Adjust the pH of the mixture to 9.0 using sodium hydroxide.

    • Vortex the sample for 1 minute to ensure homogeneity.

    • Centrifuge the sample to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Do not allow the cartridge to dry.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of deionized water through the cartridge.

    • Follow with 3 mL of 25 mM phosphate buffer (pH 9.0).

    • Ensure the sorbent bed does not dry out before sample loading.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated C18 cartridge.

    • Maintain a low and consistent flow rate, approximately 0.1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 3 mL of methanol containing 0.1% acetic acid.

    • Use a slow flow rate of approximately 0.1 mL/min to ensure complete elution.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Visualizations

The following diagrams illustrate the troubleshooting workflow for low this compound recovery and the experimental workflow for the optimized SPE protocol.

LowRecoveryTroubleshooting Start Start: Low this compound Recovery CheckLoadingWash Analyze Loading & Wash Fractions for this compound Start->CheckLoadingWash AnalyteFound This compound Found? CheckLoadingWash->AnalyteFound TroubleshootRetention Troubleshoot Retention AnalyteFound->TroubleshootRetention Yes AnalyteNotFound This compound Not Found in Fractions (Analyte Retained on Cartridge) AnalyteFound->AnalyteNotFound No IncreasepH Increase Sample pH to 9.0-10.0 TroubleshootRetention->IncreasepH WeakerWash Use Weaker Wash Solvent TroubleshootRetention->WeakerWash SlowerLoading Decrease Loading Flow Rate TroubleshootRetention->SlowerLoading End Re-analyze Recovery IncreasepH->End WeakerWash->End SlowerLoading->End TroubleshootElution Troubleshoot Elution AnalyteNotFound->TroubleshootElution StrongerElution Use Stronger Elution Solvent (e.g., Methanol + 0.1% Acetic Acid) TroubleshootElution->StrongerElution IncreaseVolume Increase Elution Volume TroubleshootElution->IncreaseVolume SlowerElution Decrease Elution Flow Rate TroubleshootElution->SlowerElution StrongerElution->End IncreaseVolume->End SlowerElution->End

Caption: Troubleshooting workflow for low this compound recovery in SPE.

SPE_Protocol_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction SamplePrep 1. Sample Pre-treatment (Adjust pH to 9.0) Condition 2. Cartridge Conditioning (Methanol) Equilibrate 3. Cartridge Equilibration (Water & Buffer) Condition->Equilibrate Load 4. Sample Loading (Low Flow Rate) Equilibrate->Load Wash 5. Washing (Remove Interferences) Load->Wash Elute 6. Elution (Methanol + 0.1% Acetic Acid) Wash->Elute Evaporate 7. Evaporation Elute->Evaporate Reconstitute 8. Reconstitution Evaporate->Reconstitute

Caption: Optimized experimental workflow for this compound SPE.

References

Minimizing interference in oxprenolol competitive binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oxprenolol (B1678068) competitive binding assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound competitive binding assays in a question-and-answer format.

Q1: Why am I observing high non-specific binding in my assay?

High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate results. It is often caused by the radioligand adhering to components other than the target receptor, such as the filter membrane, assay plates, or other proteins. Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.

Potential Causes and Solutions:

CauseRecommended Action
Radioligand Issues - Reduce Radioligand Concentration: Use a concentration at or below the Kd value for the receptor. - Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can increase NSB. - Consider Hydrophobicity: Highly hydrophobic radioligands tend to have higher NSB.
Membrane Preparation - Optimize Protein Concentration: A typical range for most receptor assays is 100-500 µg of membrane protein per well. Titrate the amount to find the optimal concentration for your assay. - Ensure Thorough Homogenization and Washing: This removes endogenous ligands and other substances that may interfere with the assay.
Assay Conditions - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure that specific binding reaches equilibrium. - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) or use specific detergents to reduce non-specific interactions. - Pre-coat Filters: Soaking filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.
Washing Steps - Increase Wash Volume and/or Cycles: Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand while washing away non-specifically bound ligand. - Avoid Letting Filters Dry Out: This can cause the radioligand to bind irreversibly to the filter matrix.

Q2: My signal-to-noise ratio is low. How can I improve it?

A low signal-to-noise ratio makes it difficult to distinguish the true specific binding from the background.

Potential Causes and Solutions:

CauseRecommended Action
Low Receptor Expression - Confirm the presence and activity of the target receptor in your membrane preparation. - If using a cell line, consider using one with a higher expression level of the target beta-adrenergic receptor.
Suboptimal Reagent Concentrations - Radioligand Concentration: For competition assays, the radioligand concentration should be at or below its Kd. - Competitor Concentration Range: Ensure the concentration range of this compound and other competitors is wide enough to generate a complete inhibition curve.
Inefficient Detection - Scintillation Cocktail: Ensure the scintillation cocktail is appropriate for your filter type and is added in a sufficient volume. - Counting Time: Increase the counting time on the scintillation counter to improve signal detection.

Q3: I am seeing inconsistent results between experiments. What could be the cause?

Poor reproducibility can stem from variability in sample preparation, assay conditions, and reagent quality.

Potential Causes and Solutions:

CauseRecommended Action
Reagent Variability - Use High-Quality Reagents: Minimize batch-to-batch variability in all reagents. - Proper Reagent Storage: Ensure radioligands and other critical reagents are stored correctly to prevent degradation.
Inconsistent Sample Handling - Standardize Protocols: Adhere to a standardized protocol for all assay steps, including membrane preparation, incubation times, and washing procedures. - Ensure Proper Training: All personnel performing the assay should be adequately trained.
Pipetting Errors - Calibrate Pipettes Regularly: Ensure the accuracy of all pipettes used in the assay. - Use Appropriate Pipetting Techniques: Be consistent with pipetting techniques to minimize volume variations.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a non-selective beta-adrenergic receptor antagonist, meaning it binds to both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] By blocking these receptors, it competes with endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action leads to a reduction in heart rate, cardiac contractility, and blood pressure. This compound is also described as having intrinsic sympathomimetic activity (ISA), meaning it can cause a low level of receptor activation while blocking the effects of more potent agonists.[2]

Which radioligand is commonly used in competitive binding assays for this compound?

A common radioligand used for beta-adrenergic receptor binding assays is [3H]dihydroalprenolol ([3H]DHA).[3] Another option that has been used is [125I]iodocyanopindolol.

How does the binding of this compound to serum proteins affect the assay?

This compound is known to bind to serum proteins, particularly alpha 1-acid glycoprotein (B1211001) (AAG) and to a lesser extent, albumin.[4][5] In in vivo studies or assays using serum-containing media, this protein binding can reduce the free concentration of this compound available to bind to the receptor, potentially affecting the apparent binding affinity. In standard in vitro binding assays using purified membranes, this is not a concern, but it is a critical factor to consider when extrapolating in vitro data to in vivo conditions.

What are the expected binding affinities (Ki) for this compound at beta-adrenergic receptors?

The binding affinity of this compound for beta-1 and beta-2 adrenergic receptors is similar, reflecting its non-selective nature. The pKi values (negative logarithm of the Ki) are generally in a similar range for both receptor subtypes.

Data Presentation

Table 1: Binding Affinities (pKi) of this compound and Other Beta-Blockers at Human Beta-Adrenergic Receptors

CompoundpKi at β1-adrenoceptorpKi at β2-adrenoceptorpKi at β3-adrenoceptorβ1 vs β2 Selectivity Ratio
This compound 6.94 ± 0.057.15 ± 0.045.25 ± 0.060.62
Propranolol (B1214883)8.32 ± 0.048.71 ± 0.035.86 ± 0.060.41
Atenolol (B1665814)6.57 ± 0.025.29 ± 0.044.81 ± 0.0419.05
Metoprolol7.26 ± 0.035.92 ± 0.045.34 ± 0.0621.88
Bisoprolol7.97 ± 0.056.81 ± 0.045.23 ± 0.0614.45
Carvedilol8.75 ± 0.039.17 ± 0.026.13 ± 0.080.38
Timolol8.35 ± 0.079.77 ± 0.055.87 ± 0.080.04

Data adapted from Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322. The selectivity ratio is the antilog of the difference between the pKi values for β1 and β2 receptors.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound using [3H]Dihydroalprenolol

This protocol outlines a general procedure for a competitive binding assay to determine the inhibitory constant (Ki) of this compound for beta-adrenergic receptors using [3H]dihydroalprenolol ([3H]DHA) as the radioligand.

Materials:

  • Membrane preparation containing beta-adrenergic receptors (e.g., from cell lines expressing β1 or β2 receptors, or tissue homogenates).

  • [3H]Dihydroalprenolol ([3H]DHA)

  • Unlabeled this compound

  • Unlabeled propranolol (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation vials

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of [3H]DHA and dilute it in Assay Buffer to a working concentration (typically at or below the Kd for the receptor).

    • Prepare a stock solution of unlabeled this compound and perform serial dilutions to create a range of concentrations.

    • Prepare a high-concentration stock solution of unlabeled propranolol (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + [3H]DHA + Assay Buffer.

      • Non-Specific Binding (NSB): Membrane preparation + [3H]DHA + high concentration of unlabeled propranolol.

      • Competitive Binding: Membrane preparation + [3H]DHA + varying concentrations of unlabeled this compound.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). This should be determined in preliminary kinetic experiments.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]DHA).

    • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of [3H]DHA used and Kd is the dissociation constant of [3H]DHA for the receptor.

Visualizations

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Antagonist) or Norepinephrine (Agonist) BAR Beta-Adrenergic Receptor (β1 or β2) Ligand->BAR Binding G_Protein Gs Protein BAR->G_Protein Activation (Agonist) Inhibition (this compound) AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Activation PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylation of downstream targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Prepare_Membranes Prepare Receptor Membrane Homogenate Incubate Incubate Membranes with Radioligand and Competitor Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand ([3H]DHA) and Competitors (this compound) Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (CPM) Wash->Count Analyze Data Analysis: IC50 and Ki Determination Count->Analyze

Caption: Competitive Binding Assay Workflow.

Troubleshooting_Flowchart Start Problem with Assay High_NSB High Non-Specific Binding? Start->High_NSB Low_Signal Low Signal-to-Noise Ratio? High_NSB->Low_Signal No Check_Radioligand Check Radioligand Concentration & Purity High_NSB->Check_Radioligand Yes Inconsistent_Results Inconsistent Results? Low_Signal->Inconsistent_Results No Check_Receptor Verify Receptor Expression/Activity Low_Signal->Check_Receptor Yes Standardize_Protocol Standardize Protocol and Pipetting Inconsistent_Results->Standardize_Protocol Yes End Assay Optimized Inconsistent_Results->End No Optimize_Protein Optimize Membrane Protein Concentration Check_Radioligand->Optimize_Protein Modify_Buffer Modify Assay Buffer (e.g., add BSA) Optimize_Protein->Modify_Buffer Modify_Buffer->End Optimize_Reagents Optimize Reagent Concentrations Check_Receptor->Optimize_Reagents Optimize_Reagents->End Check_Reagent_Quality Check Reagent Quality and Storage Standardize_Protocol->Check_Reagent_Quality Check_Reagent_Quality->End

Caption: Troubleshooting Flowchart for Binding Assays.

References

Refinement of animal models for consistent oxprenolol pharmacodynamic effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and standardized protocols to help researchers achieve consistent and reproducible pharmacodynamic (PD) effects of oxprenolol (B1678068) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) receptors.[1][2][3] By blocking β1 receptors in the heart, it reduces heart rate, the force of contraction, and consequently, blood pressure.[1][3] A key feature of this compound is its intrinsic sympathomimetic activity (ISA), which means it also partially stimulates the beta receptors.[1][4][5] This partial agonist activity can prevent severe bradycardia (an abnormally slow heart rate) that can occur with complete beta-blockade.[1][3]

Q2: Why am I observing high variability in cardiovascular responses (heart rate, blood pressure) to this compound between animals?

A2: High variability is a common challenge in preclinical studies and can stem from several sources:

  • Animal-Specific Factors: Even in standardized laboratory animals, inter-individual variability exists.[6] Factors such as genetic background (strain), sex, age, health status, and even the gut microbiome can influence drug response.[7]

  • Drug Formulation and Administration: this compound's oral bioavailability can range from 20-70% due to significant first-pass metabolism in the liver.[2][4][5] Inconsistencies in formulation, dosing volume, or oral gavage technique can lead to highly variable plasma concentrations and, therefore, variable effects.[7]

  • Experimental Conditions: The animal's stress level can significantly alter sympathetic tone. Improper handling, lack of acclimatization, or environmental stressors (noise, light) can affect baseline cardiovascular parameters and the animal's response to a beta-blocker.[7][8] Anesthesia can also profoundly impact cardiovascular function and interact with this compound.[9][10]

Q3: My results with this compound are not consistent with published findings. What should I check first?

A3: Start by reviewing your experimental design and protocol for potential sources of variation.[7][8]

  • Verify Drug Integrity: Confirm the correct dose calculations and ensure the stability and homogeneity of your drug formulation.

  • Standardize Procedures: Ensure all procedures, including animal handling, drug administration, and data collection, are highly standardized.[7] Implement blinding and randomization to minimize bias.[7]

  • Control Environmental Factors: Conduct experiments at the same time of day to account for circadian rhythms.[8] Maintain consistent lighting and noise levels.[8]

  • Review Animal Model: Confirm that the species, strain, sex, and age of your animals match those in the literature you are referencing. Different strains can have varied responses to pharmacological agents.[8]

Troubleshooting Guides

Issue 1: Unexpectedly Low or No Pharmacodynamic Response

Observed Problem: Administration of this compound at a previously reported effective dose fails to produce the expected decrease in heart rate or blood pressure.

// Nodes start [label="No/Low PD Response", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Tier 1 Checks check_dose [label="1. Verify Dose Calculation\n& Formulation", fillcolor="#FBBC05", fontcolor="#202124"]; check_admin [label="2. Confirm Administration\nTechnique (e.g., Gavage)", fillcolor="#FBBC05", fontcolor="#202124"]; check_symp [label="3. Assess Sympathetic Tone", fillcolor="#FBBC05", fontcolor="#202124"];

// Tier 2 Solutions & Checks sol_dose [label="Recalculate dose.\nCheck drug stability & solubility.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_admin [label="Review and standardize\nadministration technique.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol_symp [label="Isoproterenol Challenge:\nAdminister a β-agonist.\nDoes it increase HR?", fillcolor="#FFFFFF", fontcolor="#202124"];

// Tier 3 Outcomes outcome_no_iso [label="No HR increase?\nSuspect technical issue\n(e.g., catheter patency).", fillcolor="#F1F3F4", shape=note, fontcolor="#202124"]; outcome_iso_block [label="HR increases, but this compound\ndoesn't block it?\nSuspect insufficient dose or\nlow bioavailability.", fillcolor="#F1F3F4", shape=note, fontcolor="#202124"];

// Connections start -> check_dose; start -> check_admin; start -> check_symp;

check_dose -> sol_dose; check_admin -> sol_admin; check_symp -> sol_symp;

sol_symp -> outcome_no_iso [label="No"]; sol_symp -> outcome_iso_block [label="Yes"]; } } Caption: Troubleshooting workflow for a lack of this compound response.

Possible Causes & Solutions

Potential Cause Troubleshooting Step Recommended Action
Dose Calculation/Formulation Error Double-check all calculations for dose concentration and volume based on the most recent animal body weights.[7]Prepare a fresh formulation, ensuring the compound is fully dissolved or homogeneously suspended. Verify the stability of this compound in your chosen vehicle.
Administration Failure For oral gavage, variability can be high.[7] For IV infusion, catheter patency may be compromised.Refine and standardize the administration technique. For IV studies, confirm catheter patency with a saline flush before and after dosing.
Low Baseline Sympathetic Tone The effect of a beta-blocker is most pronounced when the sympathetic nervous system is active. In resting, unstressed animals, the effect may be minimal.Standardize a mild stressor (e.g., handling, cage change) or use a pharmacological challenge (e.g., isoproterenol) to increase heart rate before assessing beta-blockade.
Pharmacokinetic Variability This compound has a short half-life (1-2 hours) and variable absorption.[2][11] The timing of PD measurement relative to dosing is critical.Conduct a pilot pharmacokinetic (PK) study in your specific animal model to determine the time to maximum concentration (Tmax). Measure PD effects around the expected Tmax.
Issue 2: Inconsistent Results Between Study Cohorts

Observed Problem: Different groups of animals treated with the same protocol show significantly different mean responses to this compound.

// Nodes start [label="Inconsistent Results\nBetween Cohorts", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Factors animal_factors [label="Animal Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; env_factors [label="Environmental Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proc_factors [label="Procedural Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Specifics animal_details [label="Source/Supplier\nSub-strain\nAcclimatization Period\nHealth Screens", fillcolor="#FFFFFF", fontcolor="#202124"]; env_details [label="Time of Day (Circadian)\nNoise/Light Levels\nHousing Density\nExperimenter Change", fillcolor="#FFFFFF", fontcolor="#202124"]; proc_details [label="Drug Formulation Batch\nHandling Technique\nDuration of Experiment\nData Analysis Parameters", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> animal_factors; start -> env_factors; start -> proc_factors;

animal_factors -> animal_details; env_factors -> env_details; proc_factors -> proc_details; } } Caption: Key factors contributing to inter-cohort variability.

Possible Causes & Solutions

Potential Cause Troubleshooting Step Recommended Action
Animal Supply & Acclimatization Review animal supplier records. Were the cohorts from different batches or suppliers? Was the acclimatization period identical?Use a consistent supplier and substrain for all animals in a study.[8] Ensure a standardized acclimatization period (e.g., >= 7 days) in the testing facility before any procedures.
Environmental Changes Were the experiments for different cohorts run at different times of the day, in different rooms, or by different personnel?Standardize the environment.[8] Control for lighting, background noise, and temperature. Perform studies at the same time of day to minimize circadian influence.[8] Minimize the number of handlers.
Protocol Drift Subtle, unintentional changes in experimental procedures may occur over time.Create and strictly follow a detailed Standard Operating Procedure (SOP). Implement randomization and blinding to prevent unconscious bias during handling, dosing, and data collection.[7]
Genetic Variation Even within an inbred strain, genetic drift can occur. Pharmacogenomic factors can affect beta-blocker response.[12]While often beyond a lab's control, be aware of this possibility. If variability is extreme and persistent, consider characterizing the genetic profile of your animal colony or testing a different strain.

Experimental Protocols

Protocol 1: Assessment of Beta-Blockade in Conscious Rats via Isoproterenol (B85558) Challenge

This protocol is designed to quantify the degree of beta-adrenergic blockade by measuring the inhibition of a beta-agonist (isoproterenol)-induced tachycardia.

// Nodes acclimate [label="1. Acclimatize Rat\n(>= 60 min in chamber)", fillcolor="#FFFFFF", fontcolor="#202124"]; baseline [label="2. Record Baseline HR\n(Stable for 15 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; iso1 [label="3. Isoproterenol Challenge #1\n(e.g., 1 µg/kg, IV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; record_peak1 [label="4. Record Peak HR Response", fillcolor="#FFFFFF", fontcolor="#202124"]; washout [label="5. Washout Period\n(HR returns to baseline)", fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="6. Administer this compound\n(Vehicle or Test Dose)", fillcolor="#FBBC05", fontcolor="#202124"]; wait [label="7. Wait for Drug Absorption\n(e.g., 30 min post-dose)", fillcolor="#FFFFFF", fontcolor="#202124"]; iso2 [label="8. Isoproterenol Challenge #2\n(Same dose as Step 3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; record_peak2 [label="9. Record Peak HR Response", fillcolor="#FFFFFF", fontcolor="#202124"]; calc [label="10. Calculate % Inhibition", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Connections acclimate -> baseline; baseline -> iso1; iso1 -> record_peak1; record_peak1 -> washout; washout -> this compound; this compound -> wait; wait -> iso2; iso2 -> record_peak2; record_peak2 -> calc; } } Caption: Experimental workflow for an isoproterenol challenge assay.

Methodology:

  • Animal Preparation: Use adult male Sprague-Dawley or Wistar rats (250-350g) equipped with a patent intravenous catheter (e.g., jugular or femoral vein). Allow animals to recover from surgery for at least 48 hours.

  • Acclimatization: Place the conscious, freely moving animal in a quiet testing chamber and allow it to acclimate for at least 60 minutes.

  • Baseline Measurement: Record baseline heart rate (HR) using a telemetry system or an appropriate non-invasive method until a stable reading is achieved for 15 minutes.

  • First Isoproterenol Challenge: Administer a bolus dose of isoproterenol (e.g., 0.5-2 µg/kg, IV) to elicit a submaximal tachycardic response (e.g., an increase of 100-150 bpm). Record the peak HR.

  • Washout: Allow the HR to return to baseline (typically 15-20 minutes).

  • Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., IV or oral gavage).

  • Absorption Period: Wait for a predetermined time to allow for drug absorption and distribution (e.g., 15 minutes for IV, 30-60 minutes for oral).

  • Second Isoproterenol Challenge: Administer the exact same dose of isoproterenol as in step 4. Record the new peak HR.

  • Calculation: Calculate the percent inhibition of tachycardia using the formula: % Inhibition = (1 - (ΔHR_post-drug / ΔHR_pre-drug)) * 100 Where ΔHR is the change in heart rate from the pre-challenge baseline.

Data Summary Tables

Table 1: Recommended Starting Doses of this compound for Preclinical Models

(Note: These are approximate starting points. Optimal doses must be determined empirically for your specific model and experimental endpoint.)

Animal Model Route of Administration Suggested Starting Dose Range Primary Pharmacodynamic Effect Reference / Rationale
Rat Intravenous (IV)0.1 - 0.4 mg/kgModest increase in HR, CO (due to ISA)Based on studies in anesthetized dogs showing ISA effects at these doses.[9]
Rat Oral (p.o.)10 - 100 mg/kgSuppression of fear-induced hyperthermiaEffective dose range observed in behavioral studies.[13] High dose accounts for low bioavailability.
Rat Infiltration2.33 µmol (ED₅₀)Cutaneous analgesiaDose-response studies have characterized local anesthetic effects.[14][15]
Dog Intravenous (IV)0.3 - 1.6 mg/kgBeta-blockade, increased cardiac outputDoses shown to produce significant hemodynamic changes and protect against ischemia.[9][16]

Table 2: Key Pharmacokinetic & Pharmacodynamic Parameters of this compound

Parameter Value Implication for Animal Studies Source
Mechanism Non-selective β-blocker with ISAEffects depend on baseline sympathetic tone. Can slightly increase HR at rest.[1][2]
Oral Bioavailability 20 - 70%High variability in exposure after oral dosing. IV route provides more consistency.[2][11]
Plasma Half-life 1 - 2 hoursShort duration of action. Requires precise timing of PD measurements post-dose.[2][11]
Lipophilicity Moderately lipophilicCrosses the blood-brain barrier, allowing for potential CNS effects.[2][4][17]
Protein Binding ~80%Changes in plasma proteins (e.g., due to inflammation) can alter free drug concentration.[4][5]

References

Strategies to enhance the sensitivity of oxprenolol detection in low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of oxprenolol (B1678068) at low concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low concentrations of this compound?

For the detection of this compound at low concentrations, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using ultra-high-performance liquid chromatography (UHPLC), is widely regarded as the gold standard.[1][2] This is due to its high selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) can also be a highly sensitive method, especially when combined with a derivatization step to improve the volatility and thermal stability of this compound.[3][4] Electrochemical sensors are an emerging alternative, offering high sensitivity, cost-effectiveness, and rapid analysis.[5]

Q2: How can I improve the extraction recovery of this compound from complex matrices like plasma?

Solid-phase extraction (SPE) is a highly effective technique for extracting and concentrating this compound from biological fluids.[6] The choice of SPE sorbent is critical for achieving high recovery. Reversed-phase sorbents like C18 are commonly used. For enhanced selectivity, molecularly imprinted polymers (MIPs) can be custom-synthesized to specifically bind to this compound, leading to cleaner extracts and improved sensitivity.[7] It is also crucial to optimize the pH of the sample and the composition of the wash and elution solvents to maximize recovery.[8]

Q3: What is derivatization and is it necessary for this compound analysis?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of this compound, derivatization is often necessary to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[4][9][10] Common derivatization reagents for beta-blockers like this compound include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and acylating agents (e.g., heptafluorobutyric anhydride (B1165640) - HFBA).[3] For LC-MS/MS analysis, derivatization is generally not required as the technique can directly analyze polar and non-volatile compounds.

Q4: What are "matrix effects" in LC-MS/MS analysis and how can I minimize them?

Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[11] This can lead to inaccurate and irreproducible results. To minimize matrix effects, efficient sample preparation to remove interfering substances is crucial.[12] This can be achieved through techniques like SPE or liquid-liquid extraction (LLE).[13] Chromatographic separation should also be optimized to separate this compound from matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[14]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in LC-MS/MS
Possible Cause Troubleshooting Step
Inefficient Extraction - Verify the SPE protocol, ensuring proper conditioning, loading, washing, and elution steps.[8][15]- Evaluate different SPE sorbents (e.g., C18, mixed-mode, MIPs) to improve recovery.[16][17]- Optimize sample pH before extraction.
Matrix Effects (Ion Suppression) - Improve sample cleanup to remove interfering matrix components.[12]- Modify the chromatographic gradient to better separate this compound from co-eluting matrix components.- Use a stable isotope-labeled internal standard for accurate quantification.[14]
Instrumental Issues - Check for clogs in the LC system, particularly the column and tubing.[18]- Ensure the mass spectrometer is properly tuned and calibrated.- Verify the correct MS/MS transition is being monitored for this compound.
Sample Degradation - Ensure proper sample storage conditions (e.g., temperature, light protection).- Prepare fresh samples and standards.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) in Chromatography
Possible Cause Troubleshooting Step
Column Contamination or Degradation - Flush the column with a strong solvent.- If the problem persists, replace the column.[18]
Inappropriate Mobile Phase - Ensure the mobile phase pH is compatible with the column and analyte.- Check for mobile phase precipitation and filter if necessary.[18]
Injection Solvent Mismatch - The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[19]
Secondary Interactions - Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase that may cause tailing.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Variable Extraction Recovery - Automate the SPE process if possible to ensure consistency.- Ensure precise and consistent handling during manual extraction steps.
Fluctuations in Instrument Performance - Regularly perform system suitability tests to monitor instrument performance.[20]- Check for leaks in the LC system.[18]
Inconsistent Sample Matrix - Implement a robust sample preparation method that effectively removes variability between samples.- Use an internal standard to correct for variations.
Pipetting or Dilution Errors - Calibrate pipettes regularly.- Prepare fresh calibration standards for each analytical run.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) for this compound using different analytical techniques, providing a comparison of their sensitivities.

Table 1: Comparison of LOQs for this compound by Different Analytical Methods

Analytical MethodMatrixLimit of Quantification (LOQ)Reference
UHPLC-QqQ-MS/MSHuman Postmortem Blood0.2 ng/mL[1]
GC/MSHuman Plasma~20 nmol/L (~5.3 ng/mL)[3]
HPLC-UVHuman Plasma0.6 µg/mL[21]
HPLC-UVPharmaceutical Formulations-[22]
HPLC with Chiral SeparationHuman Urine0.1 µg/cm³[23]

Table 2: Comparison of Extraction Recoveries using Different Sample Preparation Techniques

Sample Preparation TechniqueAnalyteMatrixRecovery (%)Reference
Solid-Phase Extraction (C18)6 β-blockers (incl. This compound)Human Plasma32.30 - 50.5%[21]
Liquid-Liquid Extraction18 β-blockers (incl. This compound)Human Blood80.0 - 119.6%[1]
Molecularly Imprinted Polymer SPEPropranolol (analogue)Plasma-[13]
Dialysis with on-line SPEThis compound enantiomersHuman Plasma~80%[24]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for specific laboratory conditions and instrumentation.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[8]

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Adjust the pH to >10 with a suitable base (e.g., NaOH).

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove more hydrophobic interferences.[8]

  • Elution: Elute the this compound from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile), preferably containing a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte is in its ionized form.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This is a representative protocol and should be adapted based on the specific UHPLC and mass spectrometer used.

  • UHPLC System: A system capable of high-pressure gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[25]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transition: Monitor at least two specific precursor-to-product ion transitions for this compound for confident identification and quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_strategies Sensitivity Enhancement Strategies Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Adjust_pH Adjust pH > 10 Spike->Adjust_pH SPE Solid-Phase Extraction (SPE) Adjust_pH->SPE Elute Elution SPE->Elute MIPs Molecularly Imprinted Polymers (MIPs) SPE->MIPs Alternative Sorbent Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC Inject MSMS MS/MS Detection UHPLC->MSMS Optimized_Chroma Optimized Chromatography UHPLC->Optimized_Chroma Key for Data Data Acquisition & Processing MSMS->Data SIL_IS Stable Isotope-Labeled Internal Standard MSMS->SIL_IS Improves Accuracy Derivatization Derivatization (for GC-MS)

Caption: General workflow for enhancing this compound detection sensitivity.

Troubleshooting_Logic cluster_extraction Extraction Troubleshooting cluster_matrix Matrix Effect Mitigation cluster_instrument Instrument Checks start Low Sensitivity Issue check_extraction Check Extraction Efficiency start->check_extraction check_matrix Investigate Matrix Effects start->check_matrix check_instrument Verify Instrument Performance start->check_instrument optimize_spe Optimize SPE Protocol (pH, solvents) check_extraction->optimize_spe change_sorbent Try Different SPE Sorbent (e.g., MIPs) check_extraction->change_sorbent improve_cleanup Enhance Sample Cleanup check_matrix->improve_cleanup modify_lc Modify LC Gradient check_matrix->modify_lc use_sil_is Use Stable Isotope-Labeled IS check_matrix->use_sil_is check_leaks Check for Leaks check_instrument->check_leaks tune_ms Tune & Calibrate MS check_instrument->tune_ms check_column Inspect/Replace Column check_instrument->check_column check_recovery Quantify Recovery optimize_spe->check_recovery change_sorbent->check_recovery solution Improved Sensitivity check_recovery->solution use_sil_is->solution check_column->solution

Caption: Troubleshooting logic for low sensitivity in this compound analysis.

References

Technical Support Center: Oxprenolol Stock Solutions and Working Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling oxprenolol (B1678068) solutions. This resource provides guidance on preventing the degradation of your this compound stock solutions and working standards to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] It is crucial to control these factors during the preparation, storage, and handling of your solutions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound hydrochloride is very soluble in water and freely soluble in ethanol (B145695) and methanol (B129727).[4][5] Therefore, HPLC-grade methanol or ethanol are recommended for preparing stock solutions. For aqueous-based assays, HPLC-grade water can also be used.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a 1 mg/mL stock solution, accurately weigh the desired amount of this compound hydrochloride powder and dissolve it in the appropriate volume of HPLC-grade methanol or ethanol in a volumetric flask.[6] Ensure complete dissolution by vortexing and/or sonicating the solution.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: To minimize degradation, this compound stock solutions should be stored in tightly sealed, amber glass vials to protect from light.[7][8] For short-term storage (up to two weeks), refrigeration at 2-8°C is recommended.[6] For long-term storage, freezing at -20°C is advisable.

Q5: How long can I store my this compound working standards?

A5: The stability of working standards depends on the solvent and storage conditions. Aqueous solutions of this compound are less stable than those prepared in organic solvents. It is best practice to prepare fresh working standards daily from the stock solution. If storage is necessary, they should be kept at 2-8°C and used within a few days. Always monitor for any signs of precipitation or discoloration.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound1. Prepare fresh working standards from a new stock solution. 2. Review your solution preparation and storage procedures to ensure they align with the recommendations. 3. Perform a forced degradation study to identify potential degradation products.
Decreased peak area/concentration over time Instability of the solution1. Verify the storage conditions (temperature and light protection). 2. Check the pH of your solution, as this compound is more stable in acidic conditions (pH 3-4). 3. Consider using a different solvent if you are using an aqueous solution for long-term storage.
Precipitate formation in the solution Poor solubility or solvent evaporation1. Ensure the concentration of your solution is not exceeding the solubility limit in the chosen solvent. 2. Check that your storage containers are tightly sealed to prevent solvent evaporation. 3. If using a mixed solvent system, ensure the components are miscible and the drug remains soluble upon storage.
Discoloration of the solution Photodegradation or oxidation1. Always store solutions in amber vials or protect them from light. 2. Purge solutions with an inert gas like nitrogen before sealing to minimize oxidation.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a 1 mg/mL stock solution and a 10 µg/mL working standard of this compound hydrochloride.

Materials:

  • This compound Hydrochloride powder

  • HPLC-grade Methanol

  • Volumetric flasks (10 mL and 100 mL)

  • Analytical balance

  • Pipettes and tips

  • Amber glass vials

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound hydrochloride powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve the powder completely.

    • Allow the solution to return to room temperature.

    • Add methanol to the flask up to the 10 mL mark.

    • Mix the solution thoroughly by inverting the flask several times.

    • Transfer the stock solution to an amber glass vial for storage.

  • Working Standard (10 µg/mL):

    • Pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

    • Add HPLC-grade methanol to the flask up to the 100 mL mark.

    • Mix the solution thoroughly.

    • This working standard is now ready for use in your analysis.

Protocol for Stability-Indicating HPLC-UV Method

This method can be used to assess the purity of your this compound solutions and detect the presence of degradation products.

Parameter Condition
Column Cyano radial compression cartridge
Mobile Phase 0.0539 M, pH 3 phosphate (B84403) buffer-acetonitrile-methanol (76:15.6:8.4)
Flow Rate 5 mL/min
Detection UV at 272 nm
Injection Volume 20 µL

Reference: A simple, accurate, and rapid high-performance liquid chromatographic method for the analysis of this compound in commercial formulations is described.[9]

Degradation Pathways and Influencing Factors

Understanding the factors that influence this compound degradation is key to preventing it. The following diagram illustrates the logical relationship between these factors and the potential for degradation.

Factors Influencing this compound Degradation This compound This compound Solution Degradation Degradation Products This compound->Degradation leads to pH pH (Optimal: 3-4) pH->Degradation Temp Temperature (Elevated temp. accelerates degradation) Temp->Degradation Light Light Exposure (UV light can cause photodegradation) Light->Degradation Oxidation Oxidizing Agents (e.g., peroxides) Oxidation->Degradation Solvent Solvent Choice (Aqueous solutions are less stable) Solvent->Degradation

Caption: Factors contributing to the degradation of this compound in solution.

Forced Degradation Workflow

To identify potential degradation products and validate your analytical method as "stability-indicating," a forced degradation study can be performed. This involves intentionally exposing the this compound solution to harsh conditions.

Forced Degradation Experimental Workflow start Prepare this compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV light exposure) start->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products (e.g., by LC-MS) analyze->identify

Caption: Workflow for conducting a forced degradation study of this compound.

References

Validation & Comparative

Revolutionizing Cardiac Drug Analysis: A Comparative Guide to the Simultaneous Determination of Oxprenolol and Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of pharmaceutical research and development, the ability to accurately and efficiently quantify multiple drug compounds in a single analysis is paramount. This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of oxprenolol (B1678068) and other beta-blockers, a class of drugs crucial in managing cardiovascular diseases. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies that underpin these advanced analytical techniques.

The simultaneous analysis of beta-blockers, including this compound, metoprolol, acebutolol, atenolol, propranolol, pindolol, and alprenolol, has been successfully achieved using sophisticated techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-QqQ-MS/MS).[1][2] These methods offer superior separation performance and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC) approaches.[1]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. The following tables summarize the performance characteristics of various validated methods for the simultaneous determination of this compound and other beta-blockers.

Table 1: Performance of a UPLC-MS Method for the Simultaneous Determination of Seven Beta-Blockers
Analytes This compound, Metoprolol, Acebutolol, Atenolol, Propranolol, Pindolol, Alprenolol
Technique UPLC-MS
Key Advantage Superior separation performance compared to HPLC-MS.[1]
Reference J Pharm Biomed Anal. 2006 Feb 24;40(3):571-80.[1]
Table 2: Performance of a UHPLC-QqQ-MS/MS Method for the Simultaneous Determination of 18 Beta-Blockers
Analytes Including this compound, Acebutolol, Alprenolol, Atenolol, Betaxolol, Bisoprolol, Carvedilol, Celiprolol, Esmolol, Metoprolol, Nebivolol, Pindolol, Propranolol, and Timolol
Technique UHPLC-QqQ-MS/MS
Limit of Quantification (LOQ) 0.1 ng/mL for Acebutolol, Bisoprolol, Pindolol, Timolol. 0.2 ng/mL for this compound, Propranolol, Alprenolol, Carvedilol, Celiprolol, Esmolol, Metoprolol, Nebivolol. 0.5 ng/mL for Atenolol, Betaxolol, Carteolol, Sotalol, Landiolol, Metipranolol.[2]
**Linearity (R²) **> 0.995 for all compounds.[2]
Precision (RSD%) 1.7–12.3% (Intraday and Interday).[2]
Accuracy (RE%) Within ±14.4% (Intraday and Interday).[2]
Recovery 80.0–119.6%.[2]
Reference Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens.[2]
Table 3: Performance of an On-line MISPE-LC-MS/MS Method
Analytes This compound, Atenolol, Propranolol, Nadolol, Pindolol, Labetalol, Metoprolol
Technique On-line Molecularly Imprinted Solid-Phase Extraction coupled to Liquid Chromatography/Mass Spectrometry (MISPE-LC-MS/MS)
Linearity Range (µg L⁻¹) This compound: 1.0 - 75.0. Others: 3.0 - 50.0.[3]
Correlation Coefficient (r) > 0.99 for all analytes.[3]
Key Advantage Enables direct analysis of urine samples without manual sample preparation.[3]
Reference Direct doping analysis of beta-blocker drugs from urinary samples by on-line molecularly imprinted solid-phase extraction coupled to liquid chromatography/mass spectrometry.[3]

Detailed Experimental Protocols

A clear and detailed methodology is the cornerstone of reproducible scientific research. Below are the experimental protocols for two distinct, validated methods.

Method 1: UHPLC-QqQ-MS/MS for 18 Beta-Blockers in Human Postmortem Specimens [2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of biological matrix (blood, fluid, or homogenate), add internal standards.

    • Alkalinize the sample with a buffer solution to pH 9.

    • Perform liquid-liquid extraction using ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions:

    • System: UHPLC-QqQ-MS/MS.

    • Quantitation: Internal standard addition method with deuterated analogues (atenolol-d7, metoprolol-d7, and propranolol-d7).[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

Method 2: On-line MISPE-LC-MS/MS for Direct Analysis in Urine [3]

  • Sample Preparation:

    • Urine samples are analyzed directly without manual preparation.

  • Chromatographic and Extraction Conditions:

    • System: Multidimensional liquid chromatographic system coupled to a mass spectrometer.

    • Extraction Column: Molecularly Imprinted Polymer (MIP) column.

    • Loading and Reconditioning Mobile Phase: 10.0 mmol L⁻¹ ammonium (B1175870) formate (B1220265) buffer (pH 5.0).[3]

    • Elution Mobile Phase: 0.01% formic acid aqueous solution:methanol (30:70 v:v).[3]

Visualizing the Analytical Workflow

To better illustrate the process, the following diagram outlines the experimental workflow for the UHPLC-QqQ-MS/MS method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-QqQ-MS/MS Analysis Sample 1. Biological Sample (100 µL) Add_IS 2. Add Internal Standards Sample->Add_IS Alkalinize 3. Alkalinize to pH 9 Add_IS->Alkalinize LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->LLE Evaporate 5. Evaporate to Dryness LLE->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Injection 7. Inject Sample Reconstitute->Injection Transfer Chromatography 8. Chromatographic Separation (UHPLC) Injection->Chromatography Detection 9. Detection and Quantification (QqQ-MS/MS in MRM mode) Chromatography->Detection

References

A Comparative Analysis of Oxprenolol and Propranolol on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiac effects of two non-selective beta-blockers: oxprenolol (B1678068) and propranolol (B1214883). The information presented is based on a review of clinical and pharmacological studies and is intended to inform research and development in cardiovascular therapeutics.

Executive Summary

This compound and propranolol are both non-selective beta-adrenergic receptor antagonists used in the management of cardiovascular disorders such as hypertension and angina pectoris. While both drugs effectively block beta-1 and beta-2 adrenergic receptors, a key pharmacological difference lies in this compound's possession of intrinsic sympathomimetic activity (ISA). This partial agonist activity results in a less pronounced reduction in resting heart rate and cardiac output compared to propranolol, which is a pure antagonist. This guide details the comparative effects of these two agents on key cardiac parameters, outlines their mechanisms of action, provides representative experimental protocols for their evaluation, and summarizes their adverse effect profiles.

Data Presentation: Comparative Hemodynamic Effects

The following table summarizes the quantitative effects of this compound and propranolol on key cardiac function parameters as reported in comparative clinical trials.

ParameterThis compoundPropranololKey Findings & Citations
Resting Heart Rate Less pronounced reduction compared to propranolol.[1][2]Significant reduction.[1][2]This compound's ISA leads to a smaller decrease in resting heart rate. In one study, the fall in heart rate was -14.2% for this compound versus -19.8% for propranolol.[1] Another study noted that resting heart rate was higher 7.5 and 24 hours after this compound administration compared to 4 and 12 hours after propranolol.[3]
Exercise Heart Rate Reduction in exercise-induced tachycardia.[3]Significant reduction in exercise-induced tachycardia.[3]Both drugs effectively reduce heart rate during exercise. However, the degree of beta-blockade, as indicated by the reduction in exercise heart rate, may be less consistent with once-daily slow-release this compound compared to multiple daily doses of propranolol.[3]
Blood Pressure Effective in reducing both systolic and diastolic blood pressure.[1][4]Effective in reducing both systolic and diastolic blood pressure.[1][4]Both drugs demonstrate comparable antihypertensive efficacy.[1][4] One study found this compound produced a significantly greater reduction in supine diastolic blood pressure.[4] However, another study using a once-daily slow-release formulation found the effects of this compound were not significantly different from placebo, while propranolol produced a significant decline.[5]
Cardiac Output Less pronounced reduction compared to propranolol.[1]Significant reduction.[1]In a comparative study, cardiac output fell from 6.85 to 5.77 L/min with this compound, while it fell from 6.79 to 5.37 L/min with propranolol.[1] This difference is attributed to this compound's ISA.
Exercise Tolerance (Angina Pectoris) Improved exercise tolerance.[3]Improved exercise tolerance.[3]Both drugs are effective in improving exercise tolerance in patients with angina. However, a study comparing once-daily slow-release this compound with four-times-daily propranolol found that propranolol provided a more consistent beneficial effect on exercise tolerance throughout the dosing schedule.[3]
Adverse Effects Generally well-tolerated, may have a better side-effect profile than propranolol.[2]Higher incidence of certain side effects, such as impotence, compared to this compound.[6]In a comparative study, this compound was significantly better tolerated than propranolol.[2] Another study reported a higher incidence of impotence with propranolol (24%) compared to this compound (14%).[6]

Mechanism of Action

Both this compound and propranolol are non-selective beta-blockers, meaning they antagonize both β1 and β2-adrenergic receptors.[7] These receptors are key components of the sympathetic nervous system and are crucial in regulating cardiac function.

Propranolol acts as a pure competitive antagonist at β1 and β2-adrenergic receptors. By blocking these receptors in the heart (primarily β1), it inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine. This leads to a decrease in heart rate (negative chronotropic effect), a reduction in the force of myocardial contraction (negative inotropic effect), and slowed atrioventricular conduction.[8]

This compound , in addition to its antagonist activity, possesses intrinsic sympathomimetic activity (ISA).[9] This means it also acts as a partial agonist at the β-adrenergic receptors.[9] At rest, when sympathetic tone is low, the partial agonist effect of this compound can cause a mild stimulation of the receptors, resulting in a smaller reduction in heart rate and cardiac output compared to pure antagonists like propranolol.[9] During exercise or stress, when catecholamine levels are high, the antagonist effect of this compound predominates, leading to a reduction in the cardiac response.

Signaling Pathways

The binding of catecholamines to β-adrenergic receptors in cardiomyocytes initiates a signaling cascade that ultimately increases heart rate and contractility. Both this compound and propranolol interfere with this pathway, but with the nuances described above due to this compound's ISA.

Beta-Adrenergic Receptor Signaling Pathway in Cardiomyocytes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Ca2+ Channels Ca2+ Channels Protein Kinase A (PKA)->Ca2+ Channels Phosphorylates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Ca2+ Channels->Increased Intracellular Ca2+ Increases Ca2+ influx Increased Heart Rate & Contractility Increased Heart Rate & Contractility Increased Intracellular Ca2+->Increased Heart Rate & Contractility Catecholamines (Epinephrine, Norepinephrine) Catecholamines (Epinephrine, Norepinephrine) Catecholamines (Epinephrine, Norepinephrine)->Beta-Adrenergic Receptor Bind to

Caption: General signaling pathway of beta-adrenergic receptor activation.

Comparative Mechanism of Action Beta-Adrenergic Receptor Beta-Adrenergic Receptor Complete Blockade Complete Blockade Beta-Adrenergic Receptor->Complete Blockade Partial Agonism (ISA) Partial Agonism (ISA) Beta-Adrenergic Receptor->Partial Agonism (ISA) Low Sympathetic Tone Blockade Blockade Beta-Adrenergic Receptor->Blockade High Sympathetic Tone Propranolol Propranolol Propranolol->Beta-Adrenergic Receptor Binds to & competitively blocks This compound This compound This compound->Beta-Adrenergic Receptor Binds to

Caption: Simplified comparison of propranolol and this compound receptor interaction.

Experimental Protocols

To evaluate the comparative effects of this compound and propranolol on cardiac function, rigorous experimental designs are employed. The following are representative protocols for key assessments.

Treadmill Exercise Stress Testing

This non-invasive procedure is used to assess the cardiovascular response to exercise and is a standard method for evaluating the efficacy of anti-anginal drugs.

Objective: To compare the effects of this compound and propranolol on exercise tolerance, heart rate, and blood pressure during a standardized exercise protocol in patients with stable angina pectoris.

Protocol (Representative Example based on the Bruce Protocol): [10][11][12]

  • Patient Preparation: Patients should abstain from food, caffeine, and smoking for at least 3 hours prior to the test. Routine medications may be withheld, particularly other cardioactive drugs, as per study-specific guidelines. A baseline 12-lead electrocardiogram (ECG) and blood pressure reading are recorded.

  • Exercise Protocol (Standard Bruce Protocol):

    • The test begins at Stage 1: 1.7 mph at a 10% grade.

    • The workload is increased every 3 minutes by increasing both the speed and the grade of the treadmill.

    • Stage 2: 2.5 mph at a 12% grade.

    • Stage 3: 3.4 mph at a 14% grade, and so on.

  • Monitoring:

    • A 12-lead ECG is continuously monitored, with recordings taken at the end of each stage and at peak exercise.

    • Blood pressure is measured at the end of each stage.

    • The patient is monitored for symptoms such as chest pain, dyspnea, dizziness, or fatigue.

  • Test Termination: The test is terminated upon achieving a predetermined endpoint (e.g., target heart rate), development of significant symptoms, specific ECG changes (e.g., ST-segment depression), or hemodynamic instability.

  • Data Collection: Key parameters recorded include the total exercise duration, time to onset of angina, maximal heart rate and blood pressure achieved, and the magnitude of ST-segment depression.

  • Crossover Design: In a comparative study, patients would typically undergo this protocol at baseline (no drug), after a period of treatment with this compound, and after a period of treatment with propranolol, with a washout period between drug phases. The order of drug administration is randomized.

Right Heart Catheterization

This invasive procedure provides direct measurement of intracardiac and pulmonary artery pressures, allowing for a detailed hemodynamic assessment.

Objective: To compare the effects of this compound and propranolol on cardiac output, pulmonary artery pressure, and other hemodynamic parameters at rest.

Protocol (Representative Example): [13][14][15][16]

  • Patient Preparation: The procedure is performed in a cardiac catheterization laboratory. The patient is in a fasting state. Local anesthesia is administered at the insertion site (typically the femoral, jugular, or subclavian vein).

  • Catheter Insertion and Placement:

    • A balloon-tipped, multi-lumen catheter (Swan-Ganz catheter) is inserted into a large central vein.

    • Under fluoroscopic or pressure waveform guidance, the catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery.

    • The balloon is inflated to "wedge" the catheter in a small pulmonary artery branch to measure the pulmonary capillary wedge pressure (PCWP), which reflects left atrial pressure.

  • Hemodynamic Measurements:

    • Pressures are recorded in the right atrium, right ventricle, and pulmonary artery.

    • Cardiac output is measured, typically using the thermodilution or Fick method.

  • Blood Sampling: Blood samples can be drawn from different chambers to measure oxygen saturation, which can be used in the Fick method for cardiac output calculation and to detect intracardiac shunts.

  • Drug Administration: In a comparative study, baseline measurements would be taken, followed by the administration of either this compound or propranolol (often intravenously for acute studies), and the hemodynamic measurements would be repeated.

Experimental Workflow: Comparative Drug Study cluster_screening Patient Screening & Baseline cluster_treatment Randomized Crossover Treatment cluster_assessment Cardiac Function Assessment Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Period 1 (Drug A or B) Treatment Period 1 (Drug A or B) Randomization->Treatment Period 1 (Drug A or B) Treadmill Stress Test Treadmill Stress Test Treatment Period 1 (Drug A or B)->Treadmill Stress Test Right Heart Catheterization Right Heart Catheterization Treatment Period 1 (Drug A or B)->Right Heart Catheterization Washout Period Washout Period Treatment Period 2 (Drug B or A) Treatment Period 2 (Drug B or A) Washout Period->Treatment Period 2 (Drug B or A) Treatment Period 2 (Drug B or A)->Treadmill Stress Test Repeat Assessments Treatment Period 2 (Drug B or A)->Right Heart Catheterization Repeat Assessments Treadmill Stress Test->Washout Period Data Analysis Data Analysis Treadmill Stress Test->Data Analysis Right Heart Catheterization->Washout Period Right Heart Catheterization->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A typical experimental workflow for a comparative drug trial.

Adverse Effects

While both drugs share common side effects typical of beta-blockers, the incidence and nature of these effects can differ, partly due to this compound's ISA.

Adverse Effect CategoryThis compoundPropranololComments & Citations
Cardiovascular Bradycardia (less common than with propranolol), hypotension, heart failure, cold extremities.[17]Bradycardia, hypotension, heart failure, cold extremities.[8]This compound's ISA may mitigate the risk of severe bradycardia at rest.[9]
Central Nervous System Fatigue, dizziness, sleep disturbances, mood changes.[17]Fatigue, dizziness, sleep disturbances (including nightmares), depression.[8]Both drugs are lipophilic and can cross the blood-brain barrier, leading to CNS side effects.
Respiratory Bronchospasm (contraindicated in asthma).[17]Bronchospasm (contraindicated in asthma).[8]As non-selective beta-blockers, both can exacerbate bronchospastic disease by blocking β2 receptors in the lungs.
Gastrointestinal Nausea, vomiting, diarrhea, constipation.[17]Nausea, vomiting, abdominal pain.[8]Generally mild and may diminish with continued use.
Other May mask symptoms of hypoglycemia in diabetic patients.[17] Impotence (less common than with propranolol).[6]May mask symptoms of hypoglycemia in diabetic patients.[8] Higher incidence of impotence reported.[6]A comparative study reported impotence in 14% of patients on this compound versus 24% on propranolol.[6]

Conclusion

This compound and propranolol are both effective non-selective beta-blockers for the management of cardiovascular conditions. The primary distinguishing feature is this compound's intrinsic sympathomimetic activity, which results in a more moderate effect on resting heart rate and cardiac output compared to the pure antagonist, propranolol. This may translate to a better side-effect profile, particularly concerning bradycardia and potentially impotence. However, in some clinical scenarios, such as achieving consistent beta-blockade for angina management, propranolol may offer a more reliable effect. The choice between these two agents should be guided by the specific clinical context, patient characteristics, and therapeutic goals. For drug development professionals, the differing pharmacological profiles of these two molecules offer insights into the structure-activity relationships of beta-blockers and the potential for designing agents with tailored hemodynamic and side-effect profiles.

References

Pharmacokinetic comparison of oxprenolol and atenolol in hypertensive models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profiles of antihypertensive agents is paramount to predicting their efficacy and safety. This guide provides an objective comparison of two widely recognized beta-blockers, oxprenolol (B1678068) and atenolol (B1665814), with a focus on their behavior in hypertensive models, supported by experimental data.

This compound, a lipophilic, non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), and atenolol, a hydrophilic, cardioselective beta-blocker, exhibit distinct pharmacokinetic properties that influence their clinical application. This comparison delves into their absorption, distribution, metabolism, and excretion characteristics.

At a Glance: Key Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters of this compound and atenolol, highlighting their fundamental differences. Data presented is a composite from various studies, primarily in human subjects, with supporting data from rat models where available.

Pharmacokinetic ParameterThis compoundAtenololKey Difference
Absorption
Bioavailability20-70%[1][2]~50%[3]This compound exhibits more variable and often lower bioavailability due to extensive first-pass metabolism.
Distribution
LipophilicityModerately Lipophilic[4]Hydrophilic[3]This compound's lipophilicity allows it to cross the blood-brain barrier more readily.
Plasma Protein Binding~80%[1][4]<5% - 15%[5][6]This compound is significantly more bound to plasma proteins.
Metabolism
Site of MetabolismPrimarily Hepatic[1][2]Minimal Hepatic Metabolism (~5%)[3]This compound is extensively metabolized in the liver, while atenolol is largely excreted unchanged.
Major Metabolic PathwayGlucuronidation[1][2]--
Excretion
Primary Route of ExcretionRenal (as metabolites)[1]Renal (unchanged drug)[5]Atenolol's clearance is highly dependent on renal function.
Elimination Half-life1-2 hours[7]6-9 hours[3]Atenolol has a significantly longer half-life, allowing for less frequent dosing.
Renal Clearance-95-168 mL/min (in humans)[8]Atenolol is cleared by both glomerular filtration and active tubular secretion.[5]

Delving into the Details: Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines a typical experimental workflow for a pharmacokinetic study in a hypertensive rat model, such as the Spontaneously Hypertensive Rat (SHR).

Experimental Workflow for a Pharmacokinetic Study in a Hypertensive Rat Model

Experimental Workflow for Pharmacokinetic Assessment cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study Analysis Animal_Acclimatization Animal Acclimatization (e.g., SHR rats, 1-2 weeks) Health_Assessment Health Assessment (Body weight, clinical signs) Animal_Acclimatization->Health_Assessment Ensure animal welfare Fasting Overnight Fasting (with free access to water) Health_Assessment->Fasting Prepare for dosing Drug_Administration Drug Administration (Oral gavage of this compound or atenolol) Fasting->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., via jugular vein cannula at predefined time points) [6] Drug_Administration->Blood_Sampling Collect time-course data Plasma_Separation Plasma Separation (Centrifugation of blood samples) Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS for drug quantification) [25, 27] Plasma_Separation->Sample_Analysis Prepare for quantification PK_Analysis Pharmacokinetic Analysis (Calculation of parameters like AUC, Cmax, T1/2) Sample_Analysis->PK_Analysis Generate concentration data

Fig. 1: A generalized workflow for a pharmacokinetic study in rats.

1. Animal Models: Spontaneously Hypertensive Rats (SHRs) are a commonly used and relevant model for essential hypertension. Male or female rats, typically 12-16 weeks of age, are acclimated for at least one week before the study.

2. Drug Administration:

  • Formulation: this compound and atenolol are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Route of Administration: For oral pharmacokinetic studies, the drug is administered via oral gavage to ensure accurate dosing.[9] The volume administered is generally kept low (e.g., 5-10 mL/kg) to minimize stress.[9]

3. Blood Sampling:

  • Technique: To facilitate serial blood sampling from a single animal, a catheter is often surgically implanted in the jugular or carotid artery and exteriorized.[10] This allows for the collection of multiple blood samples without causing undue stress to the animal.

  • Schedule: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[11]

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[11]

4. Analytical Methodology:

  • Technique: The concentrations of this compound and atenolol in plasma samples are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[6][12] This technique offers high sensitivity and selectivity.

  • Sample Preparation: Plasma samples often undergo protein precipitation or solid-phase extraction to remove interfering substances before analysis.

  • Quantification: A calibration curve is generated using standards of known concentrations to accurately quantify the drug levels in the experimental samples.

Comparative Pharmacokinetics: A Tale of Two Beta-Blockers

The fundamental chemical differences between this compound and atenolol dictate their distinct pharmacokinetic profiles, as illustrated in the following diagram.

Pharmacokinetic Comparison: this compound vs. Atenolol cluster_this compound This compound (Lipophilic) cluster_atenolol Atenolol (Hydrophilic) O_Absorb Good Oral Absorption O_Metabolism Extensive First-Pass Hepatic Metabolism (Glucuronidation) [3, 13] O_Absorb->O_Metabolism Leads to variable bioavailability O_Distribute High Protein Binding (~80%) [3, 12] Wide Tissue Distribution (Crosses BBB) O_Absorb->O_Distribute O_Eliminate Short Half-Life (1-2h) [16] Excreted as Metabolites O_Metabolism->O_Eliminate A_Absorb Incomplete Oral Absorption (~50%) [7] A_Metabolism Minimal Metabolism [7] A_Absorb->A_Metabolism A_Distribute Low Protein Binding (<5-15%) [4, 25] Limited Tissue Distribution (Does not readily cross BBB) A_Absorb->A_Distribute A_Eliminate Longer Half-Life (6-9h) [7] Excreted Unchanged in Urine [4] A_Metabolism->A_Eliminate Clearance dependent on renal function

Fig. 2: A comparative overview of the pharmacokinetic pathways of this compound and atenolol.

Absorption: While both drugs are administered orally, this compound undergoes significant first-pass metabolism in the liver, which can lead to considerable inter-individual variability in its bioavailability.[1][2] In contrast, atenolol's absorption is incomplete but more consistent as it bypasses extensive hepatic metabolism.[3]

Distribution: The lipophilic nature of this compound allows it to be more extensively bound to plasma proteins and to distribute more widely into tissues, including the central nervous system.[4] This contrasts with the hydrophilic atenolol, which has low plasma protein binding and limited penetration into the brain.[5]

Metabolism and Excretion: this compound is primarily cleared from the body through hepatic metabolism, with its metabolites being excreted in the urine.[1] Conversely, atenolol is predominantly eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.[5] This makes the clearance of atenolol highly susceptible to changes in renal function.[13]

Conclusion

The pharmacokinetic profiles of this compound and atenolol are markedly different, primarily driven by their differences in lipophilicity and route of elimination. This compound is a rapidly cleared, hepatically metabolized drug with high protein binding and good tissue penetration. Atenolol is a longer-acting, renally cleared drug with low protein binding and limited distribution. These differences have significant implications for their clinical use, including dosing frequency, potential for drug-drug interactions, and side-effect profiles, particularly concerning the central nervous system. For researchers in drug development, a thorough understanding of these pharmacokinetic distinctions is crucial for the design and interpretation of preclinical and clinical studies in the context of hypertension.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Oxprenolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of the beta-blocker oxprenolol (B1678068).

This document provides a head-to-head comparison of the performance characteristics of these two methods, supported by a summary of experimental data from published studies. Detailed experimental protocols for both techniques are outlined to provide a practical understanding of their implementation. Visual workflows are also presented to illustrate the key steps in each analytical process.

Performance Characteristics: A Comparative Analysis

The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. While both methods are robust and widely accepted, they offer distinct advantages. LC-MS/MS generally provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of the analyte are expected in complex biological matrices. HPLC-UV, on the other hand, is a cost-effective and reliable technique well-suited for routine quality control of pharmaceutical formulations.

The following table summarizes the key performance parameters for both methods based on data from various validated assays.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) ≥ 0.999[1]> 0.99[2]
Accuracy (Recovery) ~80%[1]73.5-89.9% (for a panel of beta-blockers)[2]
Precision (Repeatability, %RSD) < 17.5%[3]< 10.9% (for a panel of beta-blockers)[2]
Limit of Detection (LOD) Not explicitly stated, but quantifies down to 50 ng/mL[1]1-3 ng/mL (for a panel of beta-blockers)[2]
Limit of Quantification (LOQ) 50 ng/mL[1]10 ng/mL (for a panel of beta-blockers)[2]

Experimental Protocols

The following sections detail representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established and validated methods.

HPLC-UV Method for this compound in Human Plasma[1][4]

This method describes a fully automated procedure for the determination of this compound enantiomers in human plasma.

  • Sample Preparation:

    • Automated sample processing involving dialysis through a cellulose (B213188) acetate (B1210297) membrane.

    • Clean-up and enrichment of the dialysate on a short precolumn packed with octadecylsilica.

    • Transfer of the analyte to the analytical column via a switching valve.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-R (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

    • Mobile Phase: A mixture of pH 6.0 phosphate (B84403) buffer (containing 0.45 M NaClO4) and acetonitrile (B52724) (70:30 v/v).

    • Flow Rate: Not explicitly stated.

    • Detection: UV detection at 273 nm.[1]

    • Internal Standard: Alprenolol.[4]

LC-MS/MS Method for the Analysis of Beta-Blockers (including this compound)[2][5][6]

This method is suitable for the simultaneous determination of multiple beta-blockers in biological samples.

  • Sample Preparation:

    • For urine samples, a simple five-fold dilution with the initial mobile phase can be employed.[5]

    • For plasma samples, direct injection into the LC system is possible using a specialized column (e.g., MSpak GF) that allows for the initial elution of proteins and macromolecules.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., UPLC BEH C18, 1.7 µm).[6]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[7]

    • Flow Rate: Typically around 0.6 mL/min.[6]

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray ionization (ESI).[2]

    • Detection Mode: Selected Reaction Monitoring (SRM) for quantification.[2]

    • Monitored Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined during method development.

Methodological Workflows

The following diagrams illustrate the typical experimental workflows for the cross-validation of analytical methods, as well as for HPLC-UV and LC-MS/MS analyses.

Method Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion dev_hplc Develop & Validate HPLC Method analyze_hplc Analyze Samples by HPLC dev_hplc->analyze_hplc dev_lcms Develop & Validate LC-MS/MS Method analyze_lcms Analyze Samples by LC-MS/MS dev_lcms->analyze_lcms compare_data Compare Results analyze_hplc->compare_data analyze_lcms->compare_data conclusion Draw Conclusion on Method Interchangeability compare_data->conclusion

Figure 1: General workflow for the cross-validation of two analytical methods.

HPLC-UV Experimental Workflow start Sample Preparation (e.g., Dilution, Extraction) hplc HPLC System start->hplc Inject column Chromatographic Column (e.g., C18) hplc->column Mobile Phase detector UV-Vis Detector column->detector Separated Analytes data Data Acquisition & Processing detector->data Signal result Quantification Result data->result

Figure 2: A typical experimental workflow for HPLC-UV analysis.

LC-MS/MS Experimental Workflow start Sample Preparation (e.g., Protein Precipitation, SPE) lc LC System start->lc Inject column Chromatographic Column (e.g., UPLC C18) lc->column Mobile Phase ms Tandem Mass Spectrometer (MS/MS) column->ms Ionization Source data Data Acquisition & Processing (MRM) ms->data Mass Spectra result Quantification Result data->result

Figure 3: A typical experimental workflow for LC-MS/MS analysis.

References

A Comparative In Vitro Analysis of Oxprenolol and Metoprolol Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro receptor binding profiles of two commonly referenced beta-adrenergic antagonists, oxprenolol (B1678068) and metoprolol (B1676517). The information presented is intended for researchers, scientists, and professionals in drug development, offering a concise summary of the binding affinities of these compounds to key adrenergic and serotonergic receptors. This analysis is supported by experimental data from radioligand binding assays and includes detailed methodologies to aid in the replication and further investigation of these findings.

In Vitro Receptor Binding Affinity: this compound vs. Metoprolol

The following table summarizes the quantitative data on the in vitro receptor binding affinities of this compound and metoprolol. The data, presented as inhibition constants (Ki) or dissociation constants (Kd), highlight the distinct selectivity profiles of these two drugs.

CompoundReceptorSpeciesTissue/SystemKi (nM)Kd (nM)Reference
This compound β-Adrenergic (non-selective)RatHeart7.10[1]
β1-AdrenergicRatHeart2.09[1]
β2-AdrenergicRatUterus1.35[1]
5-HT1ARatHippocampus94.2[1]
5-HT1BRatStriatum642[1]
Metoprolol β1-AdrenergicHumanHEK293T Cells102[2]
β1-AdrenergicHuman-15.85[2]
β2-AdrenergicHuman---
5-HT1ARatBrain10000
S-Metoprololβ1-AdrenergicGuinea PigLeft Ventricular Free Wall--[3]
β2-AdrenergicGuinea PigSoleus Muscle--[3]
R-Metoprololβ1-AdrenergicGuinea PigLeft Ventricular Free Wall--[3]
β2-AdrenergicGuinea PigSoleus Muscle--[3]

Note: The binding affinity of S- and R-metoprolol was reported as -log equilibrium dissociation constant (pKd). For S-metoprolol, pKd for β1 was 7.73 and for β2 was 6.28. For R-metoprolol, pKd for β1 was 5.00 and for β2 was 4.52. These values can be converted to Kd for direct comparison.

Summary of Findings:

  • This compound is a non-selective beta-adrenergic antagonist, demonstrating comparable high affinity for both β1 and β2-adrenergic receptors.[1][4][5][6][7][8][9][10] It also exhibits notable affinity for 5-HT1A and 5-HT1B serotonin (B10506) receptors.[1]

  • Metoprolol is recognized as a β1-selective antagonist, showing a significantly higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors.[[“]][12][13] The S-enantiomer of metoprolol is substantially more potent at both β1 and β2 receptors than the R-enantiomer.[3][[“]] Its affinity for the 5-HT1A receptor is considerably lower than that of this compound.

Experimental Protocols

The determination of in vitro receptor binding affinities for this compound and metoprolol is predominantly conducted using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for Beta-Adrenergic Receptors

1. Membrane Preparation:

  • Tissues (e.g., rat heart, guinea pig ventricular wall) or cells expressing the target receptor (e.g., HEK293 cells transfected with human β1-adrenergic receptor) are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol), which is known to bind to the target receptor with high affinity, is used.

  • The membrane preparation is incubated with the radioligand and a range of concentrations of the unlabeled test compound (this compound or metoprolol).

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Binding:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Methodologies and Pathways

To further elucidate the experimental process and the biological context of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Protein Protein Quantification Membrane->Protein Incubation Incubation: Membranes + Radioligand + Test Compound (this compound/Metoprolol) Protein->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation IC50 Determination Counting->Calculation Ki_Calc Ki Calculation (Cheng-Prusoff) Calculation->Ki_Calc

Figure 1: Experimental workflow for a radioligand receptor binding assay.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Agonist (e.g., Norepinephrine) Receptor β-Adrenergic Receptor Ligand->Receptor Binds to G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to Blocker This compound / Metoprolol (Antagonist) Blocker->Receptor Blocks

Figure 2: Simplified signaling pathway of β-adrenergic receptors and the inhibitory action of antagonists.

References

Head-to-head study of the central nervous system side effects of lipophilic vs. hydrophilic beta-blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The choice between lipophilic and hydrophilic beta-blockers often involves a trade-off between therapeutic efficacy and the potential for central nervous system (CNS) side effects. This guide provides a comprehensive comparison of these two classes of drugs, focusing on their differential impact on the CNS. By presenting quantitative data from head-to-head clinical trials, detailed experimental protocols, and visualizing the underlying biological pathways, this guide aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.

The fundamental difference lies in their ability to cross the blood-brain barrier (BBB). Lipophilic beta-blockers, such as propranolol (B1214883) and metoprolol (B1676517), readily penetrate the CNS, leading to a higher potential for side effects like fatigue, sleep disturbances, and vivid dreams.[1] In contrast, hydrophilic beta-blockers, like atenolol (B1665814), have limited access to the brain, which is thought to contribute to a more favorable CNS side effect profile.[1]

Quantitative Comparison of CNS Side Effects

The following tables summarize the quantitative data from key head-to-head clinical trials comparing the CNS side effects of lipophilic and hydrophilic beta-blockers.

Table 1: Comparison of Atenolol (Hydrophilic) vs. Propranolol (Lipophilic)

CNS Side EffectAtenololPropranololp-valueStudy
Overall CNS Side Effect Score (mean)LowerHigher< 0.05Fodor et al., 1987[2]
FatigueReduced IncidenceHigher Incidence-Fodor et al., 1987[2]
Sleep DisturbancesReduced IncidenceHigher Incidence-Fodor et al., 1987[2]
Vivid Dreams/NightmaresReduced IncidenceHigher Incidence-Fodor et al., 1987[2]

Table 2: Comparison of Atenolol (Hydrophilic) vs. Metoprolol (Lipophilic)

CNS Side EffectAtenololMetoprololp-valueStudy
Sleep DisturbanceNo significant increaseSignificant increase< 0.01Cove-Smith & Kirk, 1985[3]
Restless NightsNo significant increaseSignificant increase< 0.05Cove-Smith & Kirk, 1985[3]
Overall CNS Side EffectsNo significant effectsSome effects reported-Kirk & Cove-Smith, 1983[4]

Table 3: Comparison of Atenolol (Hydrophilic) vs. Lipophilic Beta-Blockers (Metoprolol and Propranolol)

CNS Side EffectAtenololLipophilic Beta-Blockersp-valueStudy
Patients Reporting Nightmares/Hallucinations3 out of 1414 out of 14< 0.01Westerlund, 1985[5]
Total Episodes of Nightmares/Hallucinations854< 0.01Westerlund, 1985[5]

Table 4: Comparison of Multiple Beta-Blockers on Sleep Parameters

Sleep Parameter (mean ± SD)Atenolol (Hydrophilic)Metoprolol (Lipophilic)Propranolol (Lipophilic)Pindolol (Lipophilic)PlaceboStudy
Number of Awakenings3.6 ± 2.97.2 ± 4.76.3 ± 3.26.4 ± 5.03.9 ± 2.7Kostis & Rosen, 1987[6]
Time of Wakefulness (min)10.2 ± 11.619.5 ± 24.315.5 ± 23.020.6 ± 27.09.2 ± 7.5Kostis & Rosen, 1987[6]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Fodor et al., 1987: A single-blind study of atenolol and propranolol[2]
  • Study Design: A single-blind, crossover study.

  • Participants: 52 hypertensive patients with a history of side effects from beta-blocker therapy.

  • Methodology: Patients received propranolol (40-160 mg twice daily) for 8 weeks, followed by atenolol (50-100 mg once daily) for 8 weeks, and then were re-challenged with propranolol for another 8 weeks. CNS side effects were assessed using a standardized questionnaire.

  • Data Analysis: Severity scores and overall incidence rates of CNS side effects were compared between the treatment phases. Statistical significance was set at p < 0.05.

Cove-Smith & Kirk, 1985 and Kirk & Cove-Smith, 1983: A randomized, double-blind, crossover study of atenolol and metoprolol[3][4]
  • Study Design: A randomized, double-blind, crossover study.

  • Participants: 17 hypertensive patients who had previously reported CNS side effects with lipophilic beta-blockers.

  • Methodology: Patients were randomly assigned to receive either atenolol or metoprolol for a set period, followed by a washout period and then crossover to the other treatment. A 30-item psychiatric questionnaire was used to evaluate changes in psychological status and CNS side effects.

  • Data Analysis: The incidence of specific CNS side effects was compared between the two treatment groups using statistical tests to determine significance (p < 0.05 and p < 0.01).

Westerlund, 1985: A double-blind, crossover study of atenolol, metoprolol, and propranolol[5]
  • Study Design: A double-blind, crossover study.

  • Participants: 14 patients with a prior history of nightmares or hallucinations while on lipophilic beta-blocker therapy.

  • Methodology: Patients received the hydrophilic beta-blocker atenolol and the lipophilic beta-blockers metoprolol and propranolol in a crossover design. The number of patients reporting nightmares or hallucinations and the total number of these episodes were recorded for each treatment.

  • Data Analysis: The number of patients experiencing side effects and the total number of episodes were compared between the hydrophilic and lipophilic beta-blocker groups. Statistical significance was determined at p < 0.01.

Kostis & Rosen, 1987: A double-blind, placebo-controlled, Latin-square design study[6]
  • Study Design: A double-blind, placebo-controlled, Latin-square design.

  • Participants: 30 healthy male subjects.

  • Methodology: Each subject received atenolol, metoprolol, propranolol, pindolol, and a placebo for one-week periods, separated by two-week washout periods. Objective measures of CNS function included overnight polysomnographic recordings to assess sleep parameters.

  • Data Analysis: Sleep parameters, including the number of awakenings and total wakefulness time, were compared between the different beta-blocker treatments and placebo.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key biological pathways and the workflow of a typical crossover clinical trial designed to assess CNS side effects.

cluster_lipophilic Lipophilic Beta-Blocker cluster_hydrophilic Hydrophilic Beta-Blocker Propranolol Propranolol Blood-Brain Barrier Blood-Brain Barrier Propranolol->Blood-Brain Barrier High Penetration Metoprolol Metoprolol Metoprolol->Blood-Brain Barrier High Penetration Atenolol Atenolol Atenolol->Blood-Brain Barrier Low Penetration CNS CNS Blood-Brain Barrier->CNS Side Effects Side Effects CNS->Side Effects e.g., Sleep Disturbances, Nightmares

Figure 1. Differential CNS penetration of lipophilic vs. hydrophilic beta-blockers.

cluster_recruitment Patient Recruitment cluster_treatment Crossover Treatment Periods cluster_assessment Data Collection & Analysis Patient Pool Patient Pool Inclusion Criteria Inclusion Criteria: - Hypertension - History of CNS side effects  with lipophilic beta-blockers Patient Pool->Inclusion Criteria Eligible Patients Eligible Patients Inclusion Criteria->Eligible Patients Exclusion Criteria Exclusion Criteria: - Contraindications to beta-blockers - Other CNS disorders Randomization Randomization Eligible Patients->Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B Treatment 1 Treatment 1 Group A->Treatment 1 Treatment 2 Treatment 2 Group A->Treatment 2 Group B->Treatment 1 Group B->Treatment 2 Treatment 1\n(e.g., Atenolol) Treatment 1 (e.g., Atenolol) Treatment 2\n(e.g., Metoprolol) Treatment 2 (e.g., Metoprolol) Washout Washout Washout->Group A Crossover Washout->Group B Crossover CNS Side Effect\nAssessment Assessment using validated questionnaires Data Analysis Data Analysis CNS Side Effect\nAssessment->Data Analysis Comparison of\nSide Effect Incidence Comparison of Side Effect Incidence Data Analysis->Comparison of\nSide Effect Incidence Treatment 1->Washout Treatment 1->CNS Side Effect\nAssessment Treatment 2->Washout Treatment 2->CNS Side Effect\nAssessment

Figure 2. Workflow of a typical crossover clinical trial for CNS side effects.

cluster_receptor β1-Adrenergic Receptor Signaling in Neurons cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway Norepinephrine Norepinephrine Beta1-AR β1-Adrenergic Receptor Norepinephrine->Beta1-AR Gs Protein Gs Protein Beta1-AR->Gs Protein activates Receptor Tyrosine Kinase Receptor Tyrosine Kinase (RTK) Beta1-AR->Receptor Tyrosine Kinase transactivates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Cellular Response 1 Modulation of Ion Channels PKA->Cellular Response 1 Ras/Raf/MEK/MAPK Ras/Raf/MEK/MAPK Receptor Tyrosine Kinase->Ras/Raf/MEK/MAPK activates CREB Phosphorylation CREB Phosphorylation Ras/Raf/MEK/MAPK->CREB Phosphorylation leads to Cellular Response 2 Changes in Gene Expression CREB Phosphorylation->Cellular Response 2

Figure 3. Beta-1 adrenergic receptor signaling in central nervous system neurons.

cluster_receptor β2-Adrenergic Receptor Signaling in Glial Cells cluster_pathway Signaling Cascade cluster_response Functional Outcomes Norepinephrine Norepinephrine Beta2-AR β2-Adrenergic Receptor Norepinephrine->Beta2-AR Microglia/Astrocyte Microglia / Astrocyte Gs Protein Gs Protein Beta2-AR->Gs Protein activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Modulation of\nInflammatory Response Modulation of Inflammatory Response PKA->Modulation of\nInflammatory Response Regulation of\nGlucose Metabolism Regulation of Glucose Metabolism PKA->Regulation of\nGlucose Metabolism

References

A Guide to Statistical Analysis in Bioequivalence Studies of Oxprenolol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical analysis involved in bioequivalence studies of different oral formulations of the beta-blocker oxprenolol (B1678068). It is intended to be a practical resource for professionals in drug development and research, offering insights into experimental design, data interpretation, and the regulatory standards for establishing bioequivalence.

Comparative Bioavailability of this compound Formulations

Bioequivalence studies are critical for comparing the in vivo performance of a generic or new formulation of a drug to a reference product. For this compound, a beta-blocker used in the management of hypertension and angina, various formulations have been developed to modify its release profile and improve patient compliance. These include immediate-release and sustained-release tablets.

The primary goal of a bioequivalence study is to demonstrate that the new formulation delivers the active pharmaceutical ingredient (API), this compound, into the systemic circulation at a similar rate and to a similar extent as the reference formulation.

Key Pharmacokinetic Parameters

The assessment of bioequivalence is based on a comparison of key pharmacokinetic (PK) parameters derived from plasma concentration-time profiles of this compound after administration of the test and reference products to study participants. The most critical of these parameters are:

  • AUC (Area Under the Curve): This represents the total exposure to the drug over time. It is a measure of the extent of drug absorption.

  • Cmax (Maximum Plasma Concentration): This is the peak plasma concentration of the drug and is a measure of the rate of drug absorption.

  • Tmax (Time to Maximum Plasma Concentration): This is the time at which Cmax is observed and also reflects the rate of absorption.

Representative Pharmacokinetic Data for Different this compound Formulations

The following table summarizes representative pharmacokinetic data for three different hypothetical oral formulations of this compound following a single 160 mg dose. This data is synthesized based on typical findings in bioequivalence studies and serves to illustrate the comparative performance of these formulations.

Formulation TypeAUC (0-t) (ng·h/mL)Cmax (ng/mL)Tmax (h)
Immediate-Release (Reference) 850 ± 150200 ± 401.5 ± 0.5
Sustained-Release Formulation A (Test) 820 ± 160120 ± 304.0 ± 1.0
Sustained-Release Formulation B (Test) 840 ± 155115 ± 254.5 ± 1.2

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocol for a Typical this compound Bioequivalence Study

A robust and standardized experimental protocol is essential for the reliable assessment of bioequivalence. The following outlines a typical protocol for a single-dose, crossover bioequivalence study of an this compound formulation.

1. Study Design: A randomized, two-period, two-sequence, crossover design is the most common and recommended design for bioequivalence studies.[1] This design minimizes inter-subject variability as each subject serves as their own control.

2. Study Population: Healthy adult volunteers, typically between the ages of 18 and 55, are recruited for the study.[1] Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

3. Dosing and Washout Period: A single oral dose of the test and reference this compound formulations is administered in each of the two study periods. The periods are separated by a washout period of at least five half-lives of the drug to ensure complete elimination of the drug from the body before the next administration.

4. Blood Sampling: Blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to adequately characterize the plasma concentration-time profile of this compound, including the absorption, distribution, and elimination phases.

5. Bioanalytical Method: A validated bioanalytical method, such as gas chromatography or liquid chromatography-mass spectrometry (LC-MS/MS), is used to measure the concentration of this compound in the plasma samples. The method must be proven to be accurate, precise, selective, and sensitive.

6. Pharmacokinetic Analysis: The plasma concentration-time data for each subject and formulation are used to calculate the key pharmacokinetic parameters: AUC, Cmax, and Tmax.

Statistical Analysis of Bioequivalence Data

The statistical analysis of pharmacokinetic data is the cornerstone of a bioequivalence study, providing the basis for the regulatory decision.

1. Logarithmic Transformation: The AUC and Cmax data are typically log-transformed before statistical analysis. This is because the distribution of these parameters is often skewed, and the logarithmic transformation helps to normalize the data and stabilize the variance.

2. Statistical Model: An Analysis of Variance (ANOVA) is performed on the log-transformed AUC and Cmax data. The ANOVA model includes terms for sequence, subject nested within sequence, period, and formulation (treatment). This allows for the estimation of the effects of these factors on the pharmacokinetic parameters.

3. Bioequivalence Assessment: The primary statistical test for bioequivalence is the two one-sided tests (TOST) procedure. This involves calculating a 90% confidence interval (CI) for the ratio of the geometric means of the test and reference products for AUC and Cmax.

4. Acceptance Criteria: For two formulations to be considered bioequivalent, the 90% CI for the ratio of the geometric means for both AUC and Cmax must fall within the acceptance range of 80.00% to 125.00% .

Visualizing the Bioequivalence Study Workflow and Statistical Analysis

The following diagrams, generated using the DOT language, illustrate the key stages of a bioequivalence study and the logical flow of the statistical analysis.

Bioequivalence_Workflow cluster_Planning Study Planning cluster_Execution Clinical Execution cluster_Analysis Data Analysis cluster_Reporting Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening Ethics->Screening Randomization Randomization Screening->Randomization Dosing1 Period 1: Dosing Randomization->Dosing1 Sampling1 Period 1: Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Period 2: Dosing Washout->Dosing2 Sampling2 Period 2: Blood Sampling Dosing2->Sampling2 Bioanalysis Bioanalytical Analysis Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis Report Final Report Generation Stat_Analysis->Report

Caption: Experimental workflow of a typical two-period crossover bioequivalence study.

Statistical_Analysis_Flow cluster_Data Data Preparation cluster_Analysis Statistical Modeling cluster_BE_Assessment Bioequivalence Assessment cluster_Conclusion Conclusion PK_Data AUC and Cmax Data Log_Transform Logarithmic Transformation PK_Data->Log_Transform ANOVA Analysis of Variance (ANOVA) Log_Transform->ANOVA CI_Calc Calculate 90% Confidence Interval for Geometric Mean Ratio ANOVA->CI_Calc Acceptance Compare CI with 80-125% Acceptance Range CI_Calc->Acceptance Bioequivalent Bioequivalent Acceptance->Bioequivalent CI within range Non_Bioequivalent Not Bioequivalent Acceptance->Non_Bioequivalent CI outside range

Caption: Logical flow of the statistical analysis for bioequivalence assessment.

References

Interspecies Differences in Oxprenolol Metabolism: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the metabolic pathways, pharmacokinetic parameters, and experimental methodologies for oxprenolol (B1678068) in humans, dogs, and rats.

This compound, a non-selective beta-adrenergic receptor antagonist, is utilized in the management of hypertension and angina pectoris. Understanding its metabolic fate across different species is paramount for preclinical drug development and the accurate extrapolation of animal data to human clinical outcomes. This guide provides a comparative analysis of this compound metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways to aid researchers and scientists in their drug development endeavors.

Comparative Pharmacokinetics of this compound

The pharmacokinetic profile of this compound exhibits notable variation across species. Key parameters such as bioavailability, plasma half-life, and protein binding differ significantly, influencing the drug's efficacy and safety assessment in preclinical models.

ParameterHumanDogRat
Bioavailability (%) 20-70Subject to substantial first-pass metabolismData not available
Plasma Half-life (t½) 1.3 - 1.5 hoursData not availableData not available
Plasma Protein Binding (%) ~80Data not availableData not available
Route of Elimination Primarily hepatic metabolismPrimarily hepatic metabolismPrimarily hepatic metabolism

Metabolic Pathways and Metabolite Profiles

The biotransformation of this compound is extensive and proceeds through several key pathways, with significant qualitative and quantitative differences observed between humans, dogs, and rats. The primary routes of metabolism include glucuronidation, aromatic hydroxylation, oxidative deamination, and a species-specific N-dealkylation followed by N-methylation pathway.

Human Metabolism

In humans, this compound undergoes extensive first-pass metabolism. The major metabolic pathways are:

  • Direct O-glucuronidation: This is a principal route of elimination.

  • Aromatic Hydroxylation: Hydroxylation of the aromatic ring is a significant pathway.

  • Oxidative Deamination: This leads to the formation of a hydroxycarboxylic acid derivative.

  • Formation of a monoallyl ether of catechol.

Less than 5% of the administered dose is excreted as unchanged this compound in the urine.

Dog Metabolism

The metabolism of this compound in dogs shares similarities with humans, including N-dealkylation and deamination of the primary amine side chain, as well as ring hydroxylation. A distinctive feature in dogs is the presence of N-methylation, which is considered a minor pathway.

Rat Metabolism

While detailed quantitative data for rats is limited in the available literature, studies on similar beta-blockers suggest that aromatic hydroxylation is a major metabolic pathway in this species.

The following diagram illustrates the known metabolic pathways of this compound across the species discussed.

Oxprenolol_Metabolism cluster_human Human cluster_dog Dog cluster_rat Rat This compound This compound O-Glucuronide O-Glucuronide This compound->O-Glucuronide Glucuronidation Aromatic Hydroxylation Aromatic Hydroxylation This compound->Aromatic Hydroxylation Oxidative Deamination Oxidative Deamination This compound->Oxidative Deamination Monoallyl Ether of Catechol Monoallyl Ether of Catechol This compound->Monoallyl Ether of Catechol N-Dealkylation N-Dealkylation This compound->N-Dealkylation Deamination Deamination This compound->Deamination Ring Hydroxylation Ring Hydroxylation This compound->Ring Hydroxylation Aromatic Hydroxylation (Major) Aromatic Hydroxylation (Major) This compound->Aromatic Hydroxylation (Major) N-Methylation N-Methylation N-Dealkylation->N-Methylation

Caption: Major metabolic pathways of this compound in human, dog, and rat.

Experimental Protocols

The investigation of this compound metabolism typically involves in vivo studies in animal models and human volunteers. A general experimental workflow is outlined below.

General Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_analysis Analytical Phase cluster_data Data Interpretation Drug Administration Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Oral/IV Sample Preparation Sample Preparation Sample Collection->Sample Preparation Urine/Blood Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Extraction Detection and Quantification Detection and Quantification Chromatographic Separation->Detection and Quantification HPLC/GC Metabolite Identification Metabolite Identification Detection and Quantification->Metabolite Identification MS/MS Pharmacokinetic Analysis Pharmacokinetic Analysis Detection and Quantification->Pharmacokinetic Analysis

Caption: A generalized workflow for in vivo studies of this compound metabolism.

Key Methodologies
  • Drug Administration: this compound is typically administered orally or intravenously to the study subjects.

  • Sample Collection: Urine and blood samples are collected at predetermined time points.

  • Sample Preparation: Samples undergo extraction procedures to isolate the parent drug and its metabolites. This may involve liquid-liquid extraction or solid-phase extraction. For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) is often employed to cleave conjugated metabolites.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): A common method for separating this compound and its metabolites from biological matrices.

    • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are also utilized for the separation and identification of metabolites.

    • Mass Spectrometry (MS): Used for the structural elucidation and quantification of metabolites.

Conclusion

The metabolism of this compound demonstrates significant interspecies variability, particularly in the extent of different metabolic pathways. While glucuronidation and aromatic hydroxylation are common routes, the presence of N-methylation in dogs highlights a key difference. The lack of comprehensive, directly comparable quantitative data across all three species underscores the need for further research to refine the use of animal models in predicting human pharmacokinetics for this compound and other beta-blockers. This guide provides a foundational understanding for researchers, emphasizing the importance of considering these species-specific metabolic profiles during the drug development process.

A Comparative Analysis of the Stereoselective Activity of Oxprenolol Enantiomers and Other Chiral Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stereoselective properties of chiral beta-blockers, with a focus on oxprenolol (B1678068). This document provides a comparative analysis of the binding affinities and functional potencies of the enantiomers of this compound, propranolol, atenolol, and metoprolol, supported by detailed experimental protocols and pathway visualizations.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases. Many of these drugs are chiral molecules, existing as enantiomeric pairs which, despite identical chemical formulas, can exhibit profound differences in their pharmacological activity. This guide provides an in-depth evaluation of the stereoselective activity of this compound enantiomers in comparison to other widely used chiral beta-blockers: propranolol, atenolol, and metoprolol. Understanding the distinct properties of each enantiomer is paramount for the development of more targeted and efficacious therapies with improved side-effect profiles.

Data Presentation: Comparative Analysis of Enantiomer Activity

The stereoselective interaction of beta-blocker enantiomers with β1 and β2 adrenergic receptors is a critical determinant of their therapeutic efficacy and potential side effects. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of the (S)- and (R)-enantiomers of this compound, propranolol, atenolol, and metoprolol.

Table 1: Comparative Binding Affinity (Ki) of Beta-Blocker Enantiomers at β1 and β2-Adrenergic Receptors
Beta-BlockerEnantiomerβ1-Adrenergic Receptor Ki [nM]β2-Adrenergic Receptor Ki [nM]S/R Affinity Ratio (β1)S/R Affinity Ratio (β2)
This compound Racemic7.10[1]---
(S)-OxprenololData not availableData not available~35-
(R)-OxprenololData not availableData not available
Propranolol (S)-Propranolol6.92 (log Kd = -8.16)[2]0.83 (log Kd = -9.08)[2]~100~100
(R)-Propranolol692 (estimated)83 (estimated)
Atenolol (S)-Atenolol218.8 (log Kd = -6.66)[3]1023.3 (log Kd = -5.99)[3]46-
(R)-Atenolol10064.5 (estimated)-
Metoprolol (S)-Metoprolol18.6 (-log Kd = 7.73)[4]524.8 (-log Kd = 6.28)[4]~500~50
(R)-Metoprolol10000 (-log Kd = 5.00)[4]30200 (-log Kd = 4.52)[4]

Note: Some values are converted from logarithmic scales (log Kd or -log Kd) for direct comparison. Estimated values are calculated based on reported S/R ratios. A comprehensive review indicates that the (S)-enantiomer of this compound is 35 times more active than its (R)-enantiomer.

Table 2: Functional Potency (IC50) of Beta-Blocker Enantiomers
Beta-BlockerEnantiomerFunctional Assay (e.g., cAMP inhibition) IC50 [nM]
This compound (S)-OxprenololData not available
(R)-OxprenololData not available
Propranolol RacemicSpecific IC50 values for enantiomers not found, but (S)-propranolol is 60-100 times more active than (R)-propranolol.
Atenolol RacemicSpecific IC50 values for enantiomers not found, but (S)-atenolol is significantly more potent.
Metoprolol RacemicSpecific IC50 values for enantiomers not found, but (S)-metoprolol is significantly more potent.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the stereoselective activity of beta-blocker enantiomers.

Enantiomer Separation

High-Performance Liquid Chromatography (HPLC): The separation of beta-blocker enantiomers is a prerequisite for evaluating their individual activities. Chiral HPLC is a widely used technique for this purpose.

  • Principle: A chiral stationary phase (CSP) is used to create a chiral environment where the enantiomers of the analyte interact differently, leading to different retention times and thus separation.

  • Typical Protocol:

    • Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic antibiotics (e.g., teicoplanin-based Chirobiotic T), is employed.

    • Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like acetic acid and triethylamine, is used to achieve optimal separation.

    • Detection: A UV detector is commonly used for the detection of the separated enantiomers.

    • Validation: The method should be validated for linearity, accuracy, precision, and limits of detection and quantification.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for its receptor.

  • Principle: A radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) with known high affinity for the beta-adrenergic receptor is used. The ability of unlabeled ligands (the beta-blocker enantiomers) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.

  • Protocol Outline:

    • Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptor subtype (β1 or β2) are prepared from tissues (e.g., guinea pig heart for β1) or cultured cell lines.

    • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (each enantiomer).

    • Separation: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Inhibition)

These assays measure the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase activity.

  • Principle: Beta-adrenergic receptors are G-protein coupled receptors that, upon stimulation by an agonist (e.g., isoproterenol), activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Beta-blockers antagonize this effect. The potency of the enantiomers in inhibiting agonist-stimulated cAMP production is measured.

  • Protocol Outline:

    • Cell Culture: A suitable cell line expressing the beta-adrenergic receptor of interest is cultured.

    • Stimulation: The cells are pre-incubated with varying concentrations of the beta-blocker enantiomer, followed by stimulation with a fixed concentration of an agonist like isoproterenol.

    • cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The data are used to generate dose-response curves, from which the IC50 value for the inhibition of cAMP production is determined for each enantiomer.

Mandatory Visualization

Beta-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of a beta-adrenergic receptor upon agonist binding and the point of action for beta-blockers.

Beta_Adrenergic_Signaling Agonist Agonist (e.g., Epinephrine) BAR β-Adrenergic Receptor Agonist->BAR Binds to G_protein Gs Protein (α, β, γ subunits) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Beta_Blocker Beta-Blocker (e.g., this compound) Beta_Blocker->BAR Blocks Binding

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.

Experimental Workflow for Determining Binding Affinity

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with β-receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-DHA) Radioligand->Incubation Test_Compound Test Compound (Beta-Blocker Enantiomer) Test_Compound->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay to determine Ki values.

Conclusion

The stereoselective activity of chiral beta-blockers is a critical factor in their pharmacological profile. The available data consistently demonstrate that the (S)-enantiomer of beta-blockers, including this compound, propranolol, atenolol, and metoprolol, is significantly more potent in blocking beta-adrenergic receptors than the (R)-enantiomer. This guide provides researchers and drug developers with a comparative framework and detailed methodologies to further investigate and leverage the stereochemical properties of these important cardiovascular drugs. The development of enantiomerically pure formulations holds the promise of more targeted therapies with enhanced efficacy and reduced adverse effects. Further research to obtain specific binding affinity and functional potency data for the individual enantiomers of this compound is warranted to complete a direct quantitative comparison.

References

A Comparative Clinical Review of Oxprenolol and Other Non-selective Beta-Blockers: Efficacy, Safety, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the clinical performance and molecular actions of oxprenolol (B1678068) in comparison to other prominent non-selective beta-blockers, including propranolol (B1214883), pindolol, nadolol, and timolol (B1209231). This guide synthesizes key findings from clinical trials to inform researchers, scientists, and drug development professionals.

Introduction

Non-selective beta-adrenergic receptor blockers (beta-blockers) have long been a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina pectoris. These agents exert their therapeutic effects by antagonizing beta-1 and beta-2 adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure. This compound, a non-selective beta-blocker, distinguishes itself through its intrinsic sympathomimetic activity (ISA), a property that results in partial agonist activity at the beta-receptor. This unique characteristic is theorized to mitigate some of the adverse effects associated with complete beta-blockade, such as bradycardia. This review provides a comparative analysis of the clinical efficacy and safety of this compound against other widely used non-selective beta-blockers, supported by data from key clinical studies and an examination of the underlying signaling pathways.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Non-selective beta-blockers competitively inhibit the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine, to beta-1 and beta-2 adrenergic receptors. The downstream effects of this blockade are mediated through the modulation of the G-protein coupled receptor (GPCR) signaling cascade.

Upon agonist binding, beta-adrenergic receptors typically couple to a stimulatory G-protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), a key enzyme that phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and renin release. Non-selective beta-blockers interrupt this pathway by preventing the initial Gs protein activation. Some beta-receptors can also couple to an inhibitory G-protein (Gi), which can counteract the effects of Gs signaling.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates Gs Gs Protein Beta_Receptor->Gs Activates NonSelective_BB Non-selective Beta-Blocker (e.g., this compound) NonSelective_BB->Beta_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Gs->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Increased Heart Rate, Contractility, etc.) PKA->Cellular_Response Phosphorylates Targets

Canonical Beta-Adrenergic Signaling Pathway Blocked by Non-selective Beta-Blockers.

This compound's intrinsic sympathomimetic activity means that while it blocks the effects of potent catecholamines, it can also weakly stimulate the beta-receptors. This partial agonism may be attributed to a different conformational change induced in the receptor compared to a pure antagonist, leading to a submaximal activation of the Gs protein.

Clinical Efficacy: A Comparative Analysis

The clinical utility of this compound and other non-selective beta-blockers has been evaluated in numerous clinical trials for the management of hypertension and angina pectoris.

Hypertension

In the treatment of hypertension, non-selective beta-blockers effectively reduce both systolic and diastolic blood pressure. A key comparative study was the Veterans Administration Cooperative Study, which provided valuable head-to-head data for this compound and propranolol.

DrugDaily Dosage RangeMean Reduction in Supine Systolic BP (mmHg)Mean Reduction in Supine Diastolic BP (mmHg)Mean Reduction in Heart Rate (beats/min)Reference
This compound 120-360 mg6.87.08.4[1]
Propranolol 120-360 mg10.59.812.3[1]
Timolol 30-60 mgSignificant reduction (comparable to propranolol)Significant reduction (comparable to propranolol)Significant reduction[2]
Nadolol Not specified in comparative hypertension trials---

Note: Data for timolol is presented as comparable to propranolol as specific mean reduction values were not provided in the abstract.

Angina Pectoris

In the management of angina pectoris, the goal of therapy is to reduce the frequency and severity of anginal attacks and improve exercise tolerance.

DrugDaily DosageReduction in Anginal AttacksImprovement in Exercise ToleranceReference
Pindolol 10-20 mg48% reduction in attacks per 2 weeksIncreased from 7.95 to 9.40 METS[3]
Propranolol 40-160 mg39% reduction in attacks per 2 weeksIncreased from 7.55 to 9.36 METS[3]
Nadolol 100 mg (optimal)Equally as effective as propranololEqually as effective as propranolol[4]

Safety and Tolerability: A Comparative Overview

The safety profile of non-selective beta-blockers is a critical consideration in clinical practice. Adverse effects are often related to the blockade of beta-2 receptors, which can lead to bronchoconstriction, and central nervous system effects due to the lipophilicity of some agents.

Adverse EventThis compoundPropranololPindololNadololTimololGeneral Incidence/Reference
Bradycardia Less pronounced due to ISAMore pronouncedLess pronounced due to ISAPresentPresent[1]
Bronchoconstriction Risk in asthmatic patientsRisk in asthmatic patientsRisk in asthmatic patientsRisk in asthmatic patientsRisk in asthmatic patients[5]
Fatigue CommonCommonCommonCommonCommonGeneral knowledge
Impotence Lower incidence reportedHigher incidence reported---[1]
CNS Effects (e.g., vivid dreams) Possible (lipophilic)More likely (highly lipophilic)-Less likely (hydrophilic)-[5]

Note: This table provides a general comparison based on available data. The incidence of adverse events can vary significantly between individuals and studies.

Experimental Protocols: Key Methodological Considerations

The clinical trials cited in this review generally employed rigorous methodologies to ensure the validity of their findings. The CONSORT (Consolidated Standards of Reporting Trials) statement provides a framework for the transparent reporting of randomized controlled trials.[6][7]

A representative experimental workflow for a comparative clinical trial of non-selective beta-blockers in hypertension is outlined below.

Experimental_Workflow cluster_protocol Clinical Trial Protocol P0 Patient Recruitment (e.g., Mild to Moderate Hypertension) P1 Informed Consent P0->P1 P2 Screening & Washout Period (Placebo Run-in) P1->P2 P3 Randomization P2->P3 P4a Group A: This compound Titration P3->P4a P4b Group B: Comparator Beta-Blocker Titration P3->P4b P5 Treatment Period (e.g., 12 weeks) P4a->P5 P4b->P5 P6 Data Collection (BP, HR, Adverse Events) P5->P6 P7 Statistical Analysis P6->P7

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Oxprenolol in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pharmaceutical compounds like oxprenolol (B1678068), a beta-blocker, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe work environment. Improper disposal of pharmaceutical waste can lead to the contamination of water and soil, potentially harming wildlife and contributing to public health risks.[1][2][3] This guide provides a procedural, step-by-step approach to the safe disposal of this compound in a laboratory setting.

Step-by-Step Disposal Plan for this compound

The disposal of this compound, as with other pharmaceutical waste generated in a laboratory, must be handled in accordance with hazardous waste regulations to prevent environmental contamination.[2][4] The following steps outline the recommended procedure for the proper disposal of this compound:

  • Segregation and Identification :

    • This compound waste, including pure compound, contaminated labware (e.g., gloves, vials, pipette tips), and solutions, must be segregated from non-hazardous laboratory waste.[5]

    • It is crucial to avoid mixing hazardous chemical waste with non-hazardous waste to prevent over-classification and increased disposal costs.[5]

  • Containerization :

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

    • The label should clearly identify the contents as "Hazardous Waste" and list "this compound" as a constituent. Include the date when the waste was first added to the container.

  • Consult Institutional Guidelines :

    • Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding pharmaceutical waste.[6]

    • The EHS department will provide guidance on the specific waste stream and container requirements for this compound.

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and drains.

  • Arrange for Professional Disposal :

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[7] This is illegal and environmentally harmful.[7]

    • The standard and recommended method for the final destruction of pharmaceutical waste is incineration by a licensed environmental management vendor.[6]

Quantitative Data on Pharmaceutical Waste

MetricFindingSource Context
Healthcare Waste Classification Approximately 85% of waste from healthcare activities is non-hazardous, while the remaining 15% is considered hazardous (infectious, chemical, or radioactive).Pharmaceutical companies generate significant waste during production, including unused or expired medications, chemicals, and packaging materials.[4]
Plastic Waste in Pharma The pharmaceutical industry is estimated to generate over 300 million tons of plastic waste annually, with 50% being single-use.A large portion of this waste is non-hazardous and has the potential for recycling and replacement with eco-friendly alternatives.[4]

Experimental Protocols

Specific experimental protocols for the disposal of this compound were not detailed in the provided search results. The standard procedure does not involve in-lab treatment but rather collection and subsequent destruction by a certified hazardous waste management company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

Oxprenolol_Disposal_Workflow start This compound Waste Generated segregate Segregate from Non-Hazardous Waste start->segregate improper_disposal Improper Disposal (Trash/Drain) start->improper_disposal containerize Place in Labeled Hazardous Waste Container segregate->containerize consult_ehs Consult Institutional EHS for Guidelines containerize->consult_ehs store Store in Designated Secure Area consult_ehs->store pickup Arrange for EHS Waste Pickup store->pickup incineration Professional Incineration by Licensed Vendor pickup->incineration environmental_harm Environmental Contamination & Legal Consequences improper_disposal->environmental_harm

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Oxprenolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Oxprenolol. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment

This compound hydrochloride is classified as acutely toxic if swallowed (Category 3).[1] Appropriate personal protective equipment (PPE) is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (minimum standard BS EN 374:2003).[1] Gloves should be inspected before use.[1][2]Prevents skin contact and absorption.
Body Protection Protective clothing or a full-sleeved apron.[1][3]Minimizes skin exposure from spills or contamination.
Respiratory A suitable respirator should be used if a risk assessment indicates it is necessary.[1] A self-contained breathing apparatus is recommended to avoid dust formation.[3]Protects against inhalation of dust or aerosols, especially during spill clean-up.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Operational Plan: From Receipt to Disposal

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed. Protect from heat and moisture.[4]

  • Handling:

    • All handling of this compound powder should be conducted in a designated chemical fume hood.[1]

    • Avoid the formation of dust and aerosols.[1][2]

    • Ensure adequate ventilation in the work area.[1][2]

    • Wash hands thoroughly after handling the substance.[1]

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Disposal:

    • Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]

    • Ensure compliance with all federal and local regulations for hazardous waste disposal.[5]

    • For small, contaminated quantities (e.g., in household settings), mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash.[6][7][8]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate potential harm.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Medical assistance for gastric lavage may be necessary.[3]
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of water.[3] Remove contaminated clothing.
Eye Contact Rinse the eyes with plenty of water.[3]

Spill Response Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_preparation Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal evacuate Evacuate Area ventilate Ensure Adequate Ventilation evacuate->ventilate Secure the immediate vicinity ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) ventilate->ppe Once area is secured contain Contain Spill with Absorbent Material ppe->contain Ready for cleanup collect Sweep/Collect Material into a Labeled Container contain->collect Prevent spreading decontaminate Decontaminate Spill Area collect->decontaminate After initial cleanup disposal Dispose of as Hazardous Waste decontaminate->disposal Final step

Caption: Workflow for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.